molecular formula C17H20N4O2S B15614825 UNC3230

UNC3230

Numéro de catalogue: B15614825
Poids moléculaire: 344.4 g/mol
Clé InChI: RZCNASHHHSKTGP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

UNC3230 is a useful research compound. Its molecular formula is C17H20N4O2S and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-anilino-5-(cyclohexanecarbonylamino)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c18-14(22)13-16(21-15(23)11-7-3-1-4-8-11)24-17(20-13)19-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H2,18,22)(H,19,20)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCNASHHHSKTGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(N=C(S2)NC3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

UNC3230: A Novel Inhibitor of PIP5K1C for the Attenuation of Pain Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for UNC3230, a novel small molecule inhibitor with significant potential in the field of analgesia. The document details the molecular target of this compound, its impact on critical pain signaling pathways, and summarizes key preclinical data. Methodological details for pivotal experiments are also provided to facilitate replication and further investigation.

Executive Summary

Chronic pain represents a significant unmet medical need, driving the search for novel therapeutic agents with improved efficacy and safety profiles. This compound has emerged as a promising candidate, acting through a distinct mechanism to dampen nociceptive signaling. This compound is a potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C), a key enzyme in the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2). By reducing PIP2 availability in dorsal root ganglia (DRG) neurons, this compound effectively attenuates the signaling of a broad range of pronociceptive receptors, leading to a reduction in pain hypersensitivity in preclinical models of both inflammatory and neuropathic pain.

The Molecular Target: PIP5K1C

PIP5K1C is a lipid kinase that plays a crucial role in cellular signal transduction by catalyzing the phosphorylation of phosphatidylinositol 4-phosphate (PI4P) to generate PIP2. In the context of pain, PIP5K1C is highly expressed in nociceptive DRG neurons and is responsible for producing a substantial portion of the PIP2 pool within these cells.[1][2][3] PIP2 is a critical substrate for phospholipase C (PLC), an enzyme activated by numerous G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that are involved in pain sensitization.[1][4]

Mechanism of Action: Attenuation of Nociceptive Signaling

The core mechanism of action of this compound revolves around the inhibition of PIP5K1C, leading to a cascade of downstream effects that ultimately dampen pain signals.

  • Reduction of PIP2 Levels: this compound, as a potent inhibitor of PIP5K1C with an IC50 of approximately 41 nM, directly reduces the synthesis of PIP2 in DRG neurons.[5] Treatment with this compound has been shown to decrease membrane PIP2 levels by about 45% in these neurons.[5]

  • Impaired Pronociceptive Receptor Signaling: A multitude of pronociceptive receptors, including those for bradykinin, prostaglandins, and lysophosphatidic acid (LPA), rely on the hydrolysis of PIP2 by PLC to initiate downstream signaling cascades.[1][6] By depleting the available PIP2, this compound effectively blunts the signaling capacity of these receptors.[1][5]

  • Decreased Intracellular Calcium Mobilization: The hydrolysis of PIP2 by PLC generates two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ is a critical event in neuronal sensitization and neurotransmitter release. This compound has been demonstrated to significantly reduce LPA-evoked calcium signaling in cultured DRG neurons.[5]

  • Modulation of Ion Channel Activity: PIP2 itself can directly modulate the activity of several ion channels involved in nociception, including Transient Receptor Potential (TRP) channels like TRPV1. Reduced PIP2 levels can therefore lead to a decrease in the sensitivity and activity of these channels.[1]

The signaling pathway is illustrated in the following diagram:

PIP5K1C_Signaling_Pathway cluster_membrane Cell Membrane Pronociceptive_Receptors Pronociceptive Receptors (GPCRs) PLC PLC Pronociceptive_Receptors->PLC Activates PIP5K1C PIP5K1C PIP2 PIP2 PIP5K1C->PIP2 Synthesizes PLC->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Cleavage PI4P PI4P PI4P->PIP5K1C Substrate This compound This compound This compound->PIP5K1C Inhibits Ca_Release Intracellular Ca2+ Release Neuronal_Sensitization Neuronal Sensitization & Pain Signaling Ca_Release->Neuronal_Sensitization Leads to IP3_DAG->Ca_Release Stimulates

Caption: The inhibitory effect of this compound on the PIP5K1C-mediated pain signaling pathway.

Quantitative Data from Preclinical Studies

The efficacy of this compound in mitigating pain has been evaluated in several preclinical models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell TypeReference
PIP5K1C IC50 ~41 nM-[5]
PIP2 Level Reduction ~45%Dorsal Root Ganglia (DRG) Neurons[5]
Inhibition of LPA-evoked Calcium Signaling Significant reduction relative to vehicleCultured DRG Neurons[5]

Table 2: In Vivo Efficacy of this compound in Pain Models

Pain ModelAdministration RouteDoseEffectReference
Noxious Heat (Baseline) Intrathecal2 nmolIncreased paw withdrawal latency for 2 hours[5]
LPA-induced Neuropathic Pain Intrathecal2 nmolSignificantly blunted thermal hyperalgesia and mechanical allodynia[1][5]
CFA-induced Inflammatory Pain Intrathecal2 nmolSignificantly blunted thermal hyperalgesia and mechanical allodynia in the inflamed paw[5]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound.

In Vitro Calcium Imaging
  • Cell Culture: Dorsal root ganglia (DRG) are dissected from mice and cultured.

  • Calcium Indicator Loading: Cultured DRG neurons are loaded with a ratiometric calcium indicator dye, such as Fura-2-AM.

  • Stimulation: A baseline fluorescence ratio is established before stimulating the neurons with a pronociceptive agonist, such as lysophosphatidic acid (LPA).

  • Treatment: this compound or a vehicle control is pre-incubated with the neurons before agonist stimulation.

  • Data Acquisition: Changes in intracellular calcium concentration are measured by monitoring the fluorescence ratio over time using a fluorescence microscope.

Preclinical Pain Models
  • Animals: Adult male mice are typically used.

  • Pain Model Induction:

    • Neuropathic Pain: Lysophosphatidic acid (LPA) is administered intrathecally to induce neuropathic pain-like behaviors.

    • Inflammatory Pain: Complete Freund's Adjuvant (CFA) is injected into the hind paw to induce localized inflammation and pain hypersensitivity.

  • Drug Administration: this compound or vehicle is administered, often via intrathecal injection, at a specified time point relative to the induction of the pain model.

  • Behavioral Testing:

    • Thermal Hyperalgesia: The Hargreaves test is used to measure the paw withdrawal latency to a radiant heat source.

    • Mechanical Allodynia: Von Frey filaments are used to assess the paw withdrawal threshold to a mechanical stimulus.

  • Data Analysis: Behavioral responses are measured at baseline and at various time points after drug administration to evaluate the analgesic effect of the compound.

The general workflow for preclinical evaluation is depicted below:

Preclinical_Workflow cluster_setup Experimental Setup cluster_testing Testing Protocol Animal_Model Select Animal Model (e.g., mice) Pain_Induction Induce Pain Model (e.g., LPA, CFA) Animal_Model->Pain_Induction Baseline Baseline Behavioral Testing (Thermal/Mechanical) Pain_Induction->Baseline Treatment Administer this compound or Vehicle Baseline->Treatment Post_Treatment Post-Treatment Behavioral Testing Treatment->Post_Treatment Data_Analysis Data Analysis and Comparison Post_Treatment->Data_Analysis

References

UNC3230: A Technical Guide to its Cellular Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC3230 is a potent and selective small-molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C), a critical enzyme in phosphoinositide signaling pathways. This technical guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and the experimental methodologies used for its characterization. Quantitative data on its inhibitory activity and selectivity are presented, along with detailed diagrams of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating phosphoinositide signaling and for professionals in the field of drug development.

Introduction

Phosphatidylinositol-4,5-bisphosphate (PIP2) is a crucial lipid second messenger involved in a wide array of cellular processes, including signal transduction, vesicle trafficking, and actin cytoskeleton dynamics.[1] The synthesis of PIP2 is primarily catalyzed by a family of enzymes known as Phosphatidylinositol-4-Phosphate 5-Kinases (PIP5Ks). Among these, PIP5K1C has garnered significant attention due to its high expression in the brain and dorsal root ganglia (DRG) neurons and its role in regulating nociceptive signaling.[1] this compound was identified through a high-throughput screen as a potent and selective inhibitor of PIP5K1C, providing a valuable chemical tool to explore the therapeutic potential of targeting this kinase in conditions such as chronic pain.[1][2][3][4][5]

The Cellular Target: PIP5K1C

The primary cellular target of this compound is Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C) .[1][6][7] this compound acts as a potent, ATP-competitive inhibitor of this lipid kinase.[8][9][10] By binding to the ATP-binding pocket of PIP5K1C, this compound prevents the phosphorylation of its substrate, phosphatidylinositol 4-phosphate (PI(4)P), thereby inhibiting the production of phosphatidylinositol 4,5-bisphosphate (PIP2).[8][9][11]

This compound also demonstrates inhibitory activity against Phosphatidylinositol-5-Phosphate 4-Kinase Type II Gamma (PIP4K2C), another kinase that can generate PIP2, albeit from a different substrate (PI(5)P).[4][12] However, it shows high selectivity against other lipid kinases, including PIP5K1A and phosphatidylinositol 3-kinases (PI3Ks).[4][7][13]

Quantitative Data

The inhibitory activity and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound against PIP5K1C
ParameterValueAssay MethodReference(s)
IC50~41 nMMicrofluidic mobility shift assay[6][7][8][12][13]
IC50120 nMHigh-Throughput Screen[12]
Ki23 nMATP competition studies[8][10][12]
Kd< 0.2 µMCompetitive binding assay[1]
Kd51 nMNot specified[13]
Table 2: Selectivity Profile of this compound
TargetActivityAssay MethodReference(s)
PIP4K2CKd < 0.2 µMCompetitive binding assay[1][4]
PIP5K1ANo interaction at 10 µMNot specified[1][4][7]
Other Lipid Kinases (including PI3Ks)No inhibitionNot specified[1][4][7][13]
Table 3: Cellular Activity of this compound
EffectConcentrationCell TypeReference(s)
Reduces membrane PIP2 levels by ~45%100 nMDorsal Root Ganglia (DRG) neurons[1][6][7][13]
Reduces lysophosphatidic acid-evoked calcium signalingNot specifiedCultured DRG neurons[1][6][7]

Signaling Pathway and Mechanism of Action

This compound exerts its cellular effects by directly inhibiting the catalytic activity of PIP5K1C, leading to a reduction in the cellular pool of PIP2.[1] PIP2 is a critical signaling molecule that regulates the function of numerous ion channels and G-protein coupled receptors (GPCRs) involved in nociceptive signaling.[7][11] By depleting PIP2 levels in DRG neurons, this compound attenuates the signaling cascades downstream of pronociceptive (pain-producing) receptors, ultimately leading to an antinociceptive effect.[2][5][6][7]

PIP5K1C_Signaling_Pathway PIP5K1C Signaling Pathway and this compound Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI4P PI(4)P PIP2 PIP2 PI4P->PIP2 PIP5K1C GPCR Pronociceptive GPCRs PIP2->GPCR Modulates IonChannel Ion Channels (e.g., TRPV1) PIP2->IonChannel Modulates Downstream Downstream Signaling (e.g., Calcium Mobilization) GPCR->Downstream IonChannel->Downstream PIP5K1C PIP5K1C This compound This compound This compound->PIP5K1C Inhibition ATP ATP ADP ADP Pain Pain Sensation Downstream->Pain

Caption: A diagram illustrating the inhibition of PIP5K1C by this compound, leading to reduced PIP2 levels and downstream pain signaling.

Experimental Protocols

The characterization of this compound and its cellular target involved several key experimental methodologies.

High-Throughput Screening (HTS) for PIP5K1C Inhibitors

This compound was identified from a screen of a kinase-focused compound library.[4][11][12]

  • Assay Principle: A microfluidic mobility shift assay was utilized to measure the enzymatic activity of recombinant human PIP5K1C.[8][11][12] This assay quantifies the conversion of a fluorescently labeled PI(4)P substrate to the PIP2 product.[11]

  • Procedure:

    • A reaction mixture containing kinase buffer, fluorescently labeled PI(4)P, and ATP is prepared.

    • Test compounds (like this compound) are added at various concentrations.

    • The kinase reaction is initiated by the addition of recombinant PIP5K1C.

    • After incubation, the reaction is stopped.

    • The reaction products are analyzed using a microfluidic chip-based instrument that separates the substrate and product based on charge and size.

    • The fluorescence signal of both substrate and product is quantified to determine the percent inhibition.

    • IC50 values are calculated by fitting the dose-response data to a suitable model.

HTS_Workflow Workflow for High-Throughput Screening of PIP5K1C Inhibitors cluster_preparation Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Kinase-Focused Compound Library Reaction_Setup Set up Kinase Reaction in Microplates Compound_Library->Reaction_Setup Assay_Components Assay Components: - Recombinant PIP5K1C - Fluorescent PI(4)P - ATP, Buffer Assay_Components->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Analysis Microfluidic Mobility Shift Assay Incubation->Analysis Data_Quantification Quantify Substrate and Product Analysis->Data_Quantification Inhibition_Calculation Calculate Percent Inhibition Data_Quantification->Inhibition_Calculation Hit_Identification Identify 'Hits' (e.g., this compound) Inhibition_Calculation->Hit_Identification

Caption: A schematic of the high-throughput screening workflow used to identify this compound as a PIP5K1C inhibitor.

Kinase Selectivity Profiling

To assess the specificity of this compound, it was profiled against a broad panel of kinases.

  • Assay Principle: Competition binding assays (e.g., DiscoveRx KINOMEscan®) and microfluidic mobility shift-based assays (e.g., ProfilerPro Kinase Selectivity Assay) were used.[8]

  • Procedure (Competition Binding Assay):

    • This compound is incubated with a panel of DNA-tagged kinases.

    • An immobilized, active-site directed ligand is added to capture kinases that are not inhibited by this compound.

    • The amount of kinase bound to the solid support is quantified. A lower amount of bound kinase indicates a stronger interaction with this compound.

  • Procedure (Mobility Shift Assay):

    • This compound is tested at a fixed concentration (e.g., 10 µM) against a panel of purified kinases.

    • The enzymatic activity of each kinase is measured as described in the HTS protocol.

    • The percent inhibition of each kinase is determined to provide a selectivity profile.

Cellular Assays
  • Measurement of PIP2 Levels:

    • Cultured DRG neurons are treated with this compound or a vehicle control.

    • Membrane lipids are extracted.

    • PIP2 levels are quantified using techniques such as mass spectrometry or enzyme-linked immunosorbent assays (ELISAs).

  • Calcium Imaging:

    • Cultured DRG neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Cells are pre-incubated with this compound or vehicle.

    • Neurons are stimulated with a pronociceptive agonist, such as lysophosphatidic acid (LPA).

    • Changes in intracellular calcium concentrations are monitored using fluorescence microscopy.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the lipid kinase PIP5K1C. Its ability to reduce cellular PIP2 levels and modulate downstream signaling pathways has established it as an invaluable tool for investigating the physiological and pathological roles of PIP5K1C. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting PIP5K1C with inhibitors like this compound, particularly in the context of chronic pain and other diseases where phosphoinositide signaling is dysregulated.

References

UNC3230: A Technical Guide to a Potent and Selective Chemical Probe for PIP5K1C

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C) is a crucial lipid kinase that catalyzes the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key second messenger involved in a multitude of cellular processes.[1][2][3] These processes include signal transduction, actin cytoskeleton dynamics, vesicle trafficking, and the regulation of ion channels.[1][3] Dysregulation of PIP5K1C activity has been implicated in various pathological conditions, including chronic pain and cancer, making it an attractive therapeutic target.[4][5][6][7] UNC3230 has emerged as a potent, selective, and ATP-competitive small molecule inhibitor of PIP5K1C, serving as a valuable chemical probe to investigate the biological functions of this kinase.[2][5][6][8] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular characterization, key experimental protocols, and its application in studying PIP5K1C signaling.

Biochemical and Cellular Characterization of this compound

This compound was identified through a high-throughput screening of a kinase-focused chemical library.[4][9] It has since been extensively characterized for its inhibitory activity, selectivity, and cellular effects.

In Vitro Inhibitory Activity

This compound is a potent inhibitor of PIP5K1C with activity in the nanomolar range. Its inhibitory potency has been determined using various biochemical assays.

ParameterValueAssay MethodReference(s)
IC50 ~41 nMMicrofluidic mobility shift assay[4][6][8][10][11][12]
120 nMInitial high-throughput screen[5][9][13]
Ki 23 nMATP competition studies using mobility shift assay[5][13][14]
Kd < 0.2 µMCompetitive binding assay[4][5]
51 nMNot specified[10]
Mechanism of Action ATP-competitiveATP competition studies[2][5][6][8][14][15]
Kinase Selectivity Profile

A critical aspect of a chemical probe is its selectivity. This compound has been profiled against a broad panel of kinases and has demonstrated high selectivity for PIP5K1C.

TargetActivity/BindingAssay MethodReference(s)
PIP5K1C Kd < 0.2 µMCompetitive binding assay[4][5]
PIP4K2C Kd < 0.2 µMCompetitive binding assay[4][5][16]
PIP5K1A No interaction at 10 µMNot specified[5][11]
Other Lipid Kinases (including PI3Ks) No inhibitionNot specified[5][10][11]

The DiscoveRx Selectivity Profile score for this compound was reported to be 0.12 (on a scale of 0 to 1.0), where a lower score indicates higher selectivity.[2][5]

Cellular Activity

This compound has been shown to effectively engage PIP5K1C in a cellular context, leading to a reduction in PIP2 levels and modulation of downstream signaling pathways.

EffectConcentrationCell TypeReference(s)
Reduces membrane PIP2 levels by ~45%100 nMDorsal Root Ganglia (DRG) neurons[5][8][10][11]
Significantly reduces lysophosphatidic acid-evoked calcium signaling100 nMCultured DRG neurons[5][8][10][11]
Increased sensitivity of HFF1 cells to WX8 (a PIKFYVE inhibitor)Not specifiedHFF1 cells[17]

Signaling Pathway and Mechanism of Action

PIP5K1C plays a pivotal role in the phosphoinositide signaling pathway by catalyzing the conversion of phosphatidylinositol 4-phosphate (PI(4)P) to PIP2.[1][3][18] PIP2 is a critical signaling molecule that can be hydrolyzed by phospholipase C (PLC) to generate inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which are involved in calcium signaling and protein kinase C (PKC) activation, respectively.[3][15] Alternatively, PIP2 can be phosphorylated by phosphoinositide 3-kinase (PI3K) to produce phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key molecule in the PI3K/Akt signaling pathway.[3][15] this compound exerts its effects by competitively binding to the ATP pocket of PIP5K1C, thereby inhibiting its catalytic activity and reducing the cellular pool of PIP2.[2][5][15]

PIP5K1C_Signaling_Pathway cluster_membrane Plasma Membrane PI(4)P PI(4)P PIP2 PIP2 PI(4)P->PIP2 ATP to ADP IP3_DAG IP3 + DAG PIP2->IP3_DAG PIP3 PIP3 PIP2->PIP3 PIP5K1C PIP5K1C PIP5K1C->PIP2 This compound This compound This compound->PIP5K1C Inhibition PLC PLC PLC->IP3_DAG PI3K PI3K PI3K->PIP3 Downstream_Ca_PKC Ca2+ Signaling & PKC Activation IP3_DAG->Downstream_Ca_PKC Downstream_Akt Akt Signaling PIP3->Downstream_Akt HTS_Workflow cluster_workflow High-Throughput Screening Workflow A Prepare kinase-focused library (~5,000 compounds) B Dispense compounds into 384-well plates A->B C Add recombinant human PIP5K1C and incubate B->C D Initiate reaction with fluorescently labeled PI(4)P and ATP C->D E Incubate for 60 minutes D->E F Analyze substrate and product separation via microfluidic mobility shift assay E->F G Identify initial hits (single-concentration screen) F->G H Perform dose-response analysis on hits to determine IC50 values G->H I Identify this compound as a potent inhibitor H->I InVivo_Workflow cluster_workflow In Vivo Pain Model Experimental Workflow A Induce chronic pain model in mice (e.g., CFA-induced inflammation) B Prepare this compound solution for injection (e.g., intrathecal) A->B C Administer this compound or vehicle control B->C D Perform behavioral testing at multiple time points (e.g., thermal and mechanical sensitivity) C->D E Analyze behavioral data to assess antinociceptive effects D->E F Optional: Collect tissues for endpoint analysis (e.g., PIP2 levels) E->F

References

The Discovery and Synthesis of UNC3230: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of UNC3230, a potent and selective small-molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (Pip5K1C). This compound has emerged as an invaluable chemical probe for elucidating the roles of Pip5K1C in various cellular processes, most notably in nociceptive signaling, and as a potential therapeutic agent for chronic pain.[1][2] This document details the inhibitor's identification via high-throughput screening, a plausible synthetic route, its mechanism of action, inhibitory activity, and the detailed experimental protocols for its characterization.

Introduction to Pip5K1C

Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (Pip5K1C) is a critical lipid kinase in the phosphoinositide signaling pathway. It catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) to generate phosphatidylinositol 4,5-bisphosphate (PIP2).[1] PIP2 is a key second messenger involved in a multitude of cellular functions, including signal transduction, actin cytoskeleton dynamics, vesicle trafficking, and the regulation of ion channels.[2] Given its significant role, the dysregulation of Pip5K1C activity has been implicated in various pathological conditions, including chronic pain and cancer, making it an attractive therapeutic target.[2][3]

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) of a kinase-focused chemical library of approximately 5,000 compounds.[2][4] The screen was designed to find inhibitors of recombinant human Pip5K1C using a microfluidic mobility shift assay, which measures the conversion of a fluorescently labeled PI(4)P substrate to its PIP2 product.[4] From this screen, this compound, with its 5-(cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide core structure, emerged as one of the most potent inhibitors.[4][5]

Chemical Synthesis of this compound

While a detailed, step-by-step synthesis of this compound is not published in a single source, a plausible synthetic route can be constructed based on established chemical methods for similar 2-aminothiazole-4-carboxamide (B58295) derivatives.[2] The proposed synthesis involves a Hantzsch thiazole (B1198619) synthesis followed by acylation and amidation reactions.[1][2]

A potential synthetic pathway could begin with the reaction of ethyl bromopyruvate and thiourea (B124793) in a classic Hantzsch thiazole synthesis to form ethyl 2-aminothiazole-4-carboxylate. This intermediate would then undergo bromination at the 5-position. The 2-amino group of the resulting ethyl 2-amino-5-bromothiazole-4-carboxylate could then be reacted with phenylboronic acid under palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination) to introduce the phenylamino (B1219803) moiety.[1] Subsequent reactions would involve acylation and amidation to complete the synthesis of this compound.

Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of Pip5K1C.[2][5][6] By blocking the ATP-binding site of the enzyme, it prevents the transfer of phosphate (B84403) from ATP to the PI(4)P substrate.[6] This direct inhibition of Pip5K1C's catalytic activity leads to a reduction in the cellular levels of PIP2, thereby disrupting the downstream signaling cascades that depend on this crucial second messenger.[2][6]

Data Presentation

In Vitro Inhibitory and Binding Activity
ParameterValueAssay MethodReference(s)
IC₅₀ ~41 nMMicrofluidic Mobility Shift Assay[1][4][7]
IC₅₀ 120 nMInitial High-Throughput Screen[2][5][8]
Kᵢ 23 nMATP Competition Mobility Shift Assay[1][2][5]
KᏧ 51 nMNot Specified[9]
KᏧ < 0.2 µMCompetitive Binding Assay[2][7]
Kinase Selectivity

This compound has been profiled for its specificity against a panel of other kinases.

Kinase TargetInteractionAssay MethodReference(s)
Pip5K1C KᏧ < 0.2 µMCompetitive Binding Assay[2][7]
PIP4K2C KᏧ < 0.2 µMCompetitive Binding Assay[2][7][10]
Pip5K1A No interaction at 10 µMNot Specified[2][7]
Other Lipid Kinases (including PI3Ks) No inhibitionNot Specified[2][7][9]

The DiscoveRx Selectivity Profile score for this compound was 0.12 (a lower score indicates higher selectivity).[2]

Cellular Activity
EffectConcentrationCell TypeReference(s)
Reduces membrane PIP2 levels by ~45%100 nMDorsal Root Ganglia (DRG) neurons[2][7][9]
Reduces lysophosphatidic acid-evoked calcium signalingNot SpecifiedCultured DRG neurons[2][7]
Preclinical In Vivo Efficacy
ModelAdministrationEffectReference(s)
Chronic Pain ModelsIntrathecal or intra-hindpaw injectionAttenuated thermal and mechanical hypersensitivity[2][9]
Complete Freund's Adjuvant-induced thermal hyperalgesiaNot SpecifiedSignificantly reduced existing hyperalgesia[2][7]

Signaling Pathways and Workflows

Pip5K1C_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling PI4P PI(4)P PIP2 PI(4,5)P2 PI4P->PIP2 ATP to ADP PLC PLC PIP2->PLC PI3K PI3K PIP2->PI3K Pip5K1C Pip5K1C This compound This compound This compound->Pip5K1C Inhibition IP3_DAG IP3 + DAG (Ca²⁺ Signaling, PKC Activation) PLC->IP3_DAG PIP3 PIP3 (Akt Signaling) PI3K->PIP3

Caption: Pip5K1C phosphorylates PI4P to produce PIP2, a key signaling lipid.

HTS_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation & Characterization Library Kinase-Focused Chemical Library (~5,000 compounds) Assay Microfluidic Mobility Shift Assay (Recombinant Pip5K1C + Fluorescent PI(4)P) Library->Assay Hits Primary Hits Identified Assay->Hits DoseResponse Dose-Response Curves (IC₅₀ Determination) Hits->DoseResponse Selectivity Selectivity Profiling (Kinase Panel) DoseResponse->Selectivity Mechanism Mechanism of Action Studies (ATP Competition) Selectivity->Mechanism This compound Identification of This compound Mechanism->this compound InVivo_Workflow cluster_model Chronic Pain Model cluster_treatment Treatment & Assessment Induction Induce Chronic Pain (e.g., CFA injection) Baseline Baseline Behavioral Testing (Thermal/Mechanical Hypersensitivity) Induction->Baseline Admin Administer this compound or Vehicle (Intrathecal or Intra-hindpaw) Baseline->Admin PostTesting Post-Treatment Behavioral Testing (Multiple Time Points) Admin->PostTesting Analysis Data Analysis (Compare this compound vs. Vehicle) PostTesting->Analysis Endpoint Endpoint Analysis (Tissue collection for target engagement) Analysis->Endpoint

References

UNC3230: A Novel Therapeutic Avenue in Oncology Through PIP5K1C Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

UNC3230, a potent and selective small-molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C), is emerging as a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of the preclinical data supporting this compound's potential in cancer therapy, with a particular focus on colorectal cancer. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction

The aberrant signaling pathways that drive cancer cell proliferation, survival, and metabolic reprogramming are key targets for novel therapeutic interventions. One such pathway is the phosphoinositide signaling cascade, where PIP5K1C plays a crucial role in producing the second messenger phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). Dysregulation of PIP5K1C and subsequent alterations in PI(4,5)P2 levels have been implicated in tumorigenesis. This compound has been identified as a selective, ATP-competitive inhibitor of PIP5K1C, demonstrating significant potential in disrupting cancer cell processes.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of PIP5K1C, a lipid kinase that catalyzes the formation of PI(4,5)P2 from phosphatidylinositol 4-phosphate (PI4P). By competitively binding to the ATP-binding site of PIP5K1C, this compound effectively reduces the cellular pool of PI(4,5)P2.[1] This reduction has significant downstream consequences for multiple signaling pathways critical for cancer cell function.

Inhibition of the Warburg Effect in Colorectal Cancer

A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect.[2] Preclinical studies have demonstrated that this compound significantly inhibits glycolysis in colorectal cancer (CRC) cells.[2] The proposed mechanism involves the suppression of the PI3K/Akt/mTOR signaling pathway, a central regulator of cellular metabolism.[2] Inhibition of this pathway by this compound leads to the downregulation of key transcription factors, c-Myc and HIF1α, which in turn reduces the expression of glycolytic enzymes and the glucose transporter GLUT1.[2][3]

Overcoming Chemotherapy Resistance

This compound has also shown promise in sensitizing cancer cells to conventional chemotherapy. In preclinical models of CRC, the combination of this compound with the platinum-based drug oxaliplatin (B1677828) resulted in a remarkable suppression of cancer cell proliferation.[2] This suggests a potential role for this compound in overcoming oxaliplatin resistance, a significant clinical challenge. The underlying mechanism appears to involve the PIPKIγ-exosomal PD-L1 axis.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound in oncology.

ParameterValueAssay/ModelReference
IC50 (PIP5K1C) ~41 nMMicrofluidic mobility shift assay[4]
Binding Affinity (Kd) <0.2 µMCompetitive binding assays[4]
In Vitro Concentration (CRC cell proliferation with Oxaliplatin) 5 µMPlate colony formation assay (SW480 and LoVo cells)[2]
In Vivo Dosage (CRC Xenograft) 5 mg/kgSubcutaneous xenograft model (SW480 cells) in nude mice[3]

Table 1: In Vitro and In Vivo Efficacy of this compound

Cellular EffectObservationCell LinesReference
Glycolysis Inhibition Reduced glucose uptake and lactate (B86563) productionSW480 and LoVo[3]
Tumor Growth Significantly reduced tumor burdenSW480 xenograft[3]
Downstream Signaling Marked downregulation of c-Myc and HIF1α immunoreactivitySW480 xenograft tissues[3]

Table 2: Cellular and In Vivo Effects of this compound in Colorectal Cancer Models

Experimental Protocols

In Vitro Cell Proliferation Assay (Combination with Oxaliplatin)

This protocol is based on the methodology used to assess the synergistic effect of this compound and oxaliplatin on colorectal cancer cell proliferation.[2]

  • Cell Lines: SW480 and LoVo human colorectal cancer cells.

  • Reagents:

    • This compound (5 µM final concentration)

    • Oxaliplatin (various concentrations)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Crystal Violet staining solution

  • Procedure:

    • Seed SW480 and LoVo cells in 6-well plates at a density that allows for colony formation.

    • Allow cells to adhere overnight.

    • Treat cells with 5 µM this compound, oxaliplatin at desired concentrations, or a combination of both. A vehicle control (e.g., DMSO) should be included.

    • Incubate the plates for a period sufficient for colony formation (e.g., 10-14 days), replacing the medium with fresh medium containing the respective treatments every 3-4 days.

    • After the incubation period, wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.

    • Count the number of colonies in each well to determine the effect on cell proliferation.

In Vivo Colorectal Cancer Xenograft Model

This protocol outlines the methodology for evaluating the in vivo efficacy of this compound on tumor growth.[3]

  • Animal Model: Athymic nude mice.

  • Cell Line: SW480 human colorectal cancer cells.

  • Reagents:

    • This compound (5 mg/kg)

    • Vehicle control (e.g., saline with 0.01% DMSO)

    • Matrigel (optional, for cell injection)

  • Procedure:

    • Subcutaneously inject SW480 cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a palpable size (e.g., ~200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (5 mg/kg) or vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection) for a specified period (e.g., 3 weeks).

    • Measure tumor volume and body weight of the mice regularly throughout the treatment period.

    • At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers like c-Myc and HIF1α).

Glycolysis Assays (Glucose Uptake and Lactate Production)

This protocol describes the methods to assess the impact of this compound on the glycolytic activity of cancer cells.[3]

  • Cell Lines: SW480 and LoVo human colorectal cancer cells.

  • Reagents:

    • This compound

    • Glucose Uptake Assay Kit (e.g., fluorescent glucose analog-based)

    • Lactate Production Assay Kit (e.g., colorimetric or fluorometric)

  • Procedure (General):

    • Seed cells in 96-well plates and treat with this compound at the desired concentration for a specified time.

    • For Glucose Uptake: Follow the manufacturer's protocol for the specific kit used. This typically involves incubating the cells with a fluorescently labeled glucose analog and then measuring the fluorescence intensity.

    • For Lactate Production: Collect the cell culture medium and use it to measure the lactate concentration according to the manufacturer's protocol for the chosen kit. This usually involves an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the lactate concentration.

    • Normalize the results to the cell number or protein concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with this compound's therapeutic applications in oncology.

UNC3230_Mechanism_of_Action This compound This compound PIP5K1C PIP5K1C This compound->PIP5K1C Inhibits PIP2 PI(4,5)P2 PIP5K1C->PIP2 Produces Exosomal_PDL1 Exosomal PD-L1 Axis PIP5K1C->Exosomal_PDL1 PI4P PI4P PI4P->PIP5K1C PI3K PI3K PIP2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR cMyc_HIF1a c-Myc / HIF1α mTOR->cMyc_HIF1a Glycolysis Glycolysis (Warburg Effect) cMyc_HIF1a->Glycolysis Promotes TumorGrowth Tumor Growth Glycolysis->TumorGrowth OxaliplatinResistance Oxaliplatin Resistance Exosomal_PDL1->OxaliplatinResistance

Caption: this compound inhibits PIP5K1C, disrupting the PI3K/Akt/mTOR pathway and overcoming resistance.

Preclinical_Evaluation_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellLines Select CRC Cell Lines (e.g., SW480, LoVo) Treatments Treat with this compound (± Oxaliplatin) CellLines->Treatments ProliferationAssay Colony Formation Assay Treatments->ProliferationAssay GlycolysisAssay Glucose Uptake & Lactate Production Assays Treatments->GlycolysisAssay Xenograft Establish SW480 Xenografts in Mice ProliferationAssay->Xenograft Inform GlycolysisAssay->Xenograft Inform TreatmentGroups Randomize and Treat (this compound vs. Vehicle) Xenograft->TreatmentGroups Monitoring Monitor Tumor Growth & Body Weight TreatmentGroups->Monitoring Endpoint Tumor Excision & Analysis Monitoring->Endpoint

Caption: Workflow for preclinical evaluation of this compound in colorectal cancer models.

Conclusion

This compound represents a promising new therapeutic strategy in oncology, particularly for colorectal cancer. Its ability to inhibit the Warburg effect and overcome chemotherapy resistance through the targeted inhibition of PIP5K1C highlights its potential as a standalone or combination therapy. The preclinical data presented in this guide provide a strong rationale for further investigation and development of this compound as a novel anti-cancer agent. Future studies should focus on elucidating the full spectrum of its anti-tumor activity, identifying predictive biomarkers for patient selection, and exploring its efficacy in other cancer types.

References

Foundational Research on UNC3230 and its Role in Nociception: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on UNC3230, a small molecule inhibitor of phosphatidylinositol-4-phosphate (B1241899) 5-kinase type-1C (PIP5K1C), and its significant role in the modulation of nociception. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visually represents the underlying signaling pathways and experimental workflows.

Introduction to this compound and its Target: PIP5K1C

Nociception, the neural process of encoding noxious stimuli, is a complex phenomenon involving a multitude of signaling pathways. A key convergence point in many of these pathways is the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2).[1][2] Numerous pain-producing (pronociceptive) receptors signal via the hydrolysis of PIP2.[1][2] The lipid kinase PIP5K1C is a critical enzyme responsible for the synthesis of PIP2 in nociceptive dorsal root ganglia (DRG) neurons.[1][2][3] Research has shown that PIP5K1C is expressed at higher levels than other PIP5K isoforms in these neurons and is responsible for generating a significant portion of the total PIP2 pool.[1][2][3]

This compound was identified through a high-throughput screen as a potent and selective inhibitor of PIP5K1C.[1][2][4] By inhibiting PIP5K1C, this compound effectively reduces the levels of membrane PIP2, thereby attenuating the signaling of various pronociceptive receptors and demonstrating significant potential as a therapeutic agent for chronic pain.[1][2][4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational research on this compound.

Table 1: In Vitro Efficacy and Selectivity of this compound

ParameterValueAssay TypeSource
IC50 for PIP5K1C ~41 nMMicrofluidic mobility shift assay[4][7]
Selectivity (Kd) <0.2 µMCompetitive binding assays[4]
Interaction with PIP5K1A No interaction at 10 µMKinase binding assay[3][4]
Effect on membrane PIP2 levels in DRG neurons ~45% reduction (at 100 nM)Immunostaining[4]

Table 2: In Vivo Antinociceptive Effects of this compound

Animal ModelAdministration RouteDoseEffectSource
Complete Freund's Adjuvant (CFA)-induced inflammatory pain Intrathecal2 nmolSignificantly attenuated thermal hyperalgesia and mechanical allodynia[]
Complete Freund's Adjuvant (CFA)-induced inflammatory pain Intraplantar (hindpaw)Not specifiedAttenuated hypersensitivity[1][2][5]
Lysophosphatidic acid (LPA)-induced neuropathic pain IntrathecalNot specifiedReduced thermal and mechanical sensitization[2]
Spared nerve injury (SNI)-induced neuropathic pain IntrathecalNot specifiedReduced thermal and mechanical sensitization[2]
Noxious heat-evoked pain (naïve animals) Intrathecal2 nmolIncreased paw withdrawal latency for 2 hours[]

Experimental Protocols

This section details the methodologies for key experiments cited in the foundational research on this compound.

In Vitro Calcium Imaging in DRG Neurons
  • Objective: To assess the effect of this compound on pronociceptive G protein-coupled receptor (GPCR) signaling in DRG neurons.

  • Methodology:

    • Dorsal root ganglia (DRG) are dissected from adult mice and cultured.

    • Cultured neurons are loaded with the ratiometric calcium indicator dye Fura-2-AM.

    • Neurons are pre-incubated with either this compound or a vehicle control.

    • The baseline fluorescence ratio (340/380 nm excitation) is recorded.

    • A pronociceptive agonist, such as lysophosphatidic acid (LPA) or 17-phenyl trinor prostaglandin (B15479496) E2 (17-PT PGE2), is applied to the neurons.

    • Changes in the Fura-2 ratio are recorded to quantify intracellular calcium mobilization.

    • The peak response or area under the curve is calculated and compared between this compound-treated and vehicle-treated neurons.[2]

Animal Models of Chronic Pain
  • Objective: To evaluate the in vivo efficacy of this compound in reducing pain-like behaviors in mouse models of chronic pain.

  • Methodologies:

    • Inflammatory Pain (Complete Freund's Adjuvant - CFA) Model:

      • A baseline measurement of thermal and mechanical sensitivity is established using tests such as the Hargreaves radiant heat test and the von Frey filament test.

      • CFA is injected into the plantar surface of one hindpaw to induce localized inflammation and hypersensitivity.

      • This compound or vehicle is administered, typically via intrathecal or intraplantar injection.

      • Thermal and mechanical sensitivity are re-assessed at various time points post-injection to determine the effect of this compound on pain behaviors.[2][4]

    • Neuropathic Pain (Lysophosphatidic Acid - LPA) Model:

      • Baseline thermal and mechanical sensitivity are measured.

      • LPA is administered intrathecally to induce neuropathic pain-like behaviors.

      • This compound or vehicle is administered intrathecally.

      • Behavioral testing is performed at subsequent time points to evaluate the analgesic effects of this compound.[2]

Measurement of PIP2 Levels in DRG Neurons
  • Objective: To directly measure the effect of this compound on PIP2 levels in the plasma membrane of DRG neurons.

  • Methodology:

    • Cultured DRG neurons are treated with this compound or a vehicle control.

    • The neurons are then fixed and permeabilized.

    • Immunostaining is performed using a primary antibody specific for PIP2.

    • A fluorescently labeled secondary antibody is used for visualization.

    • The fluorescence intensity at the plasma membrane is quantified using microscopy and image analysis software.

    • The PIP2 levels in this compound-treated neurons are compared to those in control neurons.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

UNC3230_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular PIP5K1C PIP5K1C PIP2 PIP2 PIP5K1C->PIP2 Synthesizes TRPV1 TRPV1 PIP2->TRPV1 Modulates Activity IP3_DAG IP3 + DAG PIP2->IP3_DAG GPCR Pronociceptive GPCR PLC PLC GPCR->PLC Activates PLC->PIP2 Hydrolyzes Nociceptive_Signal Nociceptive Signal (Action Potential) TRPV1->Nociceptive_Signal Contributes to Pain_Stimuli Pain Stimuli (e.g., LPA, PGE2) Pain_Stimuli->GPCR Activates This compound This compound This compound->PIP5K1C Inhibits Ca_release Ca²⁺ Release IP3_DAG->Ca_release Leads to Ca_release->Nociceptive_Signal Initiates

Caption: Signaling pathway of this compound in nociceptive neurons.

Experimental_Workflow_Pain_Model cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment Baseline 1. Baseline Behavioral Testing (Hargreaves, von Frey) Induction 2. Induction of Pain Model (e.g., CFA or LPA injection) Baseline->Induction Treatment_Group 3a. Administer this compound Induction->Treatment_Group Control_Group 3b. Administer Vehicle Induction->Control_Group Post_Treatment_Testing 4. Post-Treatment Behavioral Testing (Multiple Time Points) Treatment_Group->Post_Treatment_Testing Control_Group->Post_Treatment_Testing Data_Analysis 5. Data Analysis (Comparison of Paw Withdrawal Latency/Threshold) Post_Treatment_Testing->Data_Analysis

Caption: Workflow for in vivo chronic pain model experiments.

Conclusion

The foundational research on this compound has established it as a valuable pharmacological tool for studying the role of PIP5K1C and PIP2 signaling in nociception. By selectively inhibiting PIP5K1C, this compound effectively reduces PIP2 levels in DRG neurons, leading to the attenuation of pain signaling in various preclinical models of chronic inflammatory and neuropathic pain. The data strongly suggest that PIP5K1C is a promising therapeutic target for the development of novel analgesics, and this compound represents a significant step in validating this target. Further research and development of this compound and similar molecules may lead to new treatment options for patients suffering from chronic pain.

References

UNC3230: A Technical Guide to its ATP-Competitive Inhibition of PIP5K1C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of UNC3230, a potent and selective ATP-competitive inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C). This document outlines the biochemical and cellular inhibitory activities of this compound, details the experimental protocols for its characterization, and visualizes the relevant signaling pathways and experimental workflows.

Core Mechanism: ATP-Competitive Inhibition

This compound exerts its inhibitory effect on PIP5K1C through a direct, ATP-competitive mechanism.[1][2] This means that this compound binds to the ATP-binding pocket of the PIP5K1C enzyme, directly competing with the enzyme's natural substrate, adenosine (B11128) triphosphate (ATP).[3][4] By occupying this site, this compound prevents the transfer of a phosphate (B84403) group from ATP to its substrate, phosphatidylinositol 4-phosphate (PI(4)P), thereby inhibiting the production of phosphatidylinositol 4,5-bisphosphate (PIP2).[5][6]

Quantitative Inhibitory Profile

The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its inhibitory activity.

Parameter Value Assay Method Reference
IC50~41 nMMicrofluidic Mobility Shift Assay[7][8]
IC50120 nMNot specified[9]
Ki23 nMATP Competition Mobility Shift Assay[1][9]
Kd51 nMNot specified[8]
Table 1: In Vitro Inhibitory Activity of this compound against PIP5K1C.
Target Activity/Binding Assay Method Reference
PIP5K1CKd < 0.2 µMCompetitive Binding Assay[9]
PIP4K2CKd < 0.2 µMCompetitive Binding Assay[9]
PIP5K1ANo interaction at 10 µMNot specified[9]
Other Lipid Kinases (including PI3Ks)No inhibitionNot specified[9]
Table 2: Kinase Selectivity Profile of this compound.
Effect Concentration Cell Type Reference
Reduces membrane PIP2 levels by ~45%100 nMDorsal Root Ganglia (DRG) neurons[7]
Reduces lysophosphatidic acid (LPA)-evoked calcium signalingNot specifiedCultured DRG neurons[7]
Table 3: Cellular Activity of this compound.

Signaling Pathway Inhibition

PIP5K1C is a pivotal enzyme in the phosphoinositide signaling pathway, responsible for the synthesis of PIP2. PIP2 is a critical second messenger that regulates a multitude of cellular processes, including signal transduction, cytoskeletal dynamics, and membrane trafficking. By inhibiting PIP5K1C, this compound effectively reduces the cellular pool of PIP2, thereby modulating these downstream signaling events.[6]

PIP5K1C_Signaling_Pathway cluster_membrane Plasma Membrane cluster_inhibitor cluster_downstream Downstream Signaling PI4P PI(4)P PIP2 PIP2 PI4P->PIP2 PIP5K1C PLC PLC PIP2->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation GPCR GPCR GPCR->PLC Activates This compound This compound PIP5K1C_node PIP5K1C This compound->PIP5K1C_node Inhibits ATP ATP ATP->PIP5K1C_node Binds

PIP5K1C signaling and this compound inhibition.

Experimental Protocols

The characterization of this compound's inhibitory activity relies on several key experimental methodologies.

Microfluidic Mobility Shift Assay for IC50 Determination

This high-throughput biochemical assay is used to determine the in vitro potency of inhibitors against PIP5K1C.[9]

  • Principle: The assay measures the enzymatic conversion of a fluorescently labeled PI(4)P substrate to PIP2. The substrate and product are then separated by capillary electrophoresis based on their different electrophoretic mobilities, and the amount of product formed is quantified by fluorescence detection.

  • Materials:

    • Recombinant human PIP5K1C

    • Fluorescently labeled PI(4)P substrate

    • ATP

    • Kinase assay buffer

    • This compound (or other test compounds)

    • Microfluidic chip-based capillary electrophoresis instrument

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a microplate, combine the recombinant PIP5K1C enzyme, fluorescently labeled PI(4)P substrate, and the this compound dilutions.

    • Initiate the kinase reaction by adding a solution of ATP (at a concentration near its Km, approximately 15 µM).[10]

    • Incubate the reaction at room temperature for a defined period (e.g., 40-60 minutes) to ensure the reaction is within the linear range.[1][10]

    • Stop the reaction and load the samples onto the microfluidic instrument for separation and detection.

    • Calculate the percent conversion of substrate to product for each inhibitor concentration relative to a vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

MMSA_Workflow prep Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) reaction Set up Kinase Reaction in Microplate prep->reaction incubation Incubate at Room Temperature reaction->incubation analysis Analyze on Microfluidic Instrument (Separation and Detection) incubation->analysis data Data Analysis (Calculate % Inhibition, Determine IC50) analysis->data

Workflow for Microfluidic Mobility Shift Assay.
Cellular Assay for PIP2 Level Measurement

This type of assay assesses the ability of an inhibitor to engage its target in a cellular context and produce a functional downstream effect.

  • Principle: Cells are treated with the inhibitor, and the intracellular levels of PIP2 are subsequently measured, typically using an ELISA-based method or mass spectrometry.

  • Materials:

    • Cultured cells (e.g., Dorsal Root Ganglia neurons)

    • This compound

    • Cell lysis and lipid extraction reagents

    • PIP2-specific antibody for ELISA or standards for mass spectrometry

  • Procedure:

    • Culture cells to the desired confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.

    • Wash the cells with ice-cold PBS and then lyse them.

    • Extract the cellular lipids using an appropriate method (e.g., Bligh-Dyer extraction).

    • Quantify the amount of PIP2 in the lipid extracts using a competitive ELISA with a PIP2-specific antibody or by LC-MS/MS.

    • Normalize the PIP2 levels to the total protein concentration or cell number.

    • Determine the effect of this compound on cellular PIP2 levels by comparing the treated samples to the vehicle control.

Kinase Selectivity Profiling (e.g., KINOMEscan®)

To evaluate the specificity of an inhibitor, it is screened against a large panel of kinases.

  • Principle: A common method is a competition binding assay where the test compound's ability to displace a known, immobilized ligand from the ATP-binding site of a large number of kinases is measured. The amount of kinase bound to the immobilized ligand is quantified, often using qPCR for a DNA tag on the kinase.

  • Procedure:

    • The test compound (this compound) is incubated with a panel of DNA-tagged kinases.

    • An immobilized, active-site-directed ligand is introduced to the mixture.

    • The amount of kinase that binds to the immobilized ligand is quantified.

    • A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is competing for the active site.

    • The results are typically reported as the percentage of kinase remaining bound relative to a control, allowing for a broad assessment of the compound's selectivity.

Selectivity_Workflow incubation Incubate this compound with a Panel of DNA-Tagged Kinases competition Introduce Immobilized Active-Site Ligand incubation->competition quantification Quantify Kinase Bound to Ligand (e.g., via qPCR) competition->quantification analysis Analyze Data (Calculate % Inhibition for each Kinase) quantification->analysis

Workflow for Kinase Selectivity Profiling.

Conclusion

This compound is a well-characterized, potent, and selective ATP-competitive inhibitor of PIP5K1C. Its ability to effectively reduce cellular PIP2 levels makes it an invaluable tool for investigating the roles of PIP5K1C and PIP2 signaling in various physiological and pathological processes. The experimental protocols detailed in this guide provide a robust framework for the continued study and development of this compound and other inhibitors targeting this critical lipid kinase.

References

UNC3230: A Novel Inhibitor of Glycolysis in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Metabolic reprogramming, particularly the upregulation of aerobic glycolysis (the Warburg effect), is a hallmark of colorectal cancer (CRC) that facilitates tumor growth and survival.[1][2] This whitepaper provides a detailed technical overview of the role of UNC3230, a selective small-molecule inhibitor, in suppressing glycolysis in CRC. This compound targets Type Iγ phosphatidylinositol phosphate (B84403) kinase (PIPKIγ), a key enzyme implicated in the metabolic shift of cancer cells.[3] By inhibiting PIPKIγ, this compound disrupts a critical signaling cascade involving PI3K/Akt/mTOR, c-Myc, and HIF1α, ultimately leading to a reduction in glycolytic activity and tumor progression.[3] This document synthesizes the current understanding of this compound's mechanism of action, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction: The Glycolytic Phenotype of Colorectal Cancer

Colorectal cancer is a leading cause of cancer-related mortality worldwide.[1] A fundamental characteristic of CRC cells is their reliance on aerobic glycolysis, a process where glucose is metabolized into lactate (B86563) even in the presence of oxygen.[1][2] This metabolic adaptation provides cancer cells with a rapid source of ATP, as well as essential building blocks for anabolic processes necessary for proliferation.[1] Key enzymes and signaling pathways that regulate this glycolytic switch are therefore attractive targets for therapeutic intervention.[4]

One such target is Type Iγ phosphatidylinositol phosphate kinase (PIPKIγ), which has been found to be frequently upregulated in colorectal cancer and is associated with a poor prognosis.[3] The small molecule this compound has been identified as a selective and ATP-competitive inhibitor of PIPKIγ (also known as PIP5K1C).[5][6] Research has demonstrated that this compound significantly inhibits colorectal cancer glycolysis and tumor growth, highlighting its therapeutic potential.[3][5]

This compound's Mechanism of Action in Colorectal Cancer Glycolysis

This compound exerts its anti-glycolytic effects by inhibiting PIPKIγ, which in turn downregulates a key signaling pathway that promotes the Warburg effect in colorectal cancer.

The PIPKIγ-PI3K/Akt/mTOR Signaling Axis

PIPKIγ is an enzyme that catalyzes the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a crucial second messenger. In colorectal cancer cells, elevated levels of PIPKIγ lead to the activation of the PI3K/Akt/mTOR signaling pathway.[3] This pathway is a central regulator of cell growth, proliferation, and metabolism.

Downstream Effectors: c-Myc and HIF1α

The activation of the PI3K/Akt/mTOR cascade by PIPKIγ results in the upregulation of the transcription factors c-Myc and Hypoxia-Inducible Factor 1-alpha (HIF1α).[3][7] Both c-Myc and HIF1α are master regulators of cancer metabolism and are known to promote the expression of genes encoding glycolytic enzymes and glucose transporters.[3][4]

Inhibition of Glycolytic Enzymes and Glucose Transport

By upregulating c-Myc and HIF1α, PIPKIγ enhances the expression of key glycolytic proteins such as Glucose Transporter 1 (GLUT1), Lactate Dehydrogenase A (LDHA), and Pyruvate Dehydrogenase Kinase 1 (PDK1).[3] The inhibition of PIPKIγ by this compound leads to a reduction in the expression of these critical components of the glycolytic machinery.[3]

UNC3230_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PIPKIg PIPKIγ This compound->PIPKIg Inhibits PI3K PI3K PIPKIg->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR cMyc_HIF1a c-Myc / HIF1α mTOR->cMyc_HIF1a Upregulates Glycolytic_Enzymes Glycolytic Enzyme Expression (GLUT1, LDHA, PDK1) cMyc_HIF1a->Glycolytic_Enzymes Promotes Warburg_Effect Warburg Effect (Increased Glycolysis) Glycolytic_Enzymes->Warburg_Effect Drives

This compound inhibits the PIPKIγ-PI3K/Akt/mTOR pathway.

Quantitative Data on this compound's Anti-Glycolytic Effects

Studies have provided quantitative evidence of this compound's ability to suppress the Warburg effect in colorectal cancer cells. The following tables summarize key findings from research on SW480 and LOVO colorectal cancer cell lines.[3]

Table 1: Effect of this compound on Glycolysis in Colorectal Cancer Cell Lines

Cell LineTreatmentGlucose Uptake (Fold Change vs. Control)Lactate Release (Fold Change vs. Control)
SW480This compound~0.6~0.5
LOVOThis compound~0.7~0.6

Table 2: Effect of this compound on Extracellular Acidification Rate (ECAR)

Cell LineTreatmentECAR (mpH/min, Fold Change vs. Control)
SW480This compound~0.5
LOVOThis compound~0.6

Table 3: In Vivo Efficacy of this compound in a SW480 Xenograft Model

Treatment GroupTumor Volume (mm³) (Relative to Control)Tumor Glucose Level (Fold Change vs. Control)Tumor Lactate Level (Fold Change vs. Control)
This compound~0.4~0.6~0.5

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to assess the impact of this compound on colorectal cancer glycolysis.

Cell Culture and this compound Treatment

Human colorectal cancer cell lines (e.g., SW480, LOVO) are cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For treatment, cells are incubated with a specified concentration of this compound (e.g., 5 µM) or a vehicle control (e.g., DMSO) for a designated period (e.g., 24-48 hours) before being subjected to downstream assays.[3]

Glucose Uptake Assay

Glucose uptake can be measured using a fluorescent glucose analog, such as 2-NBDG.

  • Cells are seeded in a 96-well plate and treated with this compound or vehicle.

  • After treatment, the culture medium is replaced with glucose-free medium containing 2-NBDG.

  • Cells are incubated for a specified time (e.g., 30-60 minutes) to allow for 2-NBDG uptake.

  • The medium is removed, and cells are washed with PBS.

  • Fluorescence is measured using a microplate reader at an excitation/emission wavelength of ~485/535 nm.

Lactate Production Assay

Lactate concentration in the culture medium is determined using a colorimetric assay kit.

  • Cells are treated with this compound or vehicle.

  • After the treatment period, the culture medium is collected.

  • The medium is deproteinized to remove interfering proteins.

  • The assay is performed according to the manufacturer's instructions, which typically involves an enzymatic reaction that produces a colored product.

  • The absorbance is measured at the specified wavelength, and lactate concentration is calculated based on a standard curve.

Extracellular Acidification Rate (ECAR) Measurement

ECAR, an indicator of glycolysis, is measured using an extracellular flux analyzer (e.g., Seahorse XF Analyzer).[8]

  • Cells are seeded in a specialized microplate and allowed to adhere.

  • The culture medium is replaced with a low-buffering assay medium.

  • The microplate is placed in the analyzer, which measures the rate of proton extrusion into the medium in real-time.

  • ECAR is typically measured under basal conditions and after the sequential injection of glucose, oligomycin (B223565) (an ATP synthase inhibitor to measure maximal glycolytic capacity), and 2-deoxyglucose (a glucose analog that inhibits glycolysis).[9]

Glycolysis_Experimental_Workflow cluster_assays Glycolysis Assays start Start: Colorectal Cancer Cell Lines treatment Treatment: - this compound - Vehicle Control start->treatment glucose_uptake Glucose Uptake Assay (2-NBDG) treatment->glucose_uptake lactate_production Lactate Production Assay (Colorimetric) treatment->lactate_production ecar ECAR Measurement (Extracellular Flux Analyzer) treatment->ecar data_analysis Data Analysis and Comparison glucose_uptake->data_analysis lactate_production->data_analysis ecar->data_analysis conclusion Conclusion: This compound's Effect on Glycolysis data_analysis->conclusion

A generalized workflow for assessing glycolysis in vitro.

The MAGE-A3-TRIM28-AMPK Pathway: An Additional Layer of Glycolytic Regulation

While this compound's primary mechanism involves the PIPKIγ pathway, it is important for researchers to be aware of other key regulators of glycolysis in colorectal cancer. The MAGE-A3-TRIM28 ubiquitin ligase complex represents another significant pathway.[10]

MAGE-A3 and MAGE-A6 are cancer-testis antigens frequently re-activated in various cancers, including colon adenocarcinoma.[10][11] They form a complex with the E3 ubiquitin ligase TRIM28.[11] This complex targets the catalytic α1 subunit of AMP-activated protein kinase (AMPK) for ubiquitination and degradation.[11][12]

AMPK is a crucial energy sensor that, when activated, generally suppresses anabolic processes and promotes catabolism to restore energy homeostasis.[11] By degrading AMPK, the MAGE-A3-TRIM28 complex effectively removes a key brake on glycolysis and other anabolic pathways, thereby promoting the metabolic phenotype of cancer cells.[11][13] Tumors expressing MAGE-A3/6 have been shown to have significantly reduced levels of total and active AMPKα protein.[10]

While a direct link between this compound and the MAGE-A3-TRIM28-AMPK pathway has not been established, understanding this parallel regulatory axis is critical for a comprehensive view of glycolytic control in colorectal cancer.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for colorectal cancer by targeting the metabolic reprogramming that is fundamental to tumor growth. Its inhibition of PIPKIγ effectively downregulates the PI3K/Akt/mTOR/c-Myc-HIF1α signaling axis, leading to a significant reduction in aerobic glycolysis. The quantitative data and established experimental protocols provide a solid foundation for further investigation and drug development efforts.

Future research should focus on:

  • Investigating potential crosstalk between the PIPKIγ and MAGE-A3-TRIM28-AMPK pathways.

  • Evaluating the efficacy of this compound in combination with other anti-cancer therapies that target different aspects of tumor biology.

  • Identifying biomarkers to predict patient response to this compound treatment.

By continuing to unravel the complexities of metabolic regulation in colorectal cancer, the development of targeted therapies like this compound holds the potential to significantly improve patient outcomes.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with UNC3230

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC3230 is a potent and selective small-molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C).[1][2] As an ATP-competitive inhibitor, this compound effectively blocks the catalytic activity of PIP5K1C, a lipid kinase responsible for the synthesis of phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2 or PIP2).[1][3][4] PIP2 is a critical second messenger involved in a wide array of cellular processes, including signal transduction, actin cytoskeleton dynamics, and vesicle trafficking.[3] Consequently, this compound has emerged as a valuable chemical probe for elucidating the physiological and pathological roles of PIP5K1C and as a potential therapeutic agent, particularly in the context of chronic pain.[1][5][6]

These application notes provide detailed protocols for the in vivo use of this compound, summarizing key quantitative data and outlining experimental workflows for preclinical studies.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site on PIP5K1C.[3][4] This prevents the phosphorylation of phosphatidylinositol 4-phosphate (PI4P) to PIP2.[3] The resulting reduction in cellular PIP2 levels disrupts downstream signaling cascades that are dependent on this crucial lipid messenger.[1][3] For instance, the hydrolysis of PIP2 by phospholipase C (PLC) generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which are central to calcium signaling and protein kinase C (PKC) activation, respectively.[3] Furthermore, PIP2 is a substrate for phosphoinositide 3-kinase (PI3K) to produce phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a key molecule in the PI3K/Akt signaling pathway that governs cell growth and survival.[3][7]

Signaling Pathway Diagram

UNC3230_Mechanism_of_Action cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PI4P PI4P PIP2 PIP2 (PI(4,5)P2) PI4P->PIP2 ATP -> ADP PLC PLC PIP2->PLC PI3K PI3K PIP2->PI3K PIP5K1C PIP5K1C This compound This compound This compound->PIP5K1C Inhibits ATP ATP ADP ADP IP3_DAG IP3 + DAG PLC->IP3_DAG Hydrolyzes PIP3 PIP3 PI3K->PIP3 Phosphorylates Ca_PKC Ca²⁺ Signaling & PKC Activation IP3_DAG->Ca_PKC Leads to Akt_Pathway PI3K/Akt Pathway PIP3->Akt_Pathway Activates InVivo_Pain_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimatization (C57BL/6 mice, 8-12 weeks) B Induction of Chronic Pain (e.g., CFA, Spared Nerve Injury) A->B D Baseline Behavioral Testing (Thermal and Mechanical Sensitivity) B->D C This compound Preparation (Stock in DMSO, Dilute for injection) E Intrathecal Injection (this compound or Vehicle Control) C->E D->E F Post-Injection Behavioral Testing (Multiple Time Points) E->F G Data Analysis (Compare withdrawal latencies/thresholds) F->G H Tissue Collection (DRG, Spinal Cord) F->H I Biochemical Analysis (e.g., PIP2 Level Measurement) H->I

References

Application Notes and Protocols for UNC3230 Administration in Mouse Models of Chronic Pain

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

UNC3230 is a potent and selective small-molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C), a lipid kinase crucial for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2).[1][2] PIP2 is a key signaling molecule involved in the sensitization of nociceptive dorsal root ganglia (DRG) neurons, which contributes to chronic pain.[3][4] By inhibiting PIP5K1C, this compound reduces PIP2 levels in DRG neurons, thereby attenuating hypersensitivity in mouse models of chronic inflammatory and neuropathic pain.[3][5] These application notes provide detailed protocols for the in vivo administration of this compound in mice to study its analgesic effects.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of PIP5K1C.[6][7] By blocking the ATP-binding site, it prevents the phosphorylation of phosphatidylinositol 4-phosphate (PI4P) to form PI(4,5)P2.[6] This reduction in PIP2 disrupts the signaling cascades of various pronociceptive receptors that rely on PIP2 hydrolysis, ultimately leading to a decrease in pain signaling.[3][6]

Data Presentation

Table 1: In Vitro and In Vivo Activity of this compound
ParameterValueAssay / ModelReference
IC50 ~41 nMMicrofluidic Mobility Shift Assay[2][8]
Kd <0.2 µMCompetitive Binding Assay[2]
Cellular Effect ~45% reduction in membrane PIP2 levels100 nM in cultured DRG neurons[2][8]
In Vivo Effect Attenuation of thermal and mechanical hypersensitivity2 nM via intrathecal or intra-hindpaw injection in mouse models of chronic pain[8]
In Vivo Effect Significant reduction of existing CFA-induced thermal hyperalgesiaIntrathecal or intra-hindpaw injection[2]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation: Due to its low aqueous solubility, prepare a stock solution of this compound in 100% DMSO.[6] For example, dissolve the required amount of this compound powder in DMSO to achieve a concentration of 1 mM.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution to the final desired concentration using sterile saline. A suggested vehicle is 20% DMSO in sterile saline.[6]

    • Note: It is critical to perform vehicle control experiments using the same final concentration of DMSO to account for any solvent effects.[6]

  • Vortexing: Vortex the final solution thoroughly to ensure complete dissolution.

Protocol 2: Intrathecal (i.t.) Administration of this compound in Mice

Materials:

  • Prepared this compound or vehicle solution

  • Adult male C57BL/6 mice (8-12 weeks old)

  • 30-gauge needle attached to a 10 µL Hamilton syringe

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the housing and experimental conditions for at least 3 days prior to the experiment. Handle the mice daily to minimize stress-induced analgesia.[6]

  • Injection:

    • Gently restrain the awake mouse.

    • Insert the 30-gauge needle between the L5 and L6 vertebrae. A characteristic tail-flick is a reliable indicator of a successful dural puncture.[6]

    • Slowly inject the desired volume (typically 5-10 µL) of the this compound or vehicle solution.

  • Post-injection Monitoring: Monitor the animals for any adverse effects before returning them to their home cage.

Protocol 3: Intra-hindpaw Administration of this compound in Mice

Materials:

  • Prepared this compound or vehicle solution

  • Adult male mice with induced inflammatory pain (e.g., Complete Freund's Adjuvant model)

  • 30-gauge needle attached to a suitable syringe

Procedure:

  • Animal Model: Induce inflammatory pain in one hindpaw of the mouse according to your established laboratory protocol (e.g., intraplantar injection of CFA).

  • Injection:

    • Gently restrain the mouse.

    • Inject the desired volume of this compound or vehicle solution directly into the plantar surface of the inflamed hindpaw.[3][5]

  • Post-injection Monitoring: Observe the animal for any signs of distress before returning it to its cage.

Protocol 4: Assessment of Thermal Hypersensitivity (Hargreaves Test)

Materials:

  • Plantar test apparatus (radiant heat source)

  • Plexiglass enclosures on a glass floor

Procedure:

  • Acclimatization: Place the mice in the plexiglass enclosures on the glass floor and allow them to acclimate for at least 30 minutes before testing.

  • Testing:

    • Position the radiant heat source under the plantar surface of the hindpaw to be tested.

    • Activate the heat source and start the timer.

    • The latency to paw withdrawal is automatically recorded. A shorter withdrawal latency indicates thermal hyperalgesia.[9]

  • Data Collection: Perform baseline measurements before this compound administration and at various time points post-administration to assess its effect.

Protocol 5: Assessment of Mechanical Allodynia (von Frey Test)

Materials:

  • Set of calibrated von Frey filaments or an electronic von Frey device

  • Elevated mesh platform with enclosures

Procedure:

  • Acclimatization: Place the mice in the enclosures on the elevated mesh platform and allow them to acclimate for at least 30 minutes.

  • Testing:

    • Apply the von Frey filaments to the plantar surface of the hindpaw with increasing force.

    • The paw withdrawal threshold is the lowest force that elicits a withdrawal response. A lower withdrawal threshold indicates mechanical allodynia.[9]

  • Data Collection: Measure the baseline paw withdrawal threshold before and at multiple time points after this compound administration.

Mandatory Visualizations

UNC3230_Signaling_Pathway cluster_membrane Plasma Membrane cluster_inhibition cluster_downstream Downstream Signaling PI4P PI4P PIP5K1C PIP5K1C PI4P->PIP5K1C Substrate PIP2 PIP(4,5)P2 PIP5K1C->PIP2 Phosphorylation (ATP -> ADP) PLC PLC PIP2->PLC Hydrolysis IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release via IP3 PKC_Activation PKC Activation IP3_DAG->PKC_Activation via DAG Pronociceptive_Receptors Pronociceptive Receptors Pronociceptive_Receptors->PLC Activation This compound This compound This compound->PIP5K1C Inhibition Nociceptive_Sensitization Nociceptive Sensitization Ca_Release->Nociceptive_Sensitization PKC_Activation->Nociceptive_Sensitization Experimental_Workflow cluster_setup Phase 1: Model Induction & Baseline cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Post-Treatment Assessment cluster_analysis Phase 4: Data Analysis InducePain Induce Chronic Pain Model (e.g., CFA, SNI) Baseline Baseline Behavioral Testing (Hargreaves, von Frey) InducePain->Baseline UNC3230_Admin Administer this compound or Vehicle (Intrathecal or Intra-hindpaw) Baseline->UNC3230_Admin Group Assignment Post_Test Post-Treatment Behavioral Testing (Multiple Time Points) UNC3230_Admin->Post_Test Time Course Analysis Analyze Paw Withdrawal Latency/ Threshold Data Post_Test->Analysis Data Collection

References

Application Notes and Protocols for UNC3230 in Dorsal Root Ganglia (DRG) Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

UNC3230 is a potent and selective small molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C).[1][2] PIP5K1C is a lipid kinase responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a crucial second messenger involved in various cellular processes, including signal transduction, ion channel regulation, and cytoskeletal dynamics.[2][3][4] In dorsal root ganglia (DRG) neurons, which are key players in sensory perception, including pain, PIP5K1C is highly expressed and generates a significant portion of the total PIP2 pool.[3][5] By inhibiting PIP5K1C, this compound effectively reduces PIP2 levels in DRG neurons, thereby attenuating signaling pathways downstream of pronociceptive receptors.[2][3] This makes this compound a valuable tool for studying the role of PIP2-dependent signaling in DRG neuron function and a potential therapeutic agent for chronic pain.[3][5]

These application notes provide detailed protocols for the use of this compound in primary DRG neuron cultures, including methodologies for cell culture, inhibitor treatment, and downstream analysis of cellular responses.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of PIP5K1C, effectively blocking the phosphorylation of phosphatidylinositol 4-phosphate (PI4P) to form PIP2.[6] This leads to a reduction in membrane PIP2 levels, which in turn dampens the activity of signaling pathways that rely on PIP2 as a substrate or cofactor.[3][6] This includes signaling mediated by G protein-coupled receptors (GPCRs) and ion channels like TRPV1, which are involved in pain sensation.[3]

Data Presentation

Table 1: In Vitro Efficacy and Selectivity of this compound
ParameterValueAssay/MethodSource
IC50 ~41 nMMicrofluidic mobility shift assay[2]
Kd 51 nMCompetitive binding assay[1]
Selectivity Does not inhibit PIP5K1A at 10 µMKinase activity assays[2]
Selectivity Does not inhibit other lipid kinases, including PI3KsKinase activity assays[1][2]
Table 2: Effects of this compound on DRG Neuron Function
ParameterConcentrationIncubation TimeEffectSource
Membrane PIP2 Levels 100 nMNot specified~45% reduction[1][2]
Lysophosphatidic Acid (LPA)-evoked Calcium Signaling 10 nM, 100 nM, 1 µM20 hoursSignificant reduction[3]
Antinociceptive Effects (in vivo) 2 nMNot applicableReduction in thermal and mechanical hypersensitivity[1]

Experimental Protocols

Protocol 1: Primary Culture of Dorsal Root Ganglia (DRG) Neurons

This protocol describes the isolation and culture of DRG neurons from rodents, adapted from established methods.[7][8][9][10][11][12]

Materials:

  • Adult rodents (mice or rats)

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • Collagenase Type IV

  • Dispase II

  • Trypsin

  • Poly-D-lysine or Poly-L-lysine

  • Laminin

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Nerve Growth Factor (NGF)

  • Sterile dissection tools

  • 35 mm tissue culture dishes or multi-well plates

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Preparation:

    • Coat tissue culture surfaces with 0.1 mg/mL Poly-D-lysine or Poly-L-lysine for 1-2 hours at room temperature or overnight at 4°C.[7][12]

    • Wash the coated surfaces three times with sterile water and allow to dry.

    • Coat the surfaces with 10 µg/mL Laminin for at least 2 hours at 37°C before plating the cells.[8][12]

    • Prepare the enzyme solution containing collagenase and dispase in DMEM/F12.[7][8]

  • Dissection and Dissociation:

    • Euthanize the animal according to approved institutional protocols.

    • Dissect the vertebral column to expose the dorsal root ganglia.[8]

    • Carefully remove the DRGs and place them in ice-cold DMEM/F12.[12]

    • Transfer the DRGs to the enzyme solution and incubate at 37°C for a specified time (e.g., 15-90 minutes, optimization may be required) to digest the tissue.[8]

    • Gently triturate the ganglia using a fire-polished Pasteur pipette to obtain a single-cell suspension.

    • Optionally, a Percoll gradient can be used to enrich for neurons.[12]

  • Plating and Culture:

    • Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.

    • Plate the dissociated neurons onto the prepared culture dishes.

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

    • Allow the neurons to adhere and extend neurites for at least 24-48 hours before treatment with this compound.

Protocol 2: Treatment of DRG Neurons with this compound

Materials:

  • This compound (stock solution in DMSO)

  • Cultured DRG neurons (from Protocol 1)

  • Culture medium

Procedure:

  • Preparation of this compound Working Solutions:

    • Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Store at -20°C.

    • On the day of the experiment, dilute the stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).

    • Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used.

  • Treatment:

    • Carefully remove the existing culture medium from the DRG neuron cultures.

    • Add the medium containing the desired concentration of this compound or the vehicle control to the respective wells.

    • Incubate the cells for the desired period (e.g., 20 hours for studying effects on calcium signaling, as per published data).[3] The optimal incubation time may vary depending on the specific downstream application.

Protocol 3: Calcium Imaging of DRG Neurons

This protocol is for measuring changes in intracellular calcium concentration in response to stimuli, a common method to assess neuronal excitability.

Materials:

  • Fura-2 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Stimulants (e.g., Lysophosphatidic acid (LPA), Capsaicin, KCl)

  • Fluorescence microscopy setup with ratiometric imaging capabilities

Procedure:

  • Dye Loading:

    • Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Wash the this compound-treated and control DRG neuron cultures once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes.

    • Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for at least 15-30 minutes.

  • Imaging:

    • Mount the culture dish on the stage of the fluorescence microscope.

    • Acquire baseline fluorescence images by alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm.

    • Apply the desired stimulus (e.g., 10 µM LPA) and continuously record the fluorescence changes.[3]

    • At the end of the experiment, apply a high concentration of KCl (e.g., 100 mM) to depolarize all neurons and confirm their viability.[3]

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (F340/F380) for each neuron over time.

    • Quantify the calcium response, for example, by measuring the peak amplitude or the area under the curve (AUC) of the ratio change.[3]

    • Compare the responses between this compound-treated and vehicle-treated neurons.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI4P PI4P PIP5K1C PIP5K1C PI4P->PIP5K1C PIP2 PIP2 TRPV1 TRPV1 PIP2->TRPV1 Modulation PLC PLC PIP2->PLC GPCR Pronociceptive GPCR GPCR->PLC Ca_influx Ca²⁺ Influx TRPV1->Ca_influx PIP5K1C->PIP2 ATP ADP This compound This compound This compound->PIP5K1C Inhibition IP3 IP3 PLC->IP3 DAG DAG PLC->DAG IP3->Ca_influx PKC PKC Activation DAG->PKC Sensitization Nociceptive Sensitization Ca_influx->Sensitization PKC->Sensitization

Caption: this compound inhibits PIP5K1C, reducing PIP2 and downstream nociceptive signaling.

Experimental_Workflow cluster_prep Preparation cluster_culture Culture & Treatment cluster_analysis Analysis A 1. Isolate DRGs from rodent B 2. Dissociate into single-cell suspension A->B C 3. Plate neurons on coated culture dishes B->C D 4. Culture neurons (24-48 hours) C->D E 5. Treat with this compound or Vehicle Control D->E F 6. Load with Calcium Indicator Dye E->F G 7. Stimulate with Agonist (e.g., LPA) F->G H 8. Perform Fluorescence Imaging G->H I 9. Quantify Calcium Response & Compare H->I

Caption: Workflow for studying this compound effects on DRG neuron calcium signaling.

References

Application Notes and Protocols: UNC3230 in a Complete Freund's Adjuvant-Induced Hyperalgesia Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing UNC3230, a selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C), in a Complete Freund's Adjuvant (CFA)-induced hyperalgesia model. This model is a well-established method for studying inflammatory pain.[1][2][3] this compound has demonstrated efficacy in reducing pain-like behaviors in this preclinical model, highlighting its potential as a novel analgesic agent.[4][5][6]

Introduction to this compound

This compound is a potent and selective, ATP-competitive small molecule inhibitor of PIP5K1C, with an IC50 of approximately 41 nM.[4][7][8] PIP5K1C is a lipid kinase responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a crucial second messenger involved in numerous cellular signaling pathways, including those that modulate nociception.[7][9][10] Many pain-producing receptors, primarily G protein-coupled receptors (GPCRs), signal through the hydrolysis of PIP2.[7][9] By inhibiting PIP5K1C, this compound reduces cellular levels of PIP2, thereby dampening the signaling of these pronociceptive receptors and reducing pain sensitization.[4][7][9] In dorsal root ganglia (DRG) neurons, which are pivotal in pain transmission, this compound has been shown to decrease membrane PIP2 levels by approximately 45% at a concentration of 100 nM.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo and in vitro studies investigating the effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssayIC50 / KdReference
PIP5K1CMicrofluidic mobility shift assay~41 nM (IC50)[4][7]
PIP5K1CCompetitive binding assay<0.2 µM (Kd)[4]
PIP4K2CCompetitive binding assay<0.2 µM (Kd)[4]

Table 2: In Vivo Efficacy of this compound in CFA-Induced Hyperalgesia Model

Administration RouteDoseEffectTime Point of AdministrationTime Point of AssessmentReference
Intrathecal (i.t.)2 nmolSignificantly blunted thermal hyperalgesia and mechanical allodynia2 hours after CFA injectionMulti-day time course[4]
Intrathecal (i.t.)2 nmolSignificantly reduced existing thermal hyperalgesia48 hours after CFA injectionNot specified[4]
Intraplantar8 nmolReduced thermal hyperalgesia48 hours after CFA injectionNot specified[4]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound in Nociception

UNC3230_Signaling_Pathway This compound Mechanism of Action in Pain Signaling cluster_membrane Cell Membrane PIP4P PIP4P PIP5K1C PIP5K1C PIP4P->PIP5K1C Substrate PIP2 PIP2 PLC PLC PIP2->PLC Substrate TRPV1 TRPV1 PIP2->TRPV1 Modulates GPCR Pronociceptive GPCRs GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Induces Pain_Signal Pain Signal Sensitization DAG->Pain_Signal Contributes to TRPV1->Pain_Signal Contributes to PIP5K1C->PIP2 Synthesizes This compound This compound This compound->PIP5K1C Inhibits Ca_Release->Pain_Signal Contributes to CFA_UNC3230_Workflow Experimental Workflow: this compound in CFA-Induced Hyperalgesia start Start: Acclimatize Animals baseline Baseline Behavioral Testing (e.g., von Frey, Hargreaves) start->baseline cfa_injection Induce Inflammation: Intraplantar injection of CFA (e.g., 20 µL) baseline->cfa_injection pain_development Allow for Development of Hyperalgesia and Allodynia (e.g., 24-48 hours) cfa_injection->pain_development unc3230_admin Administer this compound or Vehicle (Intrathecal or Intraplantar) pain_development->unc3230_admin post_treatment_testing Post-Treatment Behavioral Testing (at various time points) unc3230_admin->post_treatment_testing data_analysis Data Analysis and Comparison (this compound vs. Vehicle) post_treatment_testing->data_analysis end End of Experiment data_analysis->end

References

Application Notes and Protocols for Intrathecal Injection of UNC3230 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the intrathecal (i.t.) administration of UNC3230, a potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C), in mouse models. This compound has emerged as a critical tool for investigating the role of PIP5K1C in various physiological and pathological processes, particularly in the context of chronic pain.[1][2] These protocols are designed to ensure reproducible and reliable results for in vivo studies.

Introduction

Phosphatidylinositol 4,5-bisphosphate (PIP2) is a key second messenger involved in diverse cellular functions, including signal transduction and actin cytoskeleton dynamics.[3] The lipid kinase PIP5K1C is a primary enzyme responsible for the synthesis of PIP2.[3] Emerging research has highlighted PIP5K1C as a crucial regulator of pain signaling, making it a promising therapeutic target for chronic pain management.[2][3] this compound is a small molecule inhibitor of PIP5K1C with an IC50 of approximately 41 nM.[4][5] It functions as an ATP-competitive inhibitor, preventing the phosphorylation of phosphatidylinositol 4-phosphate (PI4P) to PIP2.[6] By reducing PIP2 levels, this compound disrupts downstream signaling cascades dependent on this second messenger.[6] Studies have shown that intrathecal administration of this compound can attenuate thermal and mechanical hypersensitivity in mouse models of chronic pain.[1][2]

Signaling Pathway of PIP5K1C in Nociception

PIP5K1C plays a vital role in pain signaling by maintaining the plasma membrane pool of PIP2 in dorsal root ganglia (DRG) neurons.[3][6] Various inflammatory mediators activate G-protein coupled receptors (GPCRs) on these neurons, leading to the hydrolysis of PIP2 by phospholipase C (PLC). This process generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively, leading to neuronal excitation and pain signaling.[6] By inhibiting PIP5K1C, this compound reduces the available PIP2, thereby dampening the signaling cascade initiated by pronociceptive stimuli.

PIP5K1C_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI4P PI4P PIP5K1C PIP5K1C PI4P->PIP5K1C PIP2 PIP2 PIP5K1C->PIP2 Phosphorylates This compound This compound This compound->PIP5K1C Inhibits PLC PLC PIP2->PLC Hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG GPCR GPCR GPCR->PLC Activates Stimulus->GPCR Activates Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Neuronal_Excitation Neuronal Excitation Ca_Release->Neuronal_Excitation PKC_Activation->Neuronal_Excitation IT_Injection_Workflow Animal_Prep Animal Preparation (Acclimatization & Handling) Restraint Gentle Restraint of Awake Mouse Animal_Prep->Restraint Inhibitor_Prep This compound Preparation (Stock & Working Solutions) Injection Slowly Inject 5 µL of Solution (Over 10-15 seconds) Inhibitor_Prep->Injection Injection_Site Identify Injection Site (Between L5 & L6 Vertebrae) Restraint->Injection_Site Needle_Insertion Insert 30G Needle at a Shallow Angle (20-30°) Injection_Site->Needle_Insertion Dural_Puncture Observe for Tail-Flick Response Needle_Insertion->Dural_Puncture Dural_Puncture->Injection Recovery Monitor Mouse Until Ambulatory Injection->Recovery Behavioral_Testing Behavioral Testing (e.g., Hargreaves, von Frey) Recovery->Behavioral_Testing

References

Application Notes and Protocols for UNC3230 in Calcium Signaling Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC3230 is a potent and selective small molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C), a critical lipid kinase in cellular signaling.[1][2][3][4] PIP5K1C catalyzes the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key precursor for the second messenger inositol (B14025) 1,4,5-trisphosphate (IP3).[5] Upon stimulation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases, phospholipase C (PLC) hydrolyzes PIP2 to generate IP3 and diacylglycerol (DAG).[5] IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[5] This elevation in intracellular calcium is a fundamental signaling mechanism that regulates a vast array of cellular processes. By inhibiting PIP5K1C, this compound reduces the cellular pool of PIP2, thereby attenuating IP3 production and subsequent calcium release from intracellular stores.[5][6] These application notes provide detailed protocols for utilizing this compound to investigate its effects on calcium signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing essential information for experimental design.

Table 1: In Vitro Inhibitory Activity and Selectivity of this compound

ParameterValueAssay MethodTarget(s)Reference
IC₅₀~41 nMMicrofluidic mobility shift assayPIP5K1C[3][4][5]
Kᵢ23 nMATP competition studiesPIP5K1C[1]
Kᵈ51 nMCompetitive binding assayPIP5K1C[7]
Kᵈ< 0.2 µMCompetitive binding assayPIP4K2C[1][6]
SelectivityDoes not significantly inhibit other lipid kinases, including PI3Ks. No interaction with PIP5K1A at 10 µM.Kinase screening panelsVarious kinases[1][6][7][8]

Table 2: Cellular Activity of this compound

EffectConcentrationCell TypeReference
Reduces membrane PIP2 levels by ~45%100 nMDorsal Root Ganglia (DRG) neurons[3][4][7]
Significantly reduces lysophosphatidic acid (LPA)-evoked calcium signaling100 nMCultured DRG neurons[4][6]
Attenuates thermal and mechanical hypersensitivity2 nM (intrathecal or intra-hindpaw injection)Mouse models of chronic pain[7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway and a general experimental workflow for assessing the impact of this compound on calcium signaling.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR / RTK PLC PLC GPCR->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis PIP5K1C PIP5K1C PIP5K1C->PIP2 Phosphorylation PI4P PI4P DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Agonist Agonist Agonist->GPCR Activation This compound This compound This compound->PIP5K1C Inhibition IP3R IP3 Receptor IP3->IP3R Binding Ca_release Ca²⁺ Release Downstream Downstream Cellular Responses Ca_release->Downstream IP3R->Ca_release Ca_store Ca²⁺ Store

Caption: this compound inhibits PIP5K1C, reducing PIP2 synthesis and subsequent IP3-mediated calcium release.

G start Start: Plate cells on glass coverslips or imaging plates prepare_reagents Prepare Reagents: - this compound stock (in DMSO) - Fura-2 AM stock (in DMSO) - Assay Buffer (e.g., HBSS) start->prepare_reagents load_cells Load Cells with Fura-2 AM (e.g., 1-5 µM for 30-60 min at 37°C) prepare_reagents->load_cells wash_cells Wash cells to remove extracellular dye load_cells->wash_cells deesterification Allow for dye de-esterification (e.g., 30 min at RT) wash_cells->deesterification inhibitor_treatment Pre-incubate cells with this compound (e.g., 100-200 nM for 30-60 min) or vehicle (DMSO) deesterification->inhibitor_treatment calcium_imaging Acquire baseline fluorescence (Fura-2 ratio at 340/380 nm excitation) inhibitor_treatment->calcium_imaging stimulate_cells Stimulate cells with agonist (e.g., LPA) calcium_imaging->stimulate_cells record_response Record agonist-induced calcium transient stimulate_cells->record_response analyze_data Analyze Data: - Calculate fluorescence ratio change - Determine peak amplitude and/or area under the curve record_response->analyze_data end End: Compare this compound-treated vs. vehicle control analyze_data->end

Caption: Experimental workflow for a Fura-2 AM-based calcium signaling assay using this compound.

Experimental Protocols

Protocol 1: Investigating the Effect of this compound on Agonist-Induced Calcium Release using Fura-2 AM

This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in cultured cells in response to an agonist, with and without pre-treatment with this compound. Fura-2 AM is a ratiometric fluorescent dye that allows for the quantification of intracellular calcium.[5][6]

Materials:

  • Cultured cells of interest (e.g., DRG neurons) plated on glass coverslips or in a multi-well imaging plate

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fura-2 AM

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Agonist of interest (e.g., Lysophosphatidic acid - LPA)

  • Fluorescence microscope or plate reader capable of ratiometric calcium imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm)

Procedure:

  • Cell Preparation:

    • Plate cells on an appropriate substrate (e.g., poly-D-lysine coated glass coverslips) and culture until they reach the desired confluency.

  • Fura-2 AM Loading Solution Preparation:

    • Prepare a stock solution of Fura-2 AM in high-quality, anhydrous DMSO (e.g., 1 mM).

    • For the working solution, dilute the Fura-2 AM stock in HBSS to a final concentration of 1-5 µM.

    • To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 to the Fura-2 AM stock before diluting it in the buffer.[5]

  • Cell Loading:

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing and De-esterification:

    • After loading, wash the cells 2-3 times with fresh HBSS to remove extracellular dye.[5]

    • Incubate the cells in HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

  • Inhibitor Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock to the desired final concentration (a typical starting concentration is 100-200 nM) in HBSS.[5] Also, prepare a vehicle control with the same final concentration of DMSO.

    • Incubate the cells with the this compound solution or vehicle control for 30-60 minutes at 37°C.[5]

  • Calcium Imaging:

    • Mount the coverslip onto the microscope stage or place the imaging plate in the microscope/plate reader.

    • Perfuse the cells with HBSS.

    • Begin recording the baseline fluorescence ratio (F340/F380).

    • Add the agonist of interest (e.g., LPA) to the cells via perfusion or injection.

    • Continue recording the fluorescence ratio to capture the agonist-induced calcium transient.

  • Data Analysis:

    • For each cell or region of interest, calculate the change in the F340/F380 fluorescence ratio over time.

    • Quantify the peak amplitude of the calcium response and/or the area under the curve.

    • Compare the responses of this compound-treated cells to vehicle-treated cells. A significant reduction in the calcium response in the presence of this compound indicates the involvement of PIP5K1C in the signaling pathway under investigation.[5]

Expected Results:

Inhibition of PIP5K1C by this compound is expected to reduce the peak amplitude and/or the duration of the agonist-induced intracellular calcium transient.[5] The extent of this inhibition will depend on the concentration of this compound used, the cell type, and the specific signaling pathway being investigated.

Troubleshooting and Controls

  • Vehicle Control: Always include a vehicle (DMSO) control to ensure that the observed effects are not due to the solvent.

  • Positive Control: A direct activator of PLC can be used as a positive control to confirm that the downstream signaling machinery is intact.

  • Cell Viability: Assess cell viability after treatment with this compound, especially at higher concentrations or longer incubation times, to rule out cytotoxicity.

  • Dye Loading: Optimize Fura-2 AM loading conditions (concentration, time, temperature) for your specific cell type to ensure adequate signal-to-noise ratio without causing cellular stress.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of PIP5K1C in calcium signaling. By selectively inhibiting this kinase, researchers can dissect the intricate connections between phosphoinositide metabolism and calcium-dependent cellular functions. The protocols and data provided herein offer a framework for designing and executing experiments to investigate these pathways, which is crucial for both basic research and the development of novel therapeutic strategies targeting pathways where PIP5K1C and calcium signaling are dysregulated.

References

Methods for Assessing the Effect of UNC3230 on Cell Migration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental biological process crucial for various physiological and pathological events, including embryonic development, wound healing, immune responses, and cancer metastasis. The intricate machinery of cell migration is tightly regulated by a complex network of signaling pathways, with the actin cytoskeleton playing a central role. Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling phospholipid, is a critical regulator of actin dynamics.[1][2] The synthesis of PI(4,5)P2 is primarily catalyzed by Type I phosphatidylinositol-4-phosphate (B1241899) 5-kinases (PIP5K1s).

UNC3230 is a potent and selective small-molecule inhibitor of PIP5K1C, a specific isoform of PIP5K1.[3] With an IC50 value of approximately 41 nM, this compound competitively inhibits the ATP-binding site of PIP5K1C, leading to a reduction in cellular PI(4,5)P2 levels.[3][4][5] Given the pivotal role of PIP5K1C and PI(4,5)P2 in regulating the actin cytoskeleton and focal adhesion dynamics, this compound presents a valuable tool for investigating the impact of this signaling axis on cell migration.[4][6] These application notes provide detailed protocols for assessing the effect of this compound on cell migration using established in vitro assays.

Signaling Pathway Overview

This compound inhibits PIP5K1C, which in turn decreases the cellular levels of PI(4,5)P2. This phospholipid is essential for the regulation of numerous actin-binding proteins that control actin polymerization, branching, and bundling, processes that are fundamental to the formation of migratory structures like lamellipodia and filopodia.

G This compound This compound PIP5K1C PIP5K1C This compound->PIP5K1C Inhibition PIP2 PI(4,5)P2 PIP5K1C->PIP2 Catalyzes PIP4P PIP4P PIP4P->PIP5K1C Substrate Actin_Regulation Actin-Binding Proteins PIP2->Actin_Regulation Regulates Cytoskeleton Actin Cytoskeleton Dynamics Actin_Regulation->Cytoskeleton Migration Cell Migration Cytoskeleton->Migration

Caption: this compound signaling pathway in cell migration.

Key Experiments for Assessing Cell Migration

Two widely used and robust methods for quantifying cell migration in vitro are the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay.

Wound Healing (Scratch) Assay

This method assesses collective cell migration in a two-dimensional (2D) context. A "wound" is created in a confluent monolayer of cells, and the rate of closure of this gap by migrating cells is monitored over time.[7]

G A 1. Seed cells to form a confluent monolayer B 2. Create a 'scratch' in the monolayer A->B C 3. Treat with this compound or vehicle control B->C D 4. Acquire images at T=0 and subsequent time points C->D E 5. Analyze wound closure rate over time D->E

Caption: Wound healing assay experimental workflow.

  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.[8]

    • Incubate at 37°C in a 5% CO2 incubator.

  • Creating the Wound:

    • Once the cells are fully confluent, use a sterile p200 pipette tip to create a straight scratch down the center of the well.[7]

    • To ensure consistency, a guiding ruler can be used.

  • Treatment:

    • Gently wash the wells twice with sterile Phosphate Buffered Saline (PBS) to remove detached cells and debris.[7]

    • Replace the PBS with fresh culture medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO). A dose-response experiment is recommended to determine the optimal concentration.

  • Image Acquisition:

    • Immediately after adding the treatment, capture images of the scratch at designated locations (T=0). Mark the plate to ensure the same fields are imaged at subsequent time points.[8]

    • Acquire images at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound in the control wells is nearly closed.[8] Live-cell imaging systems can be used for automated time-lapse microscopy.[9][10]

  • Data Analysis:

    • Measure the area or width of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure relative to the initial wound area.

    • Plot the wound closure over time for this compound-treated versus control cells.

TreatmentConcentration (nM)Wound Closure at 24h (%)p-value vs. Control
Vehicle Control-95 ± 5-
This compound1070 ± 8<0.05
This compound5045 ± 6<0.01
This compound10020 ± 4<0.001
Transwell (Boyden Chamber) Assay

This assay measures the chemotactic migration of cells through a porous membrane in response to a chemoattractant.[11] It provides a quantitative measure of directional cell migration.

G A 1. Place transwell insert in well B 2. Add chemoattractant to the lower chamber A->B C 3. Seed cells with This compound or vehicle in the upper chamber B->C D 4. Incubate to allow cell migration C->D E 5. Fix, stain, and count migrated cells D->E

Caption: Transwell assay experimental workflow.

  • Preparation:

    • Rehydrate the transwell inserts (typically with 8 µm pores) in serum-free medium for at least 30 minutes at 37°C.[12]

    • Add medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower wells of a 24-well plate.[11]

  • Cell Seeding and Treatment:

    • Harvest and resuspend cells in serum-free medium.

    • Treat the cells with the desired concentrations of this compound or vehicle control for a predetermined pre-incubation time (e.g., 30-60 minutes).

    • Seed a defined number of cells (e.g., 1 x 10^5) into the upper chamber of the transwell inserts.[11][12]

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for measurable migration (typically 4-24 hours, depending on the cell type).

  • Cell Staining and Counting:

    • After incubation, carefully remove the non-migrated cells from the top surface of the membrane with a cotton swab.[11]

    • Fix the migrated cells on the bottom surface of the membrane with methanol (B129727) or paraformaldehyde.

    • Stain the cells with a suitable stain, such as Crystal Violet or DAPI.[11]

    • Acquire images of the stained cells using a microscope.

    • Count the number of migrated cells in several random fields of view.

TreatmentConcentration (nM)Number of Migrated Cells per Fieldp-value vs. Control
Vehicle Control-250 ± 30-
This compound10180 ± 25<0.05
This compound5090 ± 15<0.01
This compound10040 ± 10<0.001

Concluding Remarks

The protocols described provide a robust framework for investigating the effects of the PIP5K1C inhibitor, this compound, on cell migration. By employing these assays, researchers can quantitatively assess the impact of this compound on both collective and single-cell directional migration. The results from these studies will contribute to a deeper understanding of the role of PIP5K1C and PI(4,5)P2 signaling in the complex process of cell motility and may inform the development of novel therapeutic strategies targeting diseases characterized by aberrant cell migration, such as cancer.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and handling of UNC3230, a potent and selective inhibitor of PIP5K1C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and ATP-competitive small molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C), with an IC50 of approximately 41 nM.[1][2][3] Its primary function is to block the catalytic activity of PIP5K1C, thereby preventing the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a crucial second messenger in various cellular signaling pathways.[2][4] By reducing PIP2 levels, this compound can modulate downstream signaling events, such as those involved in pain signaling and sensitization.[1][5][6]

Q2: What are the known solubility limitations of this compound?

A2: While this compound is soluble in several organic solvents, it is known to have low aqueous solubility.[5][7] This can lead to precipitation when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer or cell culture medium.[7][8] One study explicitly mentions that this compound has "low solubility in appropriate vehicles," which can limit the ability to perform dose-response studies both in vitro and in vivo.[5]

Q3: What is the selectivity profile of this compound?

A3: this compound exhibits high selectivity for PIP5K1C.[3] It has been shown to also inhibit PIP4K2C.[2][9] Importantly, it does not significantly inhibit other lipid kinases, including the PI 3-kinase family, at concentrations up to 10 µM.[3][9][10]

Troubleshooting Guide: this compound Solubility Issues

This guide addresses common problems encountered during the handling and use of this compound in experimental settings.

Issue 1: Precipitation of this compound upon dilution in aqueous buffers.

  • Cause: The abrupt change in solvent polarity when a concentrated stock in an organic solvent (like DMSO) is diluted into an aqueous medium where its solubility is significantly lower.[11]

  • Solutions:

    • Minimize Final Organic Solvent Concentration: Aim for a final DMSO (or other organic solvent) concentration of less than 0.5% in your working solution.[8] Always run a vehicle control with the same final concentration of the solvent.

    • Serial Dilutions: Perform initial serial dilutions of your high-concentration stock in the same organic solvent before the final dilution into the aqueous experimental buffer.[11]

    • Gentle Mixing and Warming: After dilution, vortex the solution thoroughly. Gentle warming to 37°C may aid in dissolution, but the stability of this compound at this temperature should be considered for prolonged incubations.[11]

    • Use of Surfactants: For biochemical assays, consider the addition of a low concentration of a non-ionic surfactant, such as Tween-20 (e.g., 0.01%), to the assay buffer to improve solubility. However, you must first validate that the surfactant does not interfere with your assay.[8]

Issue 2: Inconsistent or lack of biological activity in cell-based assays.

  • Cause: This can be a direct consequence of poor solubility, leading to a lower effective concentration of the inhibitor than intended.[7] It could also be due to compound degradation.[8]

  • Solutions:

    • Visual Inspection: Before applying to cells, carefully inspect the final working solution for any visible precipitate.[8]

    • Fresh Preparations: Prepare fresh working solutions from a concentrated stock for each experiment to avoid potential degradation of diluted solutions.[8]

    • Proper Storage: Store stock solutions in anhydrous DMSO or DMF at -80°C for long-term stability (up to 3 months) or at -20°C for shorter periods (up to 2 weeks).[12][13] The solid powder form of this compound should be stored at -20°C.[12]

Issue 3: Difficulties in formulating this compound for in vivo studies.

  • Cause: The low aqueous solubility of this compound makes preparing a homogenous and injectable formulation for animal studies challenging.[5]

  • Solutions:

    • Co-solvent Formulations: A common in vivo formulation involves using a mixture of solvents. For example, a stock solution in DMSO can be diluted in a vehicle containing PEG300, Tween-80, and then finally in ddH2O for injection.[14] Another option for in vivo use is a suspension in corn oil.[1]

    • Homogeneous Suspension: For oral administration, a homogeneous suspension can be prepared in a vehicle like CMC-Na (carboxymethylcellulose sodium).[14]

    • Solubility Testing: It is highly recommended to perform small-scale solubility tests with your specific batch of this compound in the intended in vivo formulation vehicle before preparing a large batch for your study.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents based on available data.

SolventMaximum ConcentrationMolar EquivalentSource(s)
DMSO100 mM-
DMSO69 mg/mL~200.33 mM[14]
DMSO30 mg/mL~87.10 mM[10][12][15]
DMF30 mg/mL~87.10 mM[10][12][15]
Ethanol0.2 mg/mL~0.58 mM[10][12][15]
Corn Oil--[1]

Note: The molecular weight of this compound is 344.43 g/mol .[10][12] Solubility can vary between different batches of the compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a high-concentration stock solution, for example, 10 mM or 100 mM, by dissolving the appropriate mass of this compound powder in anhydrous DMSO.

    • Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[11]

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.[12]

Protocol 2: In Vitro Kinase Assay (Microfluidic Mobility Shift Assay)

This protocol is adapted from the high-throughput screening method used to identify this compound.[2][16][17]

  • Materials: Recombinant human PIP5K1C, fluorescently labeled PI(4)P substrate, ATP, kinase reaction buffer, this compound.

  • Procedure:

    • Prepare serial dilutions of this compound in the kinase assay buffer containing a low percentage of DMSO.

    • In a reaction plate, combine the PIP5K1C enzyme and the this compound dilutions (or vehicle control) and incubate for a short period (e.g., 20 minutes) at room temperature to allow for inhibitor binding.[17]

    • Initiate the kinase reaction by adding a mixture of the fluorescently labeled PI(4)P substrate and ATP.

    • Allow the reaction to proceed for a defined time (e.g., 60 minutes) at room temperature.[17]

    • Stop the reaction.

    • Analyze the reaction products using a microfluidic chip-based instrument that separates the substrate and product based on their charge and size.

    • Quantify the fluorescence signals of the substrate and product to determine the percent inhibition of PIP5K1C activity at each this compound concentration and calculate the IC50 value.

Visualizations

PIP5K1C_Signaling_Pathway This compound Signaling Pathway Inhibition PI4P PI(4)P PIP5K1C PIP5K1C PI4P->PIP5K1C Substrate PIP2 PI(4,5)P2 PIP5K1C->PIP2 Phosphorylation Downstream Downstream Signaling (e.g., Calcium Mobilization, Actin Dynamics) PIP2->Downstream Activation This compound This compound This compound->PIP5K1C Inhibition

Caption: this compound inhibits PIP5K1C, blocking PIP2 synthesis and downstream signaling.

Experimental_Workflow This compound In Vitro Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Concentrated This compound Stock (in DMSO) Working Prepare Working Dilutions (in Assay Buffer, <0.5% DMSO) Stock->Working Incubate Incubate Enzyme with this compound Working->Incubate React Initiate Kinase Reaction (add Substrate + ATP) Incubate->React Stop Stop Reaction React->Stop Analyze Analyze Products Stop->Analyze Calculate Calculate % Inhibition and IC50 Analyze->Calculate

Caption: Workflow for preparing and testing this compound in in vitro kinase assays.

References

UNC3230 Technical Support Center: Stock Solutions, Storage, and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of UNC3230, a potent and selective inhibitor of PIP5K1C.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, selective, and ATP-competitive inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C), with an IC50 of approximately 41 nM.[1][2] By inhibiting PIP5K1C, this compound reduces the cellular levels of phosphatidylinositol 4,5-bisphosphate (PIP2), a critical second messenger involved in various signaling pathways.[3][4] This reduction in PIP2 levels can impact downstream processes such as calcium signaling.[2][3]

Q2: In what solvents is this compound soluble?

A2: this compound has good solubility in organic solvents such as DMSO and DMF, and very low solubility in ethanol. It has low aqueous solubility. For detailed solubility information, please refer to the table below.

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for both the solid compound and stock solutions are provided in the storage conditions table below. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: Can I use a solvent other than DMSO to prepare my stock solution?

A4: While DMSO is the most common and recommended solvent for preparing high-concentration stock solutions of this compound, DMF is also a suitable alternative.[3] Due to its very low solubility in ethanol, it is not recommended for preparing stock solutions.[3] Always use a high-purity, anhydrous grade solvent to minimize degradation of the compound.

Data Presentation

This compound Solubility
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO30 - 34.44~87 - 100
DMF30~87
Ethanol0.2~0.58

Data compiled from multiple sources.[3]

This compound Storage Conditions
FormStorage TemperatureDurationNotes
Solid Powder -20°CUp to 3 years
4°CUp to 2 years
Stock Solution (in DMSO) -80°CUp to 3 monthsAliquot to avoid freeze-thaw cycles.
-20°CUp to 2 weeksAliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 344.43 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.44 mg of this compound.

  • Solvent Addition: Add the calculated volume of DMSO to the this compound powder. For 3.44 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Troubleshooting Guide

Issue 1: Precipitation is observed when diluting the DMSO stock solution into aqueous media (e.g., cell culture medium, PBS).

  • Cause: this compound has low aqueous solubility, and adding a concentrated DMSO stock directly to an aqueous solution can cause the compound to precipitate out.

  • Solution:

    • Intermediate Dilution: First, make an intermediate dilution of your DMSO stock solution in DMSO.

    • Stepwise Addition: Add the intermediate DMSO stock solution dropwise to your pre-warmed (37°C) aqueous medium while gently vortexing or stirring. This gradual addition helps to keep the compound in solution.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[5]

Issue 2: The this compound powder is difficult to dissolve completely in DMSO.

  • Cause: The compound may have absorbed moisture, or the solvent quality may be poor.

  • Solution:

    • Sonication: Briefly sonicate the solution in a water bath sonicator.

    • Gentle Warming: Warm the solution in a 37°C water bath for a few minutes.

    • Fresh Solvent: Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Moisture in DMSO can affect the solubility of many compounds.[6]

Issue 3: Inconsistent or unexpected experimental results.

  • Cause: This could be due to multiple factors, including improper storage, repeated freeze-thaw cycles of the stock solution, or degradation of the compound.

  • Solution:

    • Proper Aliquoting: Always aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

    • Fresh Working Solutions: Prepare fresh working solutions from your stock for each experiment.

    • Confirm Stock Concentration: If you suspect an issue with your stock solution's concentration, you can consider analytical methods to verify it, although this is often not feasible in a standard biology lab.

    • Vehicle Control: Always include a vehicle-only control in your experiments to ensure that the observed effects are due to this compound and not the solvent.

Visualizations

UNC3230_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor PI4P PI(4)P PIP5K1C PIP5K1C PI4P->PIP5K1C Substrate PIP2 PI(4,5)P2 PLC PLC PIP2->PLC Hydrolysis IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_PKC Ca²⁺ Signaling & PKC Activation IP3_DAG->Ca_PKC This compound This compound This compound->PIP5K1C Inhibition PIP5K1C->PIP2 Phosphorylation

Caption: this compound inhibits PIP5K1C, blocking PIP2 synthesis and downstream signaling.

UNC3230_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store_stock Stock: -80°C or -20°C aliquot->store_stock store_solid Solid: -20°C or 4°C thaw Thaw a Single Aliquot dilute Prepare Working Solution (Dilute in Media) experiment Add to Cells/Animal

References

troubleshooting UNC3230 off-target effects on PIP4K2C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing the off-target effects of UNC3230 on PIP4K2C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent, selective, and ATP-competitive small molecule inhibitor.[1] Its primary target is Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C), with an IC50 of approximately 41 nM.[1][2][3] PIP5K1C is a lipid kinase that synthesizes phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2), a critical lipid second messenger involved in numerous cellular processes.[2][3]

Q2: What are the known off-target effects of this compound?

A2: The most significant known off-target of this compound is Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C).[1][2][4] this compound binds to PIP4K2C with a similar affinity to its primary target, PIP5K1C.[2][3][5] While this compound is highly selective against most other kinases, including other lipid kinases like PI3Ks and PIP5K1A, its potent activity against PIP4K2C requires careful consideration during experimental design and data interpretation.[2][3][6][7]

Q3: Why is the off-target effect on PIP4K2C a concern?

A3: The off-target inhibition of PIP4K2C is a concern because both PIP5K1C and PIP4K2C are involved in the production of PI(4,5)P2, albeit from different substrates (PI(4)P and PI(5)P, respectively).[7] Therefore, this compound can impact PI(4,5)P2 pools through two distinct enzymes. Furthermore, PIP4K2C has unique biological functions, including the regulation of the mTORC1 signaling pathway and involvement in autophagy and immune responses.[8][9][10] Unintended inhibition of PIP4K2C can lead to complex cellular phenotypes that might be mistakenly attributed solely to the inhibition of PIP5K1C.

Q4: How can I distinguish between on-target (PIP5K1C) and off-target (PIP4K2C) effects in my experiments?

A4: Distinguishing between on- and off-target effects requires a multi-faceted approach. Key strategies include:

  • Using orthogonal tools: Employ a structurally different PIP5K1C inhibitor with a distinct selectivity profile to see if the same phenotype is observed.[11]

  • Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete PIP5K1C or PIP4K2C and compare the resulting phenotype to that of this compound treatment.[10]

  • Rescue experiments: In a PIP5K1C knockout/knockdown background, the effects of this compound should be diminished if they are on-target. Conversely, if the effects persist, they are likely due to off-target inhibition of PIP4K2C or other proteins.

  • Dose-response analysis: Carefully titrate this compound concentrations. Since the affinity for both targets is similar, this may be less effective for distinguishing effects but is crucial for establishing the lowest effective concentration to minimize potential off-targets.

Quantitative Data Summary

The following table summarizes the known inhibitory and binding constants for this compound against its primary target and key off-target.

Kinase TargetParameterValueAssay MethodReference
PIP5K1C IC50~41 nMMicrofluidic mobility shift assay[1][2][3]
Ki23 nMATP competition mobility shift assay[2]
Kd< 0.2 µMCompetitive binding assay[2][3][5]
Kd51 nMNot specified[6]
PIP4K2C Kd< 0.2 µMCompetitive binding assay[2][3][5]
PIP5K1A InteractionNo interactionat 10 µM[2][3]
Other Lipid Kinases (incl. PI3Ks) InhibitionNoneNot specified[2][3][7]

Troubleshooting Guide

Issue 1: My experimental phenotype is inconsistent with known PIP5K1C functions.

  • Possible Cause: The observed phenotype may be a result of this compound inhibiting its off-target, PIP4K2C. PIP4K2C is known to regulate mTORC1 signaling and autophagy.[8][10]

  • Troubleshooting Steps:

    • Review Literature: Investigate the known functions of PIP4K2C and its signaling pathways (e.g., mTORC1). Does your phenotype align with PIP4K2C inhibition?

    • Analyze Downstream Markers: Use Western blotting to check the phosphorylation status of key proteins in the mTORC1 pathway (e.g., p70-S6K, S6 ribosomal protein). Hyperactivation of mTORC1 signaling has been observed with the loss of PIP4K2C function.[8]

    • Perform Genetic Validation: Use siRNA to specifically knock down PIP4K2C and determine if this phenocopies the effect of this compound treatment.

Issue 2: I am observing significant cytotoxicity at concentrations needed to inhibit PIP5K1C.

  • Possible Cause 1: Off-target toxicity. Inhibition of PIP4K2C or other unknown off-targets could be causing cellular toxicity.

  • Troubleshooting Steps:

    • Use a Control Compound: Test an inactive analog of this compound. If the analog is not toxic, the cytotoxicity is likely due to kinase inhibition.

    • Test an Alternative Inhibitor: Use a structurally unrelated PIP5K1C inhibitor to see if the toxicity is recapitulated. If not, the toxicity is likely an off-target effect of this compound.[11]

  • Possible Cause 2: On-target toxicity. The cellular process you are studying may be highly sensitive to the depletion of PI(4,5)P2, making PIP5K1C inhibition inherently toxic in your model system.

  • Troubleshooting Steps:

    • Genetic Approach: Use a genetic method (siRNA, CRISPR) to deplete PIP5K1C. If this also causes cytotoxicity, the effect is likely on-target.

    • Dose Titration: Determine the lowest possible concentration of this compound that elicits the desired on-target effect while minimizing toxicity.

Mandatory Visualizations

cluster_0 PIP5K1C Pathway cluster_1 PIP4K2C Pathway PI4P PI(4)P PIP5K1C PIP5K1C PI4P->PIP5K1C PI45P2_A PI(4,5)P2 PIP5K1C->PI45P2_A DownstreamA Downstream Signaling (e.g., Ca2+ signaling, Actin Cytoskeleton) PI45P2_A->DownstreamA PI5P PI(5)P PIP4K2C PIP4K2C PI5P->PIP4K2C PI45P2_B PI(4,5)P2 PIP4K2C->PI45P2_B DownstreamB Downstream Signaling (e.g., mTORC1 Regulation) PIP4K2C->DownstreamB Regulates This compound This compound This compound->PIP5K1C Inhibits This compound->PIP4K2C Inhibits (Off-Target)

Caption: this compound inhibits both PIP5K1C and its off-target PIP4K2C.

start Start: Unexpected Experimental Result with this compound q1 Does the phenotype match known PIP5K1C functions? start->q1 a1_yes Phenotype is likely ON-TARGET. Proceed with validation. q1->a1_yes  Yes q2 Does the phenotype match known PIP4K2C functions (e.g., mTORC1, autophagy)? q1->q2 No validate_on_target Validate with PIP5K1C siRNA or orthogonal inhibitor. a1_yes->validate_on_target a2_yes Phenotype is likely OFF-TARGET via PIP4K2C. q2->a2_yes  Yes unknown Phenotype may result from an unknown off-target or complex pathway crosstalk. q2->unknown No validate_off_target Validate with PIP4K2C siRNA or alternative inhibitor. a2_yes->validate_off_target

Caption: Troubleshooting logic for unexpected results with this compound.

cluster_biochem Biochemical Validation cluster_cellular Cellular Validation protocol1 1. In Vitro Kinase Assay (Determine IC50 for PIP4K2C) protocol2 2. Western Blot (Assess downstream signaling of PIP5K1C and PIP4K2C) protocol1->protocol2 Confirm Potency protocol3 3. Genetic Knockdown (siRNA for PIP4K2C) protocol2->protocol3 Identify Cellular Pathway protocol4 4. Phenotypic Comparison (this compound vs. siRNA) protocol3->protocol4 Confirm Target

Caption: Experimental workflow to validate this compound off-target effects.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for PIP4K2C IC50 Determination

This protocol describes a non-radiometric, luminescence-based assay to determine the IC50 value of this compound against PIP4K2C, adapted for the ADP-Glo™ Kinase Assay format.[12]

Materials:

  • Recombinant human PIP4K2C enzyme

  • Substrate: PI(5)P:PS (Phosphatidylinositol-5-phosphate:Phosphatidylserine) vesicles

  • This compound

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. A typical starting concentration is 100 µM. Prepare a DMSO-only control.

  • Assay Plate Setup:

    • Add kinase reaction buffer to all wells.

    • Add the serially diluted this compound or DMSO vehicle control to the appropriate wells. The final DMSO concentration should not exceed 1%.

    • Add recombinant PIP4K2C enzyme to each well.

    • Gently mix and pre-incubate for 15 minutes at room temperature to allow inhibitor binding.

  • Initiate Kinase Reaction:

    • Start the reaction by adding a mixture of the PI(5)P:PS substrate and ATP. The final ATP concentration should be at or near the Km for PIP4K2C (e.g., 10 µM).[12]

    • Incubate the plate at 30°C for 60 minutes. Ensure the reaction is within the linear range by performing a time-course experiment beforehand.

  • Stop Reaction and Detect ADP:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence in each well using a plate reader.

    • Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot for Downstream mTORC1 Pathway Analysis

This protocol is to assess if this compound treatment affects the PIP4K2C-regulated mTORC1 pathway by measuring the phosphorylation of a key downstream target, p70-S6 Kinase (p70-S6K).

Materials:

  • Cells of interest (e.g., HEK293T, or a relevant cancer cell line)

  • This compound

  • Cell culture media and supplements

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p70-S6K (Thr389), anti-total p70-S6K, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by heating at 95°C for 5 minutes.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for phospho-p70-S6K (Thr389) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with antibodies for total p70-S6K and a loading control like GAPDH or β-actin.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Calculate the ratio of phosphorylated p70-S6K to total p70-S6K for each condition to determine if this compound treatment alters mTORC1 pathway activity.

References

Technical Support Center: Optimizing UNC3230 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PIP5K1C inhibitor, UNC3230, in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C), with an IC50 of approximately 41 nM.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of PIP5K1C and preventing the phosphorylation of its substrate, phosphatidylinositol 4-phosphate (PI4P), into phosphatidylinositol 4,5-bisphosphate (PIP2).[2][3] This reduction in PIP2 levels disrupts downstream signaling cascades that are dependent on this crucial second messenger.[4]

Q2: What are the known off-targets for this compound?

The primary known off-target for this compound is PIP4K2C (Phosphatidylinositol-5-Phosphate 4-Kinase, Type II, Gamma).[5] Both PIP5K1C and PIP4K2C are involved in the production of PIP2, although they utilize different substrates.[5] It is crucial to consider this off-target activity when interpreting experimental results. Using a structurally distinct inhibitor of PIP5K1C or genetic approaches like siRNA or CRISPR can help validate that the observed phenotype is on-target.[6]

Q3: What are the main challenges associated with in vivo delivery of this compound?

The primary challenges with the in vivo delivery of this compound are its low aqueous solubility and a narrow therapeutic window.[5] These characteristics can make it difficult to formulate effective and non-toxic doses for systemic administration.

Q4: What is a recommended starting dose and administration route for in vivo pain models?

In mouse models of chronic pain, intrathecal (i.t.) administration of 2 nmol of this compound has been shown to be effective in attenuating thermal and mechanical hypersensitivity.[1][5] A dose of 1 nmol was found to be ineffective, while a 3 nmol dose showed similar efficacy to the 2 nmol dose.[5] Local administration into an inflamed hindpaw (8 nmol) has also been shown to reduce thermal hyperalgesia.[5]

Q5: How should I prepare this compound for in vivo administration?

Due to its low aqueous solubility, this compound is typically first dissolved in a non-aqueous solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluted in a vehicle suitable for in vivo use. A commonly used vehicle is 20% DMSO in sterile saline.[4] It is critical to perform vehicle control experiments to account for any effects of the solvent.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Lack of Efficacy Inadequate Dose: The concentration of this compound reaching the target tissue may be insufficient.Conduct a dose-response study to determine the optimal dose for your specific model and endpoint.[5]
Poor Bioavailability: The formulation may not be optimal for the chosen route of administration.For systemic administration, consider alternative formulations to improve solubility, such as using co-solvents (e.g., PEG400), surfactants, or delivery vehicles like liposomes.
Compound Instability: this compound may have degraded due to improper storage or handling.Store this compound as a solid at -20°C for long-term stability.[6] Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[6]
Inactive Compound: The observed lack of effect could be due to an inactive batch of the compound.Use an inactive analog of this compound as a negative control to confirm that any observed effects are due to on-target activity.[5]
Inconsistent Results Variability in Administration: Inconsistent injection technique can lead to variable drug delivery.Ensure consistent and accurate administration, particularly for localized injections like intrathecal or intra-paw delivery.
Animal-to-Animal Variability: Biological differences between animals can contribute to varied responses.Increase the number of animals per group to improve statistical power. Ensure animals are properly acclimatized and handled to minimize stress.
Observed Toxicity High Dose: The administered dose may be too high, leading to toxic effects.If signs of toxicity are observed, reduce the dose. The narrow therapeutic window of this compound necessitates careful dose selection.[5]
Vehicle Toxicity: The vehicle itself, particularly at high concentrations of solvents like DMSO, can cause toxicity.Always include a vehicle-only control group to assess any vehicle-related toxicity. Optimize the vehicle to use the lowest effective concentration of the solvent.
Unexpected Phenotype Off-Target Effects: The observed phenotype may be due to the inhibition of PIP4K2C or other unknown off-targets.[5]Confirm the phenotype using a secondary, structurally unrelated inhibitor of PIP5K1C. Use genetic knockdown (siRNA/shRNA) or knockout (CRISPR) of PIP5K1C to validate the on-target effect.[6]
Indirect Effects of On-Target Inhibition: Inhibition of PIP5K1C can have widespread downstream effects on various signaling pathways.Carefully analyze the known signaling pathways downstream of PIP2 to understand potential indirect effects.

Quantitative Data Summary

Parameter Value Assay/Model Reference
IC50 vs. PIP5K1C ~41 nMMicrofluidic mobility shift assay[1][2][3]
In Vivo Efficacious Dose (Pain Model) 2 nmol (intrathecal)Mouse model of chronic pain[1][5]
In Vivo Efficacious Dose (Pain Model) 8 nmol (intra-hindpaw)Mouse model of inflammatory pain[5]
Reduction in PIP2 Levels ~45% (at 100 nM)Cultured Dorsal Root Ganglia (DRG) neurons[1]
Ki (Inhibitory Constant) 23 nMATP competition studies[3]

Experimental Protocols

Protocol 1: Intrathecal (i.t.) Administration of this compound in Mice for Pain Models

1. Animal Preparation:

  • Use adult male C57BL/6 mice (8-12 weeks old).

  • Acclimatize animals to the housing and experimental conditions for at least 3 days prior to the experiment.

  • Handle mice daily to minimize stress-induced analgesia.[4]

2. This compound Solution Preparation:

  • Prepare a stock solution of this compound in 100% DMSO.

  • For a 2 nmol dose in a 5 µL injection volume, prepare a working solution.

  • A suggested vehicle is 20% DMSO in sterile saline.[4]

  • Important: Always prepare a vehicle-only control solution (e.g., 20% DMSO in sterile saline).

3. Intrathecal Injection:

  • Perform injections in awake and gently restrained mice.

  • Insert a 30-gauge needle attached to a 10 µL Hamilton syringe between the L5 and L6 vertebrae. A tail-flick response is an indicator of successful dural puncture.[4]

  • Slowly inject 5 µL of the this compound solution or vehicle control.

4. Behavioral Testing:

  • Assess thermal hyperalgesia (e.g., Hargreaves test) and mechanical allodynia (e.g., von Frey test) at baseline and at various time points post-injection (e.g., 1, 2, 4, and 6 hours).[4]

5. Endpoint Analysis (Optional):

  • Measure PIP2 levels via ELISA or mass spectrometry to confirm target engagement.[4]

Protocol 2: Assessment of Target Engagement by Measuring PIP2 Levels in Tissues

1. Tissue Collection and Lysis:

  • Harvest tissues of interest (e.g., dorsal root ganglia, spinal cord, or tumor tissue) from this compound- and vehicle-treated animals.

  • Immediately snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.

  • Lyse the tissues in an appropriate lysis buffer containing protease and phosphatase inhibitors.

2. Lipid Extraction:

  • Perform a lipid extraction using a suitable method, such as a Bligh-Dyer extraction, to separate lipids from other cellular components.

3. PIP2 Quantification:

  • Quantify PIP2 levels using a commercially available PIP2 ELISA kit or by mass spectrometry.

  • Normalize PIP2 levels to the total protein concentration of the tissue lysate or to another lipid species.

4. Data Analysis:

  • Compare the normalized PIP2 levels between the this compound-treated and vehicle-treated groups. A significant reduction in PIP2 levels in the this compound-treated group indicates target engagement.

Visualizations

UNC3230_Signaling_Pathway cluster_membrane Cell Membrane PI4P PI4P PIP5K1C PIP5K1C PI4P->PIP5K1C Substrate PIP2 PIP2 Downstream_Signaling Downstream Signaling (e.g., GPCRs, Ion Channels) PIP2->Downstream_Signaling Activation PIP5K1C->PIP2 Phosphorylation This compound This compound This compound->PIP5K1C Inhibition Experimental_Workflow Start Start: Experiment Design Dose_Prep This compound & Vehicle Preparation Start->Dose_Prep Animal_Admin In Vivo Administration Dose_Prep->Animal_Admin Behavioral Behavioral/ Phenotypic Assessment Animal_Admin->Behavioral Target_Engagement Target Engagement (e.g., PIP2 levels) Animal_Admin->Target_Engagement Data_Analysis Data Analysis & Interpretation Behavioral->Data_Analysis Target_Engagement->Data_Analysis End End: Conclusion Data_Analysis->End Troubleshooting_Logic Start Unexpected Result? Efficacy Lack of Efficacy? Start->Efficacy Yes Toxicity Toxicity Observed? Start->Toxicity No Dose_Response Conduct Dose- Response Study Efficacy->Dose_Response Yes Check_Formulation Check Formulation & Stability Efficacy->Check_Formulation No Reduce_Dose Reduce Dose Toxicity->Reduce_Dose Yes Vehicle_Control Assess Vehicle Toxicity Toxicity->Vehicle_Control No Off_Target Investigate Off- Target Effects Check_Formulation->Off_Target Vehicle_Control->Off_Target

References

UNC3230 Stability in Cell Culture Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with UNC3230 (also known as Pip5K1C-IN-1) in cell culture media. The primary challenge with this compound is its low aqueous solubility, which can impact its stability and lead to experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, ATP-competitive inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C), with an IC50 of approximately 41 nM.[1][2] PIP5K1C is a lipid kinase that plays a crucial role in cellular signaling by catalyzing the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key second messenger.[3][4] By inhibiting PIP5K1C, this compound reduces cellular levels of PIP2, thereby modulating various downstream signaling pathways involved in processes like pain signaling and cell migration.[1][5]

Q2: What are the primary challenges when working with this compound in cell-based assays?

A2: The main challenge is the compound's low aqueous solubility.[1][5] This can lead to several issues, including:

  • Precipitation: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into aqueous cell culture media, the compound can precipitate out of solution.[1]

  • Inconsistent Results: Poor solubility can result in an inaccurate final concentration of the active compound in the media, leading to variability in experimental outcomes.[1]

  • Limited Efficacy Window: The low solubility of this compound can limit the ability to perform dose-response studies both in vitro and in vivo.[5]

Q3: Is there quantitative data on the stability of this compound in cell culture media over time?

A3: Currently, there is a lack of specific studies detailing the degradation kinetics of this compound in various cell culture media over extended periods.[6] Due to its low aqueous solubility, the stability of this compound in aqueous solutions is expected to be limited.[3] It is strongly recommended to prepare fresh dilutions of the compound in cell culture media for each experiment and to use it immediately.[3]

Q4: Are there any known off-target effects of this compound?

A4: Yes, in addition to inhibiting PIP5K1C, this compound is also known to inhibit Phosphatidylinositol-5-Phosphate 4-Kinase, Type II, Gamma (PIP4K2C).[2][5] Both PIP5K1C and PIP4K2C are involved in the production of PIP2, though they utilize different substrates.[5] Researchers should design experiments to account for this dual activity, potentially using genetic approaches like siRNA or CRISPR to dissect the specific contributions of each kinase to the observed phenotype.[2][3]

Troubleshooting Guide

Issue 1: Compound Precipitation in Cell Culture Media
  • Cause: The low aqueous solubility of this compound causes it to precipitate when a concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium.[1]

  • Solutions:

    • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your working solution.[1] Higher concentrations can also have direct physiological effects on cells.

    • Serial Dilution: Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentration.[1]

    • Thorough Mixing: Ensure immediate and thorough vortexing or mixing after adding this compound to the aqueous solution to aid in its dispersion.[1]

    • Visual Inspection: Before treating cells, visually inspect the prepared media under a microscope to ensure no visible precipitate is present.[1]

    • Use of Solubilizing Agents: For in vitro assays, consider using a low, non-toxic concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 in the cell culture media to help maintain the solubility of hydrophobic compounds.[1]

Issue 2: Inconsistent or No Inhibitory Activity
  • Cause 1: Poor Solubility and Inaccurate Concentration. The actual concentration of the active compound in the media may be lower than intended due to precipitation.[1]

    • Solution: If available, use analytical methods like HPLC to measure the actual concentration of this compound in your final working solution.[1]

  • Cause 2: Compound Degradation. Improper storage or handling can lead to the degradation of this compound.[3]

    • Solution: Ensure the compound is stored correctly (see storage guidelines below). Prepare fresh stock solutions and dilutions for each experiment and avoid repeated freeze-thaw cycles.[3]

  • Cause 3: Suboptimal Inhibitor Concentration. The concentration of this compound may be too low for your specific cell type or experimental conditions.[4]

    • Solution: Perform a dose-response experiment, testing a range from 10 nM to 1 µM, to determine the optimal concentration for your specific setup.[4]

Data Summary

Table 1: Solubility of this compound in Common Solvents

SolventMaximum Concentration
DMSO30 mg/mL (87.10 mM)[2][7]
DMF30 mg/mL (87.10 mM)[2][7]
Ethanol0.2 mg/mL (0.58 mM)[2][7]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended Shelf Life
Solid Powder-20°C≥ 4 years[3][7]
Stock Solution (in DMSO/DMF)-80°CUp to 6 months[3]
Stock Solution (in DMSO/DMF)-20°CUp to 1 month[3]

Note: It is recommended to aliquot stock solutions to minimize freeze-thaw cycles.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Prepare Stock Solution: Dissolve the solid this compound powder in 100% DMSO to a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution.[1]

  • Aliquot and Store: Aliquot the stock solution into smaller volumes and store at -80°C.[1]

  • Prepare Final Working Solution: a. Thaw an aliquot of the 10 mM stock solution. b. Warm your cell culture medium to 37°C. c. Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the desired final concentration. For example, for a 10 µM final concentration, you can perform a 1:10 dilution followed by a 1:100 dilution. d. Ensure the final DMSO concentration is below 0.5%.[1]

Protocol 2: In Vitro Kinase Assay

This protocol is adapted from a high-throughput screening assay for PIP5K1C inhibitors.

  • Prepare Reagents:

    • Recombinant human PIP5K1C

    • This compound stock solution in DMSO

    • Substrate: PI(4)P

    • ATP

    • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM DTT, 20% glycerol)[2]

  • Assay Procedure: a. Pre-incubate PIP5K1C with varying concentrations of this compound for 20 minutes at room temperature.[2] b. Initiate the kinase reaction by adding a mixture of PI(4)P and ATP. c. Incubate for a defined period (e.g., 60 minutes) at 30°C.[2] d. Terminate the reaction. e. Detect the product (PIP2) or the consumption of ATP using a suitable method (e.g., mobility shift assay, ADP-Glo).[2]

Protocol 3: Cell-Based Assay for PIP2 Reduction

This protocol is based on studies demonstrating this compound's effect on cellular PIP2 levels.[2]

  • Cell Culture: Culture your cell line of interest (e.g., dorsal root ganglia (DRG) neurons) to the desired confluency.[2]

  • Inhibitor Treatment: Treat cells with this compound at the desired concentration (e.g., 100 nM) for a specified time. Include a vehicle control (e.g., DMSO).[2]

  • Measurement of PIP2 Levels: a. Lyse the cells and extract the lipids. b. Quantify PIP2 levels using an appropriate method, such as an ELISA-based assay or mass spectrometry.[2]

Visualizations

G cluster_0 PIP2 Synthesis Pathway PI4P PI(4)P PIP5K1C PIP5K1C PI4P->PIP5K1C Substrate PIP2 PIP2 PIP5K1C->PIP2 Catalyzes Downstream Downstream Signaling (e.g., Calcium Mobilization) PIP2->Downstream This compound This compound This compound->PIP5K1C Inhibits

Caption: Simplified signaling pathway of PIP5K1C and the inhibitory action of this compound.

G cluster_1 Troubleshooting Workflow Start Inconsistent or No Activity Check_Solubility Check for Precipitation (Visual Inspection) Start->Check_Solubility Check_Storage Verify Proper Storage & Handling Start->Check_Storage Check_Concentration Optimize Concentration (Dose-Response) Start->Check_Concentration Solution_Solubility Prepare Fresh Solution Minimize DMSO Thorough Mixing Check_Solubility->Solution_Solubility Solution_Storage Use New Aliquot Avoid Freeze-Thaw Check_Storage->Solution_Storage Solution_Concentration Determine Optimal Working Concentration Check_Concentration->Solution_Concentration

Caption: Troubleshooting workflow for inconsistent results with this compound.

G cluster_2 Experimental Design for Off-Target Effects Phenotype Observed Cellular Phenotype UNC3230_Treatment Treat with this compound Phenotype->UNC3230_Treatment siRNA_PIP5K1C Deplete PIP5K1C (e.g., siRNA, CRISPR) Phenotype->siRNA_PIP5K1C siRNA_PIP4K2C Deplete PIP4K2C (e.g., siRNA, CRISPR) Phenotype->siRNA_PIP4K2C Compare1 Compare Phenotypes UNC3230_Treatment->Compare1 Compare2 Compare Phenotypes UNC3230_Treatment->Compare2 siRNA_PIP5K1C->Compare1 siRNA_PIP4K2C->Compare2 Conclusion1 Phenotype is on-target (PIP5K1C dependent) Compare1->Conclusion1 Similar Conclusion2 Phenotype is off-target (PIP4K2C dependent) Compare2->Conclusion2 Similar

Caption: Logic for dissecting on-target vs. off-target effects of this compound.

References

Navigating the Challenges of UNC3230's Low Aqueous Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with the potent and selective PIP5K1C inhibitor, UNC3230, its low aqueous solubility presents a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered during its use in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in aqueous solutions?

A1: this compound, like many small-molecule kinase inhibitors, is designed to bind to the often hydrophobic ATP-binding pocket of its target kinase, PIP5K1C.[1][2] This structural requirement results in a lipophilic molecule with inherently low solubility in aqueous buffers.[1][2]

Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. What can I do to prevent this?

A2: This is a common issue known as "precipitation upon dilution." It occurs because the compound, while soluble in a potent organic solvent like DMSO, becomes supersaturated and crashes out when introduced into an aqueous environment where its solubility is much lower.[1] Here are several strategies to mitigate this:

  • Minimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 0.5%, to reduce its impact on the compound's solubility and to avoid solvent effects on your experimental system.[1][3]

  • Use a co-solvent or surfactant: Incorporating a small amount of a pharmaceutically acceptable co-solvent or a non-ionic surfactant like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of this compound in your aqueous buffer.[1]

  • Optimize buffer pH: If your experimental setup allows, adjusting the pH of your aqueous buffer may improve the solubility of this compound, particularly if the compound has ionizable groups.[1]

  • Prepare fresh dilutions: Always prepare your final working solutions fresh just before use to minimize the time the compound is in an aqueous environment where it might precipitate.

Q3: What is the best solvent to use for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) are the recommended solvents for preparing high-concentration stock solutions of this compound.[4][5] It is soluble up to 100 mM in DMSO.[6]

Q4: How should I prepare this compound for in vivo studies?

A4: For animal studies, a common approach for administering poorly water-soluble compounds like this compound is to first dissolve it in DMSO and then suspend or dilute this solution in a suitable vehicle. A frequently used formulation is a mixture of 10% DMSO and 90% corn oil.[3][7] Another option reported for intrathecal injections involves preparing this compound in 20% or 50% DMSO.[8] It is crucial to ensure the final formulation is a homogenous and stable suspension or solution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in cell culture media The final concentration of this compound exceeds its solubility in the media, or the final DMSO concentration is too high.Decrease the final concentration of this compound. Ensure the final DMSO concentration is at a non-toxic level, typically <0.5%.[3] Consider a serial dilution approach to minimize localized high concentrations when adding the compound to the media.
Inconsistent results in bioassays Precipitation of this compound leading to variable effective concentrations.Visually inspect your assay plates for any signs of precipitation. Prepare fresh working solutions for each experiment. Consider using a solubility-enhancing excipient in your assay buffer if compatible with your experimental system.
Difficulty dissolving the solid compound The compound may require more energy to dissolve completely.After adding the solvent (e.g., DMSO), vortex the solution thoroughly. If necessary, brief sonication or gentle warming (to around 37°C) can aid in dissolution.[1] Always ensure the vial is tightly capped during these steps.

Quantitative Solubility Data

For easy reference, the following table summarizes the solubility of this compound in various solvents.

Solvent Concentration Reference
DMSO≤ 100 mM[6]
DMSO30 mg/mL[4][5][9]
DMF30 mg/mL[4][5][9]
Ethanol0.2 mg/mL[4][5][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound solid powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder. The molecular weight of this compound is 344.43 g/mol .[6][10]

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.44 mg of this compound in 1 mL of DMSO.

    • Vortex the solution vigorously until the solid is completely dissolved. Gentle warming or sonication can be used if necessary.[1]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.[5]

Protocol 2: Preparation of a Working Solution for in vitro Cell-Based Assays

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium

  • Procedure:

    • Thaw a single aliquot of the 10 mM this compound stock solution.

    • Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentration.

    • Important: Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid cytotoxicity.[3] For example, a 1:1000 dilution of a 10 mM stock will result in a 10 µM final concentration with 0.1% DMSO.

    • Gently mix the final working solution before adding it to your cells.

Visualizing the Mechanism and Workflow

To further aid in understanding the context of this compound's use, the following diagrams illustrate its signaling pathway and a typical experimental workflow for its application.

UNC3230_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PIP4P PI(4)P PIP5K1C PIP5K1C PIP4P->PIP5K1C Substrate PIP2 PI(4,5)P2 PLC PLC PIP2->PLC Hydrolysis Actin_Cytoskeleton Actin Cytoskeleton PIP2->Actin_Cytoskeleton Regulation DAG DAG PLC->DAG IP3 IP3 PLC->IP3 Ca_Signaling Ca²⁺ Signaling IP3->Ca_Signaling PIP5K1C->PIP2 Phosphorylation This compound This compound This compound->PIP5K1C Inhibition

Caption: The inhibitory action of this compound on the PIP5K1C signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Start Start: this compound Powder Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Stock_Solution Working_Solution Prepare Working Solution (Dilute in Assay Buffer/Media) Stock_Solution->Working_Solution In_Vitro In Vitro Assay (e.g., Cell-based) Working_Solution->In_Vitro In_Vivo In Vivo Study (e.g., Animal Model) Working_Solution->In_Vivo Data_Collection Data Collection In_Vitro->Data_Collection In_Vivo->Data_Collection Results Analyze Results Data_Collection->Results

Caption: A generalized experimental workflow for using this compound.

References

potential cytotoxicity of UNC3230 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential cytotoxicity of UNC3230, a potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C). While this compound has been shown to be selective, high concentrations may lead to off-target effects or other cellular stresses, resulting in cytotoxicity. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you navigate these potential issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of PIP5K1C.[1] This enzyme is responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling lipid. By inhibiting PIP5K1C, this compound reduces cellular levels of PIP2, thereby affecting downstream signaling pathways.[2]

Q2: What is the reported potency of this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound for PIP5K1C is approximately 41 nM in biochemical assays.[3][4] The dissociation constant (Kd) is less than 0.2 µM.[2]

Q3: Does this compound have known off-targets?

A3: Yes. While generally selective, this compound has been shown to also inhibit Phosphatidylinositol-5-Phosphate 4-Kinase Type II Gamma (PIP4K2C), another kinase that can produce PIP2.[3][4][5] At high concentrations, the likelihood of engaging other off-target kinases increases, which could contribute to cytotoxicity. A kinase selectivity profile for this compound showed a score of 0.12, where a lower score indicates higher selectivity.[2]

Q4: Has the cytotoxicity of this compound at high concentrations been characterized?

A4: There is limited publicly available data specifically detailing the cytotoxic concentrations (e.g., CC50) of this compound across various cell lines. In animal models, it has been noted to not cause significant systemic toxicity at effective doses.[6] However, it is crucial for researchers to determine the cytotoxic profile in their specific cellular model.

Q5: What are the common causes of cytotoxicity observed with small molecule inhibitors like this compound?

A5: Cytotoxicity with small molecule inhibitors can stem from several factors:

  • High Concentrations: Concentrations significantly exceeding the IC50 for the primary target can lead to off-target effects.

  • Off-Target Effects: The inhibitor may bind to and affect the function of other cellular proteins, leading to toxicity.

  • Solvent Toxicity: The solvent used to dissolve the inhibitor, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).

  • Compound Solubility and Stability: Poor solubility can lead to compound precipitation, which can be mistaken for cytotoxicity. Degradation of the compound in culture media can also produce toxic byproducts. This compound has limited aqueous solubility.[3]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical treatments.

Troubleshooting Guide: this compound-Induced Cytotoxicity

Issue Possible Cause Recommended Solution
High levels of cell death observed at expected efficacious concentrations. Cell Line Sensitivity: Your cell line may be particularly sensitive to the inhibition of the PIP5K1C pathway or to off-target effects of this compound.Perform a dose-response curve starting from a low concentration (e.g., 10 nM) and extending to high concentrations (e.g., 50 µM) to determine the IC50 for inhibition and the CC50 for cytotoxicity in your specific cell line.
Solvent Toxicity: The final concentration of DMSO in your cell culture medium may be too high.Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only (DMSO) control at the same final concentration to assess solvent toxicity.
Compound Precipitation: this compound has low aqueous solubility and may be precipitating in the culture medium.[3]Visually inspect the culture wells for any precipitate. Prepare fresh dilutions from a stock solution for each experiment. Consider using a formulation with solubilizing agents for in vivo studies, such as 10% DMSO and 90% Corn Oil.[7]
Inconsistent results between experiments. Compound Degradation: this compound may be unstable in your culture medium over long incubation times.Prepare fresh working solutions for each experiment. Minimize the exposure of the compound to light if it is light-sensitive. Store stock solutions in aliquots at -20°C for short-term and -80°C for long-term storage to avoid repeated freeze-thaw cycles.[8]
Variability in Cell Health/Density: The initial health and seeding density of your cells can impact their response to the inhibitor.Standardize your cell seeding and culture protocols. Ensure cells are in the logarithmic growth phase and are healthy at the start of the experiment.
No observable effect, even at high concentrations. Compound Inactivity: The compound may have degraded.Use a fresh aliquot of this compound. If possible, verify the activity of your stock through a biochemical assay.
Cell Permeability: While this compound is cell-permeable, its uptake may vary between cell lines.Increase the incubation time to allow for sufficient cellular uptake.

Quantitative Data Summary

Parameter Value Assay Method Reference
IC50 (PIP5K1C) ~41 nMMicrofluidic Mobility Shift Assay[3][4]
120 nMNot specified[2]
Ki (PIP5K1C) 23 nMATP Competition Mobility Shift Assay[2]
Kd (PIP5K1C) < 0.2 µMCompetitive Binding Assay[2]
Kd (PIP4K2C) < 0.2 µMCompetitive Binding Assay[2]
Solubility (DMSO) 30 mg/mLNot specified[9]
Solubility (DMF) 30 mg/mLNot specified[9]
Solubility (Ethanol) 0.2 mg/mLNot specified[9]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: LDH Cytotoxicity Assay

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Serum-free cell culture medium

  • LDH cytotoxicity assay kit (e.g., from Promega, Tiaris Biosciences, or Cell Signaling Technology)

  • Lysis buffer (provided in the kit or 10% Triton X-100)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in serum-free medium. Include controls: spontaneous release (medium only), maximum release (lysis buffer), and vehicle control (medium with DMSO).[13][14]

  • Gently remove the culture medium and add 100 µL of the prepared dilutions and controls to the wells.

  • Incubate for the desired treatment period.

  • After incubation, centrifuge the plate at 600 g for 10 minutes (optional, but recommended to pellet any detached cells).[14]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the LDH reaction mixture to each well of the new plate.

  • Incubate at room temperature for 30 minutes, protected from light.[13]

  • Add 50 µL of stop solution (if required by the kit).

  • Read the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the maximum release control.

Visualizations

PIP5K1C_Signaling_Pathway cluster_membrane Plasma Membrane PI4P PI(4)P PIP2 PI(4,5)P2 PI4P->PIP2 ATP -> ADP IP3_DAG IP3 + DAG PIP2->IP3_DAG Hydrolysis PIP3 PIP3 PIP2->PIP3 Phosphorylation PLC PLC PI3K PI3K Ca_Signaling Ca²⁺ Signaling IP3_DAG->Ca_Signaling Akt_Signaling Akt Signaling PIP3->Akt_Signaling PIP5K1C PIP5K1C PIP5K1C->PIP2 This compound This compound This compound->PIP5K1C Cytotoxicity_Workflow cluster_assays Cytotoxicity/Viability Assays cluster_mtt MTT Assay cluster_ldh LDH Assay start Start: Seed Cells in 96-well Plate treatment Treat with this compound Concentrations (and Controls) start->treatment incubation Incubate for Defined Period (e.g., 24-72h) treatment->incubation mtt_reagent Add MTT Reagent incubation->mtt_reagent supernatant Collect Supernatant incubation->supernatant mtt_incubation Incubate 4h mtt_reagent->mtt_incubation dissolve Dissolve Formazan (DMSO) mtt_incubation->dissolve mtt_read Read Absorbance (570nm) dissolve->mtt_read analysis Data Analysis: Calculate % Viability or % Cytotoxicity mtt_read->analysis ldh_reagent Add LDH Reaction Mix supernatant->ldh_reagent ldh_incubation Incubate 30min ldh_reagent->ldh_incubation ldh_read Read Absorbance (490nm) ldh_incubation->ldh_read ldh_read->analysis end End: Determine CC50 analysis->end

References

unexpected phenotypic effects of UNC3230 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using UNC3230. The information is presented in a question-and-answer format to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective small-molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C).[1][2][3][4] It functions as an ATP-competitive inhibitor, directly targeting the catalytic activity of PIP5K1C.[1][5] This inhibition reduces the cellular production of phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling lipid.[1][4]

Q2: What is the intended and most documented phenotypic effect of this compound?

A2: The primary and most extensively studied effect of this compound is the reduction of pain signaling and sensitization.[1][2][3][4][6] By decreasing PIP2 levels in dorsal root ganglia (DRG) neurons, this compound attenuates the signaling of various pain-producing receptors.[1][2][3][4] This makes it a valuable tool for preclinical research in chronic pain models, including inflammatory and neuropathic pain.[1][6]

Troubleshooting Unexpected Phenotypic Effects

Q3: My experimental results are not what I anticipated. Could this compound have off-target effects?

A3: Yes, while this compound is highly selective, a notable off-target effect is the inhibition of Phosphatidylinositol-5-Phosphate 4-Kinase, type II, gamma (PIP4K2C).[1][3][4][7] This kinase is also involved in PIP2 metabolism. If your experimental system has a high expression or functional importance of PIP4K2C, you may observe phenotypes that are not solely attributable to PIP5K1C inhibition. It is important to note that this compound does not appear to inhibit other lipid kinases, such as phosphatidylinositol 3-kinases (PI3Ks).[2][3]

Q4: I am observing anti-proliferative or cell death effects in my cancer cell line experiments. Is this an expected outcome?

A4: While the primary focus of this compound research has been on pain, there is evidence of effects on cancer cells. One study reported that this compound can inhibit glycolysis and tumor growth in colorectal cancer models.[3] Therefore, observing anti-proliferative effects in cancer cell lines could be an on-target or off-target effect that warrants further investigation.

Q5: I am using this compound in combination with other inhibitors and seeing a synergistic effect on cell viability. Has this been reported?

A5: There is a documented synergistic effect between this compound and PIKFYVE inhibitors (e.g., WX8).[8] In non-malignant cells that are typically resistant to PIKFYVE inhibitors, co-treatment with this compound can induce cell death.[8] If your experimental design involves combination treatments, it is crucial to consider the potential for such synergistic interactions.

Quantitative Data Summary

ParameterValueAssay TypeReference
PIP5K1C IC50 ~41 nMMicrofluidic mobility shift assay[2][3]
PIP5K1C Kd < 0.2 µMCompetitive binding assay[1][3]
PIP4K2C Kd < 0.2 µMCompetitive binding assay[1][3]
PIP5K1A Interaction No interaction at 10 µMNot specified[1][3]
Reduction in Membrane PIP2 Levels ~45% at 100 nMIn cultured Dorsal Root Ganglia (DRG) neurons[1][2][3]

Key Experimental Protocols

Protocol 1: Measurement of Cellular PIP2 Levels

  • Cell Culture and Treatment: Plate cells (e.g., DRG neurons) at an appropriate density and allow them to adhere. Treat cells with the desired concentration of this compound or vehicle control for the specified duration.

  • Lipid Extraction: After treatment, wash the cells with ice-cold PBS. Lyse the cells and extract lipids using a suitable method, such as a Bligh-Dyer extraction with a chloroform/methanol/water solvent system.

  • PIP2 Quantification: The extracted lipids can be analyzed by various methods:

    • ELISA: Use a commercially available PIP2 ELISA kit for quantification.

    • Mass Spectrometry: For more precise quantification, employ lipidomics analysis using LC-MS/MS.

  • Data Analysis: Normalize the PIP2 levels to a total lipid measure (e.g., total phosphate) or cell number. Compare the PIP2 levels in this compound-treated cells to the vehicle-treated controls.

Protocol 2: Cell Viability Assay

  • Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, a positive control for cell death, and a vehicle control. If investigating synergistic effects, include arms with the second compound alone and in combination with this compound.

  • Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a suitable cell viability reagent, such as one based on resazurin (B115843) reduction (e.g., alamarBlue) or ATP measurement (e.g., CellTiter-Glo).

  • Data Analysis: Measure the signal (fluorescence or luminescence) using a plate reader. Normalize the data to the vehicle control and plot the dose-response curves to determine IC50 values.

Visualizations

PIP5K1C_Signaling_Pathway cluster_membrane Cell Membrane cluster_outcome Downstream Effects PIP4 PI(4)P PIP2 PI(4,5)P2 PIP4->PIP2 PIP5K1C IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG GPCR GPCR PLC PLC GPCR->PLC Activates PLC->PIP2 Hydrolyzes Ca_release Ca²⁺ Release IP3->Ca_release Pain_Signaling Pain Signaling Ca_release->Pain_Signaling This compound This compound This compound->PIP2 Inhibits Production

Caption: this compound inhibits PIP5K1C, reducing PIP2 levels and downstream pain signaling.

Troubleshooting_Workflow Start Unexpected Phenotypic Effect Observed with this compound Q1 Is the phenotype related to cell viability or proliferation? Start->Q1 A1_Yes Consider potential effects on cancer cell glycolysis or synergy with other compounds. Q1->A1_Yes Yes A1_No Proceed to investigate potential off-target effects. Q1->A1_No No End Further investigation required A1_Yes->End Q2 Is your system sensitive to PIP4K2C inhibition? A1_No->Q2 A2_Yes The observed effect may be due to PIP4K2C off-target inhibition. Q2->A2_Yes Yes A2_No The phenotype may be a novel on-target effect of PIP5K1C inhibition. Q2->A2_No No A2_Yes->End A2_No->End

Caption: A workflow for troubleshooting unexpected results with this compound treatment.

References

UNC3230 Technical Support Center: Troubleshooting Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for UNC3230. This resource is intended for researchers, scientists, and drug development professionals utilizing the PIP5K1C inhibitor this compound in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential interference with fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small-molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C), with a reported IC50 of approximately 41 nM.[1] It functions as an ATP-competitive inhibitor, blocking the synthesis of phosphatidylinositol-4,5-bisphosphate (PIP2), a critical lipid second messenger.[1][2] this compound has also been shown to inhibit PIP4K2C.[3] By reducing PIP2 levels, this compound can modulate various cellular processes, including signal transduction and actin cytoskeleton dynamics, and has been notably studied for its role in pain signaling.[1][4]

Q2: Could this compound interfere with my fluorescence-based assay?

While there are no widespread reports of this compound causing significant interference, its chemical structure contains moieties that have the potential to interact with fluorescence-based detection methods.[5][6] this compound is a small molecule with the chemical name 5-(cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide.[7] The presence of aromatic rings and a thiazole (B1198619) group suggests that the compound may exhibit autofluorescence (emitting its own light) or fluorescence quenching (reducing the signal from a fluorophore).[8][9]

Q3: What are the primary types of fluorescence interference to be aware of?

There are two main ways a small molecule like this compound could potentially interfere with a fluorescence-based assay:

  • Autofluorescence: The compound itself might fluoresce at the excitation and emission wavelengths used in your assay. This can lead to an artificially high signal, which could be misinterpreted as a biological effect.[8][10]

  • Fluorescence Quenching: The compound could absorb the excitation light or the emitted light from your fluorophore, or it could interact with the excited fluorophore to cause non-radiative decay. This would result in a decrease in the fluorescence signal, potentially masking a real effect or being misinterpreted as inhibition.[8][10]

Q4: At what wavelengths does this compound absorb light?

This compound has reported UV absorbance maxima at 287 nm and 336 nm.[11] If the excitation wavelength of your assay is near these values, there is a higher likelihood of interference.

Troubleshooting Guides

If you suspect that this compound is interfering with your fluorescence-based assay, follow these troubleshooting guides to identify and mitigate the issue.

Guide 1: Preliminary Assessment of Interference

This guide will help you determine if this compound is exhibiting autofluorescence or quenching in your specific assay conditions.

Experimental Protocol: Interference Test

  • Plate Setup: Prepare a multi-well plate (e.g., 96-well) with the following controls:

    • Buffer Blank: Assay buffer only.

    • This compound Autofluorescence Control: Assay buffer + this compound at the concentrations used in your experiment.

    • Fluorophore Control: Assay buffer + your assay's fluorophore (and any other detection reagents).

    • Quenching Control: Assay buffer + your assay's fluorophore + this compound at the concentrations used in your experiment.

  • Incubation: Incubate the plate under the same conditions as your main experiment (e.g., time, temperature).

  • Measurement: Read the plate on a fluorescence plate reader using the identical excitation and emission wavelengths and settings as your primary assay.

  • Data Analysis:

    • Autofluorescence: Compare the signal from the "this compound Autofluorescence Control" wells to the "Buffer Blank". A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent at your assay's wavelengths.

    • Quenching: Compare the signal from the "Quenching Control" wells to the "Fluorophore Control". A concentration-dependent decrease in fluorescence suggests that this compound is quenching your fluorophore.

Guide 2: Mitigating Autofluorescence

If you have confirmed that this compound is autofluorescent in your assay, consider the following strategies:

  • Background Subtraction: If the autofluorescence is moderate and consistent, you can subtract the signal from the "this compound Autofluorescence Control" from your experimental wells.

  • Change Fluorophore: If possible, switch to a fluorophore that has excitation and emission wavelengths further away from the absorbance maxima of this compound (287 nm and 336 nm). Red-shifted fluorophores are often less susceptible to interference from small molecules.

  • Decrease this compound Concentration: If your experiment allows, use the lowest effective concentration of this compound to minimize its contribution to the overall fluorescence signal.

Guide 3: Mitigating Fluorescence Quenching

If you have observed fluorescence quenching, the following approaches may help:

  • Inner Filter Effect Correction: For quenching due to absorbance of excitation or emission light (inner filter effect), mathematical corrections can be applied if you measure the absorbance of this compound at the relevant wavelengths.

  • Change Fluorophore: As with autofluorescence, using a fluorophore with different spectral properties may reduce quenching.

  • Assay Reconfiguration: If possible, consider an alternative assay format that is less sensitive to fluorescence quenching, such as a time-resolved fluorescence (TR-FRET) assay or a non-fluorescence-based method (e.g., luminescence, absorbance).

Data Presentation

Table 1: Biochemical Data for this compound

ParameterValueAssay MethodReference(s)
Target PIP5K1C, PIP4K2CKinase Assays[1][3]
IC50 (PIP5K1C) ~41 nMMicrofluidic mobility shift assay[1]
Mechanism of Action ATP-competitiveATP competition studies[1][2]
UV Absorbance Maxima 287 nm, 336 nmNot specified[11]

Experimental Protocols

Protocol 1: Cell-Based Calcium Imaging with Fura-2 AM

This protocol is adapted from studies where this compound was used to assess its effect on calcium signaling.[4]

  • Cell Preparation: Plate cells on glass coverslips or in an imaging-compatible multi-well plate.

  • Fura-2 AM Loading: Incubate cells with Fura-2 AM (e.g., 1-5 µM) and a mild detergent like Pluronic F-127 in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells with fresh buffer to remove extracellular dye.

  • This compound Treatment: Incubate the cells with the desired concentration of this compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 30-60 minutes).

  • Imaging: Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging. Excite the cells alternately at ~340 nm and ~380 nm, and collect the emission at ~510 nm.

  • Agonist Stimulation: After establishing a baseline fluorescence ratio, add your agonist of interest to stimulate calcium release.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Compare the calcium response in this compound-treated cells to the vehicle-treated controls.

Protocol 2: Immunofluorescence Staining

This protocol provides a general workflow for immunofluorescence, which has been used in studies involving this compound.[12]

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or vehicle as required by your experimental design.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • Mounting: Wash the cells and mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Visualizations

PIP5K1C_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI(4)P PI(4)P PIP2 PIP2 PI(4)P->PIP2 PIP5K1C PLC PLC PIP2->PLC Substrate PI3K PI3K PIP2->PI3K Substrate DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PIP3 PIP3 PI3K->PIP3 PIP5K1C PIP5K1C PIP5K1C->PIP2 This compound This compound This compound->PIP5K1C Inhibits Downstream_Signaling_PLC Downstream Signaling (e.g., Ca2+ release, PKC activation) DAG->Downstream_Signaling_PLC IP3->Downstream_Signaling_PLC Downstream_Signaling_PI3K Downstream Signaling (e.g., Akt pathway) PIP3->Downstream_Signaling_PI3K

Caption: PIP5K1C signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Suspected Interference in Fluorescence Assay interference_test Perform Interference Test (Autofluorescence & Quenching Controls) start->interference_test decision Interference Detected? interference_test->decision autofluorescence Autofluorescence Detected decision->autofluorescence Yes quenching Quenching Detected decision->quenching Yes no_interference No Significant Interference decision->no_interference No mitigate_auto Mitigate Autofluorescence: - Background Subtraction - Change Fluorophore - Lower [this compound] autofluorescence->mitigate_auto mitigate_quench Mitigate Quenching: - Inner Filter Correction - Change Fluorophore - Change Assay Format quenching->mitigate_quench proceed Proceed with Experiment no_interference->proceed mitigate_auto->proceed mitigate_quench->proceed

Caption: Workflow for troubleshooting this compound interference in fluorescence assays.

References

UNC3230 Technical Support Center: Best Practices for Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the effective use of UNC3230 in long-term cell culture experiments. This compound is a potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C), a key enzyme in cellular signaling.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of PIP5K1C.[1][3] By binding to the ATP pocket of the kinase, it blocks the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a crucial second messenger involved in numerous cellular processes, including signal transduction, vesicle trafficking, and actin cytoskeleton dynamics.[3][4] this compound has been shown to reduce cellular PIP2 levels.[2][5]

Q2: What is the selectivity profile of this compound?

A2: this compound is a selective inhibitor of PIP5K1C with an IC50 of approximately 41 nM.[2][5] It also demonstrates inhibitory activity against PIP4K2C.[2][4] Notably, it does not significantly inhibit other lipid kinases, including phosphatidylinositol 3-kinases (PI3Ks), at concentrations up to 10 µM.[2]

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term stability, this compound powder should be stored at -20°C, where it is stable for at least four years.[6] Stock solutions should be prepared in a suitable solvent like DMSO, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C.[7] For experimental use, fresh dilutions should be made in cell culture medium.

Q4: What is a good starting concentration for this compound in cell culture experiments?

A4: A starting concentration of 100 nM has been shown to reduce membrane PIP2 levels by approximately 45% in dorsal root ganglia neurons.[2][5] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment. It is recommended to test a range of concentrations around the reported IC50 value (41 nM).

Data Presentation

Table 1: Biochemical and Cellular Activity of this compound

ParameterValueAssay MethodReference
IC50 (PIP5K1C) ~41 nMMicrofluidic mobility shift assay[2]
Ki (PIP5K1C) 23 nMATP competition studies[8]
Kd (PIP5K1C) < 0.2 µMCompetitive binding assay[2]
Cellular Effect ~45% reduction in membrane PIP2 levels at 100 nMImmunofluorescence in Dorsal Root Ganglia (DRG) neurons[2][5]

Table 2: Selectivity Profile of this compound

TargetActivity/BindingAssay MethodReference
PIP5K1C Kd < 0.2 µMCompetitive binding assay[2]
PIP4K2C Kd < 0.2 µMCompetitive binding assay[2]
PIP5K1A No interaction at 10 µMNot specified[2]
Other Lipid Kinases (including PI3Ks) No inhibitionNot specified[2]

Troubleshooting Guide

Issue 1: Loss of this compound activity in long-term culture.

  • Possible Cause: Degradation of this compound in the cell culture medium over time. The stability of small molecules in media can be influenced by components such as amino acids or the pH.[1]

  • Solution:

    • Replenish the medium with freshly prepared this compound every 2-3 days.[9] The frequency should be optimized based on the cell line's metabolic rate and the experiment's duration.

    • For critical long-term experiments, it is advisable to empirically determine the stability of this compound in your specific cell culture medium. This can be done by incubating the compound in the medium at 37°C for various durations and then analyzing its concentration by HPLC-MS.[1]

Issue 2: Observed cytotoxicity at effective concentrations.

  • Possible Cause 1: Off-target effects. Although this compound is selective, high concentrations can lead to off-target activity and subsequent cytotoxicity.[10]

  • Solution 1: Perform a dose-response curve to identify the lowest effective concentration that elicits the desired phenotype.

  • Possible Cause 2: Solvent toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[10]

  • Solution 2: Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.1%.[11] Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Incomplete solubilization. this compound has low aqueous solubility and may precipitate when diluted from a DMSO stock into aqueous culture medium.[12]

  • Solution 1: To avoid precipitation, it is recommended to first dilute the concentrated DMSO stock solution with more DMSO before adding it to the aqueous medium.[11] Visually inspect the medium for any signs of precipitation after adding the compound.

  • Possible Cause 2: Variability in cell health and density. The physiological state of the cells can significantly impact their response to inhibitors.

  • Solution 2: Maintain consistent cell culture practices, including seeding density and passage number. Ensure cells are in the logarithmic growth phase at the start of the experiment.[13]

Experimental Protocols

Protocol 1: Long-Term Cell Viability Assay

This protocol describes a method to assess the long-term effect of this compound on cell viability using a resazurin-based assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Resazurin (B115843) sodium salt solution

  • Phosphate-buffered saline (PBS)

  • Plate reader with fluorescence capabilities

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium. c. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Inhibitor Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock in complete culture medium to achieve the desired final concentrations. Include a vehicle-only control. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations or the vehicle control.

  • Long-Term Incubation and Media Changes: a. Incubate the plate at 37°C and 5% CO2 for the desired duration (e.g., 7 days). b. Every 2-3 days, carefully aspirate the medium and replace it with 100 µL of freshly prepared medium containing the respective this compound concentrations or vehicle control.

  • Viability Assessment: a. At the end of the incubation period, add 10 µL of resazurin solution to each well. b. Incubate for 2-4 hours at 37°C, protected from light. c. Measure the fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: a. Subtract the background fluorescence (from wells with medium only). b. Normalize the fluorescence values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

Protocol 2: Western Blot for Target Engagement

This protocol is to determine if this compound is engaging its target, PIP5K1C, by assessing the phosphorylation of a downstream effector. As direct downstream phosphorylation events of PIP5K1C are complex, an alternative is to measure the reduction of a known PIP2-dependent signaling event. For example, one could assess the phosphorylation of a protein downstream of a Gq-coupled GPCR that signals through PIP2 hydrolysis.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • GPCR agonist (e.g., carbachol (B1668302) for muscarinic receptors)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with the desired concentrations of this compound or vehicle control for the specified long-term duration, with media changes every 2-3 days. c. At the end of the treatment period, stimulate the cells with a GPCR agonist for a short period (e.g., 5-15 minutes) to induce PIP2-dependent signaling.

  • Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells. c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the protein lysate.

  • Protein Quantification: a. Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate. g. Strip the membrane and re-probe for total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH).

  • Data Analysis: a. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

Visualizations

UNC3230_Signaling_Pathway PIP4P PI(4)P PIP5K1C PIP5K1C PIP4P->PIP5K1C Substrate PIP2 PI(4,5)P2 PIP5K1C->PIP2 Catalyzes This compound This compound This compound->PIP5K1C Inhibits Downstream Downstream Signaling (e.g., GPCR signaling, Actin Cytoskeleton) PIP2->Downstream Activates Long_Term_Culture_Workflow start Seed Cells treat Treat with this compound (and vehicle control) start->treat incubate Incubate (2-3 days) treat->incubate media_change Change Media with Fresh this compound incubate->media_change repeat_incubation Repeat Incubation and Media Change Cycles media_change->repeat_incubation repeat_incubation->media_change Every 2-3 days endpoint Endpoint Assay (e.g., Viability, Western Blot) repeat_incubation->endpoint End of Experiment Troubleshooting_Tree problem Inconsistent/No Effect check_solubility Is the compound precipitated in the media? problem->check_solubility yes_precipitate Yes check_solubility->yes_precipitate no_precipitate No check_solubility->no_precipitate solubility_solution Improve solubilization: - Further dilute stock in DMSO first - Ensure final DMSO % is low yes_precipitate->solubility_solution check_stability Is the inhibitor stable for the duration of the experiment? no_precipitate->check_stability stability_solution Replenish media with fresh inhibitor every 2-3 days. Empirically test stability. check_stability->stability_solution If No/Unknown check_concentration Is the concentration optimal? check_stability->check_concentration If Yes concentration_solution Perform a dose-response experiment. check_concentration->concentration_solution If No/Unknown

References

Validation & Comparative

A Researcher's Guide to Selective PIP5K1C Inhibitors: UNC3230 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of UNC3230 and other selective Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C) inhibitors. This document provides a comprehensive overview of their performance, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C) is a lipid kinase that plays a pivotal role in cellular signaling through the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is a critical second messenger involved in a myriad of cellular processes, including signal transduction, actin cytoskeleton dynamics, and vesicle trafficking. The dysregulation of PIP5K1C activity has been implicated in various pathological conditions, most notably chronic pain and certain types of cancer, making it an attractive therapeutic target.

This guide focuses on a comparative analysis of this compound, a well-characterized selective inhibitor of PIP5K1C, with other notable inhibitors that have since been developed, highlighting advancements in potency and selectivity.

Quantitative Performance Comparison of PIP5K1C Inhibitors

The development of small molecule inhibitors against PIP5K1C has seen significant progress, moving from the initial discovery of this compound to the identification of highly potent and more selective compounds. The following tables summarize the key quantitative data for this compound and its main comparators.

InhibitorTarget(s)IC50 (nM)Ki (nM)Mode of InhibitionKey Notes
This compound PIP5K1C, PIP4K2C~41[1]23[2]ATP-competitive[2]A potent inhibitor of PIP5K1C, but also shows significant inhibition of PIP4K2C.[1][3]
PIP5K1C-IN-1 (Compound 30) PIP5K1C0.80[4]Not ReportedNot ReportedA novel bicyclic pyrazole (B372694) with exceptional potency and high selectivity for PIP5K1C.[3][4]
PIP5K1C-IN-2 (Compound 33) PIP5K1C5.9[3]Not ReportedNot ReportedA highly potent and selective bicyclic pyrazole, similar in structure to PIP5K1C-IN-1.[3]
UNC2828 PIP5K1C130[2]Not ReportedNot ReportedStructurally similar to this compound with a thiazole (B1198619) carboxamide core, but less potent.[2]
ISA-2011B PIP5K1αNot Reported for PIP5K1CNot ReportedATP-competitivePrimarily a PIP5K1α inhibitor, serving as a valuable tool for assessing isoform selectivity.[5]

Table 1: Comparison of In Vitro Potency and Mechanism of Action. This table highlights the superior potency of the newer generation inhibitors, PIP5K1C-IN-1 and PIP5K1C-IN-2, when compared to this compound.

InhibitorSelectivity ProfileKey Off-Targets
This compound Selective for PIP5K1C, but with significant cross-reactivity.PIP4K2C [1][3]
PIP5K1C-IN-1 (Compound 30) Highly selective. Showed <50% inhibition against a panel of 13 other lipid kinases and over 200 protein kinases at 1 µM.None identified at significant levels in the reported screens.[3][4]
PIP5K1C-IN-2 (Compound 33) Highly selective. Showed <50% inhibition against a panel of 13 other lipid kinases and over 200 protein kinases at 1 µM.None identified at significant levels in the reported screens.[3]

Table 2: Kinase Selectivity Profile. This table underscores the improved selectivity of PIP5K1C-IN-1 and PIP5K1C-IN-2 over this compound, a critical factor in minimizing off-target effects in research and therapeutic applications.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methodologies used to evaluate these inhibitors, the following diagrams illustrate the PIP5K1C signaling pathway and key experimental workflows.

PIP5K1C_Signaling_Pathway cluster_membrane Plasma Membrane PI4P PI(4)P PIP5K1C PIP5K1C PI4P->PIP5K1C PIP2 PI(4,5)P2 PLC PLC PIP2->PLC PI3K PI3K PIP2->PI3K IP3_DAG IP3 + DAG PLC->IP3_DAG Downstream Downstream Signaling (Ca2+ release, PKC activation, Akt signaling) IP3_DAG->Downstream PIP3 PI(3,4,5)P3 PI3K->PIP3 PIP3->Downstream PIP5K1C->PIP2 This compound This compound & Other Inhibitors This compound->PIP5K1C

Caption: The PIP5K1C signaling pathway and the point of inhibition.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow plate Compound Library (384-well plate) add_enzyme Add PIP5K1C Enzyme & Fluorescent PI(4)P Substrate plate->add_enzyme incubate Incubate at Room Temperature add_enzyme->incubate read Microfluidic Mobility Shift Assay incubate->read analyze Data Analysis (% Inhibition, IC50) read->analyze

Caption: A typical experimental workflow for high-throughput screening of PIP5K1C inhibitors.

Selectivity_Profiling_Workflow cluster_workflow Kinase Selectivity Profiling (KiNativ™) lysate Cell Lysate (Native Kinases) incubate_inhibitor Incubate with Test Inhibitor lysate->incubate_inhibitor add_probe Add ATP/ADP-Biotin Probe incubate_inhibitor->add_probe digest Tryptic Digestion add_probe->digest enrich Streptavidin Affinity Enrichment digest->enrich analyze LC-MS/MS Analysis enrich->analyze quantify Quantify Labeled Kinases analyze->quantify

Caption: Workflow for determining inhibitor selectivity using a chemical proteomics approach.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of PIP5K1C inhibitors.

Biochemical Kinase Inhibition Assay (Microfluidic Mobility Shift Assay)

This high-throughput assay was instrumental in the discovery of this compound and is a standard method for determining the in vitro potency of PIP5K1C inhibitors.[2]

  • Objective: To measure the enzymatic activity of PIP5K1C by quantifying the conversion of a fluorescently labeled substrate (PI(4)P) to its product (PIP2).

  • Materials:

    • Recombinant human PIP5K1C

    • Fluorescein-labeled PI(4)P substrate

    • ATP

    • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds (e.g., this compound, PIP5K1C-IN-1)

    • 384-well plates

    • Microfluidic mobility shift assay platform

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and spot them into the wells of a 384-well plate.

    • Reaction Mix Preparation: Prepare a master mix containing recombinant PIP5K1C enzyme and fluorescein-labeled PI(4)P substrate in the assay buffer.

    • Reaction Initiation: Add the reaction mix to the wells containing the compounds. Initiate the kinase reaction by adding ATP. The final ATP concentration is typically kept near its Km value (~15 µM for PIP5K1C).[2]

    • Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60-90 minutes).

    • Detection: Stop the reaction and analyze the samples on a microfluidic mobility shift assay instrument. The instrument separates the fluorescently labeled substrate and product based on their different electrophoretic mobilities.

    • Data Analysis: The instrument's software calculates the percentage of substrate converted to product. The percent inhibition for each compound concentration is determined relative to controls. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Kinase Selectivity Profiling (KiNativ™)

This chemical proteomics approach is used to assess the selectivity of an inhibitor against a large panel of native kinases in a cellular context.[5]

  • Objective: To determine the binding affinity of a test inhibitor to a wide range of kinases in a competitive binding assay.

  • Procedure:

    • Cell Lysate Preparation: Prepare lysates from cells (e.g., Jurkat) to obtain a source of native kinases.

    • Inhibitor Competition: Incubate the cell lysate with the test inhibitor at a fixed concentration (e.g., 1 µM).

    • Probe Labeling: Add a biotin-labeled, irreversible ATP/ADP analog (probe) to the lysate. This probe will covalently label the active site of kinases that are not occupied by the test inhibitor.

    • Protein Digestion: Digest the total protein in the lysate into peptides using trypsin.

    • Affinity Enrichment: Enrich the biotin-labeled peptides using streptavidin affinity chromatography.

    • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry to identify and quantify the labeled kinases.

    • Data Analysis: Compare the abundance of labeled peptides from the inhibitor-treated sample to a vehicle-treated control. A reduction in the signal for a specific kinase indicates that the test inhibitor binds to and protects that kinase from probe labeling. The percent inhibition for each kinase is then calculated.

In Vivo Model of Inflammatory Pain

This protocol outlines a general method for assessing the antinociceptive effects of PIP5K1C inhibitors in a mouse model of inflammatory pain.[6]

  • Objective: To evaluate the efficacy of a PIP5K1C inhibitor in reducing pain-like behaviors in an in vivo model.

  • Animal Model: Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in mice.

  • Procedure:

    • Baseline Measurement: Measure baseline thermal and mechanical sensitivity in the hind paws of the mice.

    • Induction of Inflammation: Inject CFA into the plantar surface of one hind paw to induce localized inflammation and hypersensitivity.

    • Inhibitor Administration: At a specified time post-CFA injection, administer the test compound (e.g., this compound) or vehicle control. Administration can be systemic (e.g., intraperitoneal) or local (e.g., intrathecal or intra-paw). For this compound, intrathecal injections of 2 nmol have been shown to be effective.[1] The vehicle used for this compound is often a solution containing DMSO (e.g., 20-50% in saline).[6]

    • Behavioral Testing: At various time points after drug administration, assess thermal hyperalgesia (e.g., using the Hargreaves test) and mechanical allodynia (e.g., using von Frey filaments).

    • Data Analysis: Compare the paw withdrawal latencies (thermal) or thresholds (mechanical) between the inhibitor-treated and vehicle-treated groups to determine the analgesic effect of the compound.

Conclusion

The landscape of selective PIP5K1C inhibitors has evolved significantly since the discovery of this compound. While this compound remains a valuable and well-characterized tool for studying PIP5K1C, its off-target activity on PIP4K2C is a critical consideration for interpreting experimental results. The advent of inhibitors like PIP5K1C-IN-1 and PIP5K1C-IN-2, with their sub-nanomolar potency and superior selectivity, offers researchers more precise tools to dissect the specific roles of PIP5K1C in health and disease.[3][4] The choice of inhibitor will ultimately depend on the specific experimental goals, with the newer generation of inhibitors being preferable for studies demanding high potency and a clean selectivity profile. The detailed experimental protocols provided in this guide should empower researchers to design and execute robust experiments to further elucidate the therapeutic potential of targeting PIP5K1C.

References

A Comparative Guide to UNC3230 and AstraZeneca's PIP5K1C Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of potent and selective kinase inhibitors is paramount. This guide provides a detailed comparison of UNC3230, a well-characterized PIP5K1C inhibitor, and a novel series of selective PIP5K inhibitors developed by AstraZeneca. This objective analysis is based on publicly available experimental data to facilitate informed decisions for future research and development endeavors.

Phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C) is a lipid kinase that plays a crucial role in cellular signaling by synthesizing phosphatidylinositol 4,5-bisphosphate (PIP2).[1][2] PIP2 is a key second messenger implicated in a variety of cellular processes, including signal transduction, actin cytoskeleton dynamics, and vesicle trafficking.[2] Dysregulation of PIP5K1C activity has been linked to chronic pain and cancer, making it an attractive therapeutic target.[1][2]

This guide will compare the biochemical potency, selectivity, and methodologies used to characterize this compound and AstraZeneca's leading PIP5K1C inhibitors.

Quantitative Data Summary

The following tables provide a structured overview of the in vitro potency and selectivity of this compound and AstraZeneca's PIP5K inhibitors.

Table 1: In Vitro Potency of PIP5K1C Inhibitors

InhibitorTargetIC50 (nM)Assay Method
This compound PIP5K1C~41[1]Microfluidic Mobility Shift Assay[3]
AstraZeneca Compound 25 PIP5K1γ (PIP5K1C)1ADP-Glo Kinase Assay

Table 2: Selectivity Profile of PIP5K1C Inhibitors

InhibitorOff-Target Kinase(s)IC50 (nM) or % InhibitionNotes
This compound PIP4K2CPotent Inhibition (IC50 not specified)[4]Does not inhibit other lipid kinases that regulate phosphoinositide levels.[1]
AstraZeneca Compound 25 PIP5K1α11Greater than 100-fold selectivity over other lipid kinases.[4]
PIP5K1β4
PI3Kα>10,000

Signaling Pathway and Experimental Workflows

To visualize the context of PIP5K1C inhibition and the experimental approaches used for characterization, the following diagrams are provided.

PIP5K1C_Signaling_Pathway PIP5K1C Signaling Pathway PI4P PI(4)P PIP5K1C PIP5K1C PI4P->PIP5K1C Substrate PIP2 PI(4,5)P2 PIP5K1C->PIP2 Phosphorylation PLC PLC PIP2->PLC Hydrolysis PI3K PI3K PIP2->PI3K Phosphorylation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP3 PI(3,4,5)P3 PI3K->PIP3 Inhibitor This compound / AstraZeneca Inhibitors Inhibitor->PIP5K1C Inhibition

A simplified diagram of the PIP5K1C signaling pathway.

Experimental_Workflow Biochemical Potency and Selectivity Workflow cluster_unc This compound Characterization cluster_az AstraZeneca Inhibitor Characterization HTS High-Throughput Screen (Kinase-focused library) Primary_Assay Primary Biochemical Assay (Microfluidic Mobility Shift) HTS->Primary_Assay Selectivity Selectivity Profiling (Kinome-wide panel) Primary_Assay->Selectivity HTS_AZ High-Throughput Screen (AstraZeneca compound collection) Primary_Assay_AZ Primary Biochemical Assay (ADP-Glo) HTS_AZ->Primary_Assay_AZ Selectivity_AZ Selectivity Profiling (Lipid and Protein Kinase Panel) Primary_Assay_AZ->Selectivity_AZ

General experimental workflow for inhibitor characterization.

Detailed Experimental Protocols

A direct comparison of experimental protocols is crucial for interpreting the performance data of this compound and AstraZeneca's inhibitors.

Biochemical Kinase Assays

This compound: Microfluidic Mobility Shift Assay [3]

  • Principle: This assay measures the conversion of a fluorescently labeled substrate (PI(4)P) to its product (PIP2) by recombinant human PIP5K1C. The substrate and product are separated based on their different electrophoretic mobility in a microfluidic chip.

  • Enzyme: Recombinant human N-terminal His6-tagged full-length PIP5K1C.

  • Substrate: Fluorescently labeled PI(4)P.

  • ATP Concentration: Typically near the Km for ATP (e.g., 15 µM).

  • Detection: The fluorescence of the separated substrate and product is quantified to determine the percentage of conversion, which is indicative of enzyme activity.

  • Data Analysis: IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

AstraZeneca Inhibitors: ADP-Glo™ Kinase Assay

  • Principle: This is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Enzyme: Recombinant human PIP5K1C.

  • Substrate: PI(4)P presented in phosphatidylserine (B164497) (PS) vesicles.

  • ATP Concentration: Not explicitly stated, but typically at or near the Km for ATP.

  • Detection: After the kinase reaction, a reagent is added to convert the generated ADP into ATP, which then drives a luciferase-based reaction, producing a luminescent signal that is measured with a luminometer.

  • Data Analysis: IC50 values are calculated from the dose-response curves of luminescence inhibition.

Cellular Assays

This compound: Measurement of Cellular PIP2 Levels [1]

  • Principle: To assess the ability of this compound to inhibit PIP5K1C in a cellular context, its effect on cellular PIP2 levels is measured.

  • Cell Line: Dorsal Root Ganglia (DRG) neurons.

  • Methodology:

    • DRG neurons are treated with this compound or vehicle.

    • Cellular lipids are extracted.

    • PIP2 levels are quantified using a PIP2-specific antibody in an enzyme-linked immunosorbent assay (ELISA) format.

  • Results: Treatment with 100 nM this compound resulted in a significant reduction of membrane PIP2 levels by approximately 45% in DRG neurons.[1]

AstraZeneca Inhibitors: Cellular Assays

While the primary publication on AstraZeneca's inhibitors focuses on biochemical characterization, it mentions that the identified tool compounds (8, 20, and 25) demonstrate the desired cellular profiles.[2] However, specific protocols and quantitative data from cellular assays are not detailed in the available public information.

Conclusion

Both this compound and AstraZeneca's compound 25 are highly potent inhibitors of PIP5K1C. AstraZeneca's compound 25 exhibits exceptional potency with a reported IC50 of 1 nM. This compound is also a potent inhibitor with an IC50 of approximately 41 nM.

In terms of selectivity, this compound is known to also inhibit PIP4K2C, another kinase involved in PIP2 synthesis.[4] In contrast, AstraZeneca's inhibitors are reported to have a high degree of selectivity, with over 100-fold selectivity against other lipid kinases, including PI3Kα.[4]

The choice between these inhibitors will depend on the specific research application. For studies requiring exquisite selectivity for PIP5K1C over other PIP kinases, AstraZeneca's compound 25 may be the preferred tool. This compound, being well-characterized in cellular systems with demonstrated effects on PIP2 levels and downstream signaling, remains a valuable and widely used research tool.

Researchers should carefully consider the provided experimental protocols when designing their studies and interpreting results. The use of different assay formats (Microfluidic Mobility Shift vs. ADP-Glo) can contribute to variations in reported IC50 values.

This guide provides a foundation for comparing these important research tools. As more data on AstraZeneca's inhibitors becomes publicly available, a more comprehensive cellular and in vivo comparison will be possible.

References

A Head-to-Head Comparison: UNC3230 versus siRNA Knockdown for PIP5K1C Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C), the choice between a small molecule inhibitor and genetic knockdown is a critical experimental design decision. This guide provides an objective comparison of UNC3230, a potent PIP5K1C inhibitor, and siRNA-mediated knockdown, supported by experimental data and detailed protocols.

This comparison guide aims to provide a comprehensive overview to assist researchers in selecting the most appropriate method for their specific research questions. Both this compound and siRNA are powerful tools for studying PIP5K1C function, each with its own set of advantages and limitations.

Mechanism of Action: A Fundamental Difference

The primary distinction between this compound and siRNA lies in their mechanism of action. This compound is a small molecule inhibitor that acutely and reversibly blocks the catalytic activity of the PIP5K1C enzyme.[1][2][3] In contrast, siRNA (small interfering RNA) mediates the degradation of PIP5K1C messenger RNA (mRNA), thereby preventing the synthesis of new PIP5K1C protein, leading to a slower but more sustained reduction in total protein levels.[1]

cluster_this compound This compound (Small Molecule Inhibitor) cluster_siRNA siRNA Knockdown This compound This compound PIP5K1C_protein PIP5K1C Protein (Active Enzyme) This compound->PIP5K1C_protein Binds to & inhibits PI4P PI(4)P (Substrate) PIP2 PIP2 (Product) PI4P->PIP2 Phosphorylation siRNA PIP5K1C siRNA mRNA PIP5K1C mRNA siRNA->mRNA Targets for degradation Ribosome Ribosome mRNA->Ribosome Translation No_Protein Reduced/No PIP5K1C Protein Ribosome->No_Protein Protein Synthesis

Figure 1: Mechanisms of this compound inhibition and siRNA knockdown.

Quantitative Data Comparison

The following tables summarize key quantitative data for both this compound and siRNA-mediated knockdown of PIP5K1C, compiled from various studies.

This compound (Pharmacological Inhibition)
ParameterValueCell Type / SystemReference
IC₅₀ ~41 nMRecombinant human PIP5K1C[1]
Kᵢ 23 nMRecombinant human PIP5K1C (ATP-competitive)[4]
PIP₂ Level Reduction ~45%Cultured Dorsal Root Ganglia (DRG) neurons (at 100 nM)[5]
Effect on Cell Proliferation 10-15% reductionHuman Foreskin Fibroblasts (HFF1)[6]
In vivo Efficacy Attenuated thermal and mechanical hypersensitivityMouse models of chronic pain (at 2 nmol)[5][7]
siRNA-Mediated Knockdown
ParameterValueCell Type / SystemReference
Protein Knockdown Efficiency >80% (expected)Human cell lines[1]
Effect on Cell Growth Significant reductionSUM159, MDA-MB-231 (TNBC cells)[1]
Time to Max Effect 24-72 hoursCultured cells[1]
Specificity High for target proteinGeneral[1]

Key Differences at a Glance

FeatureThis compoundsiRNA Knockdown
Target PIP5K1C enzyme activityPIP5K1C mRNA
Onset of Action Rapid (minutes to hours)Slow (24-72 hours)
Duration of Effect Transient (dependent on compound half-life)Prolonged (days)
Reversibility Reversible upon washoutEffectively irreversible for the experiment's duration
Control Dose-dependent control over enzyme activityControl over the extent of protein reduction
Key Advantage High temporal control, suitable for acute studiesHigh specificity for the target protein
Key Limitation Potential for off-target kinase inhibition (e.g., PIP4K2C)Slower action, potential for incomplete knockdown, and transfection toxicity

Experimental Workflows

The experimental workflows for using this compound and siRNA differ significantly, primarily in the timeline of the experiment.

cluster_this compound This compound Experimental Workflow cluster_siRNA siRNA Knockdown Experimental Workflow A Cell Seeding B This compound Treatment (1-24 hours) A->B C Downstream Analysis B->C D Cell Seeding E siRNA Transfection D->E F Incubation (24-72 hours) E->F G Downstream Analysis F->G

Figure 2: Comparison of experimental workflows.

Signaling Pathway Context

Both this compound and siRNA knockdown of PIP5K1C ultimately impact the same signaling pathway by reducing the levels of phosphatidylinositol 4,5-bisphosphate (PIP₂). PIP₂ is a crucial second messenger involved in numerous cellular processes.

PIP5K1C PIP5K1C PIP2 PIP2 PIP5K1C->PIP2 Phosphorylation PI4P PI(4)P PI4P->PIP5K1C PLC PLC PIP2->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Responses Ca_release->Downstream PKC_activation->Downstream This compound This compound This compound->PIP5K1C siRNA siRNA siRNA->PIP5K1C (prevents synthesis)

Figure 3: Simplified PIP5K1C signaling pathway and points of intervention.

Detailed Experimental Protocols

Protocol 1: Pharmacological Inhibition with this compound

This protocol provides a general guideline for treating cultured cells with this compound.

  • Cell Seeding: Plate cells at a density that allows them to be in the logarithmic growth phase (e.g., 60-80% confluency) at the time of treatment.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.[1] Subsequently, create a series of dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Replace the existing medium with the medium containing the desired concentration of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as the highest inhibitor dose.

  • Incubation: Incubate the cells for the desired period, which can range from 1 to 24 hours, depending on the cellular process being investigated.[1]

  • Downstream Analysis: Harvest cells for various analyses, such as:

    • Lipid Extraction and ELISA: To quantify changes in PIP₂ levels.

    • Western Blotting: To assess downstream signaling events.

    • Phenotypic Assays: Such as cell migration, proliferation, or calcium imaging.

Protocol 2: siRNA-Mediated Knockdown of PIP5K1C

This protocol outlines a general procedure for the transient knockdown of PIP5K1C expression using siRNA.

  • Cell Seeding: Plate cells 24 hours prior to transfection to achieve 50-75% confluency on the day of transfection.[1]

  • siRNA Preparation: Dilute the PIP5K1C-targeting siRNA and a non-targeting control siRNA to a working concentration (e.g., 10-20 µM) in RNase-free water or buffer.

  • Transfection Complex Formation:

    • In separate tubes, dilute the siRNA and a transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium.[1]

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-15 minutes to allow for complex formation.[1]

  • Transfection: Add the siRNA-lipid complexes to the cells in fresh culture medium. The final siRNA concentration is typically in the range of 10-100 nM.[1]

  • Incubation: Incubate the cells for 24-72 hours to allow for mRNA degradation and turnover of the existing PIP5K1C protein.[1]

  • Validation and Analysis:

    • qPCR: Harvest RNA to quantify the reduction in PIP5K1C mRNA levels.

    • Western Blotting: Harvest protein lysates to confirm the reduction in PIP5K1C protein levels.

    • Phenotypic Assays: Once knockdown is confirmed, proceed with the desired functional assays.

Conclusion and Recommendations

Both this compound and siRNA-mediated knockdown are valuable and effective methods for studying PIP5K1C. The choice between them should be guided by the specific experimental goals.

  • This compound is the preferred method for studies requiring acute and reversible inhibition of PIP5K1C's catalytic activity. Its rapid onset of action is ideal for dissecting the immediate roles of PIP5K1C in dynamic cellular processes.

  • siRNA knockdown is more suitable for investigating the long-term consequences of PIP5K1C depletion , including its non-catalytic functions. The high specificity of siRNA for its target protein makes it a robust tool for validating phenotypes observed with small molecule inhibitors.

References

UNC2828: A Structurally Similar but Functionally Distinct Control for the Potent PIP5K1C Inhibitor, UNC3230

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology, cell biology, and drug development, the use of appropriate controls is paramount to validate experimental findings. In studies involving the potent and selective phosphatidylinositol-4-phosphate (B1241899) 5-kinase type 1C (PIP5K1C) inhibitor, UNC3230, its close structural analog, UNC2828, serves as a critical, albeit not entirely inactive, control compound. This guide provides a comparative analysis of this compound and UNC2828, detailing their biochemical activities, relevant experimental protocols, and the signaling context of their target.

This compound is a well-characterized small molecule that acts as an ATP-competitive inhibitor of PIP5K1C, a lipid kinase responsible for the synthesis of the crucial signaling phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2).[1] Dysregulation of PIP5K1C and PIP2 levels has been implicated in various cellular processes and disease states, including pain signaling, making this compound a valuable tool for dissecting these pathways.[2]

UNC2828 was identified in the same high-throughput screen as this compound and shares the identical thiazole (B1198619) carboxamide core structure.[3] While both compounds initially demonstrated potent inhibition of PIP5K1C, further characterization and in vivo studies have revealed functional differences that position UNC2828 as a useful, though not completely inert, control for this compound experiments. Notably, a separate study describes an "inactive analog" of this compound, which differs by the addition of a methyl group to the primary amide and lacks in vivo antinociceptive activity, highlighting its utility as a negative control.[4] While the direct identity of this inactive analog as UNC2828 is not explicitly confirmed in the available literature, the close structural and biochemical relationship between this compound and UNC2828 warrants a direct comparison.

Comparative Analysis of this compound and UNC2828

To facilitate a clear understanding of their respective properties, the following table summarizes the key quantitative data for both compounds based on in vitro kinase assays.

ParameterThis compoundUNC2828Assay Method
Target(s) PIP5K1C, PIP4K2CPIP5K1CCompetitive Binding & Kinase Assays
IC50 (initial screen) 120 nM130 nMMicrofluidic Mobility Shift Assay
IC50 (reproducible) ~41 nMNot ReportedMicrofluidic Mobility Shift Assay
Ki 23 nMNot ReportedATP Competition Studies
Mode of Inhibition ATP-competitiveNot ReportedATP Competition Studies

Signaling Pathway and Experimental Design

The diagram below illustrates the central role of PIP5K1C in the phosphoinositide signaling pathway and the inhibitory action of this compound. Understanding this pathway is crucial for designing experiments where UNC2828 can be used to control for off-target effects or effects related to the shared chemical scaffold.

PIP5K1C_Pathway PI4P PI(4)P PIP5K1C PIP5K1C PI4P->PIP5K1C PIP2 PI(4,5)P2 PIP5K1C->PIP2 ATP -> ADP PLC PLC PIP2->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG This compound This compound This compound->PIP5K1C Inhibition

Caption: The PIP5K1C signaling pathway and the inhibitory point of this compound.

When designing experiments, this compound is used to probe the effects of PIP5K1C inhibition, while UNC2828 can be employed to assess whether the observed effects are specific to the potent inhibition by this compound or are a result of interactions with the common chemical structure.

Experimental_Workflow cluster_0 Experimental Groups cluster_1 Experimental System cluster_2 Readout Vehicle Vehicle Control (e.g., DMSO) System In Vitro Kinase Assay or Cell-Based/In Vivo Model Vehicle->System Active This compound (Active Inhibitor) Active->System Control UNC2828 (Control Compound) Control->System Readout Measure PIP5K1C Activity, Cellular Phenotype, or In Vivo Response System->Readout

Caption: Logical workflow for a comparative experiment using this compound and UNC2828.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to compare the inhibitory activity of this compound and UNC2828 on PIP5K1C.

Microfluidic Mobility Shift Assay for IC50 Determination

This assay directly measures the enzymatic activity of PIP5K1C by separating a fluorescently labeled substrate from the phosphorylated product.[3]

Materials:

  • Recombinant human PIP5K1C

  • Fluorescein-labeled phosphatidylinositol 4-phosphate (PI(4)P) substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound and UNC2828 (dissolved in DMSO)

  • Microfluidic capillary electrophoresis platform

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and UNC2828 in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme and Substrate Preparation: Dilute recombinant PIP5K1C and fluorescently labeled PI(4)P substrate to their final concentrations in the assay buffer.

  • Reaction Initiation: In a microplate, combine the PIP5K1C enzyme, PI(4)P substrate, ATP, and the test compound (this compound or UNC2828) or vehicle control.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic conversion.

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Analysis: Analyze the reaction mixture using a microfluidic mobility shift assay platform. The instrument will separate and quantify the fluorescently labeled substrate and product.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.

ADP-Glo™ Kinase Assay

This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human PIP5K1C

  • PI(4)P substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound and UNC2828 (dissolved in DMSO)

  • White, opaque microplates

Procedure:

  • Compound and Reagent Preparation: Prepare serial dilutions of this compound and UNC2828 in kinase buffer. Prepare the kinase, substrate, and ATP solutions in kinase buffer.

  • Kinase Reaction: In a white microplate, add the test compound or vehicle, followed by the PIP5K1C enzyme. Initiate the reaction by adding a mixture of PI(4)P substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and trigger a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition and determine the IC50 values as described above.

References

Validating the On-Target Effects of UNC3230 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating the on-target effects of UNC3230, a potent inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C). We will objectively compare this compound's performance with alternative validation methods and provide supporting experimental data and detailed protocols.

This compound is a selective, ATP-competitive small molecule inhibitor of PIP5K1C, an enzyme responsible for synthesizing the critical second messenger lipid, phosphatidylinositol 4,5-bisphosphate (PIP2).[1][2][3] Validating that the cellular effects of this compound are a direct consequence of PIP5K1C inhibition is crucial for accurately interpreting experimental results.

Data Presentation: Comparison of PIP5K1C Inhibition Strategies

To confirm on-target activity, it is essential to compare the effects of a small molecule inhibitor with other compounds or genetic methods. The following table summarizes key quantitative data for this compound and compares it with a structurally similar analog, UNC2828, and the conceptual approach of genetic knockdown.

Parameter This compound UNC2828 (Analog) siRNA/shRNA Knockdown Assay Method
Target(s) PIP5K1C , PIP4K2C[4]PIP5K1C[3]PIP5K1C mRNA-
Mechanism ATP-Competitive Inhibition[3]ATP-Competitive Inhibition[3]mRNA degradation-
Biochemical IC50 ~41 nM[2]130 nM[3][5]N/AMicrofluidic Mobility Shift[4]
Binding Affinity (Kd) < 0.2 µM[1][6]Not ReportedN/ACompetitive Binding Assay[6]
Inhibitory Constant (Ki) 23 nM[1][3]Not ReportedN/AATP Competition Assay[3]
Cellular Effect ~45% reduction in membrane PIP2 levels (at 100 nM)[2][6][7]Not ReportedTarget protein reductionPIP2 Quantification / Western Blot
Downstream Effect Reduces LPA-evoked calcium signaling[2][6]Not ReportedPhenocopies genetic knockoutCalcium Imaging

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows involved in validating this compound's on-target effects.

cluster_0 PIP5K1C Signaling Pathway PIP4P PI(4)P PIP5K1C PIP5K1C (Lipid Kinase) PIP4P->PIP5K1C ATP ATP ATP->PIP5K1C PIP2 PIP2 (PI(4,5)P2) PIP5K1C->PIP2 ADP ADP PIP5K1C->ADP This compound This compound This compound->PIP5K1C GPCR GPCR Signaling (e.g., LPA Receptor) PIP2->GPCR Hydrolysis Ca_Signal Calcium Signaling GPCR->Ca_Signal Activation

Caption: PIP5K1C signaling and the inhibitory action of this compound.

cluster_1 On-Target Validation Workflow cluster_treatments Experimental Arms Start Select Cell Line (e.g., DRG Neurons) Vehicle Vehicle Control (e.g., DMSO) This compound This compound Treatment Analog Inactive Analog Control siRNA PIP5K1C siRNA (Genetic Control) Analysis Analysis of Cellular Effects Vehicle->Analysis Baseline This compound->Analysis Effect of Compound Analog->Analysis Specificity Control siRNA->Analysis Target Validation PIP2 Measure PIP2 Levels Analysis->PIP2 Downstream Assess Downstream Signaling (e.g., p-ERK, Calcium Flux) Analysis->Downstream Phenotype Measure Cellular Phenotype (e.g., Viability, Migration) Analysis->Phenotype Conclusion Conclusion: On-Target Effect Confirmed PIP2->Conclusion Downstream->Conclusion Phenotype->Conclusion

Caption: Workflow for validating on-target cellular effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.

This assay directly measures the enzymatic activity of PIP5K1C and its inhibition by compounds like this compound. It was used to determine the IC50 of this compound.[4]

  • Objective: To determine the concentration of this compound required to inhibit 50% of PIP5K1C enzymatic activity.

  • Materials:

    • Recombinant human PIP5K1C enzyme.

    • Fluorescently labeled substrate: PI(4)P.

    • ATP.

    • This compound stock solution (in DMSO).

    • Assay buffer.

    • Microfluidic chip-based capillary electrophoresis instrument.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a reaction plate, combine the recombinant PIP5K1C enzyme with each dilution of this compound or vehicle (DMSO). Incubate for 20 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the fluorescent PI(4)P substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution.

    • Analyze the samples using a microfluidic instrument. The instrument applies a voltage to separate the charged substrate (PI(4)P) from the more negatively charged product (PIP2).

    • Quantify the amount of product formed by measuring fluorescence intensity.

    • Plot the percentage of enzyme activity against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

This experiment validates that this compound reduces the levels of its direct product, PIP2, within a cellular context.

  • Objective: To measure the change in cellular PIP2 levels following this compound treatment.

  • Materials:

    • Cell line of interest (e.g., Dorsal Root Ganglia neurons).[6]

    • This compound.

    • Lipid extraction reagents (e.g., chloroform, methanol, HCl).

    • ELISA-based PIP2 quantification kit or mass spectrometry equipment.

  • Procedure:

    • Culture cells to the desired confluency.

    • Treat cells with this compound (e.g., 100 nM) or vehicle control for a predetermined time.

    • Wash cells with ice-cold PBS to stop the reaction.

    • Lyse the cells and extract total lipids using an appropriate solvent mixture (e.g., chloroform/methanol).

    • Separate the organic and aqueous phases by centrifugation.

    • Collect the lower organic phase containing the lipids and dry it under nitrogen gas.

    • Quantify the amount of PIP2 in the extract using a competitive ELISA kit or by LC-MS/MS.

    • Normalize PIP2 levels to the total amount of protein or another lipid standard.

    • Compare PIP2 levels in this compound-treated cells to vehicle-treated controls. A significant reduction indicates on-target activity.[6]

Since PIP2 is hydrolyzed to generate second messengers that trigger calcium release, measuring changes in intracellular calcium is an effective way to assess the downstream consequences of PIP5K1C inhibition.

  • Objective: To determine if this compound can block agonist-induced calcium signaling.

  • Materials:

    • Cultured cells (e.g., DRG neurons).[2]

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • This compound.

    • Agonist that activates a GPCR known to signal via PIP2 hydrolysis (e.g., Lysophosphatidic Acid - LPA).[2]

    • Fluorescence microscope equipped for live-cell imaging.

  • Procedure:

    • Plate cells on glass-bottom dishes suitable for imaging.

    • Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) according to the manufacturer's protocol.

    • Wash cells to remove excess dye and replace with imaging buffer.

    • Pre-incubate one set of cells with this compound and another with vehicle control.

    • Mount the dish on the microscope stage and acquire a baseline fluorescence reading.

    • Add the agonist (LPA) to the dish while continuously recording fluorescence intensity.

    • Monitor the change in intracellular calcium concentration, which is proportional to the change in fluorescence.

    • Compare the magnitude of the calcium response in this compound-treated cells to that in control cells. A blunted response in the presence of this compound indicates successful on-target inhibition of the PIP2 signaling pathway.[2]

References

UNC3230 Cross-Reactivity Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comprehensive analysis of the cross-reactivity profile of UNC3230, a potent inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C), comparing its activity against other kinases.

This compound has emerged as a valuable chemical probe for studying the roles of PIP5K1C in various cellular processes, including pain signaling.[1][2] Its selectivity, however, is not absolute. This guide summarizes the available quantitative data on its kinase inhibition profile, details the experimental methodologies used for its characterization, and provides a comparative perspective.

Comparative Kinase Inhibition Profile of this compound

This compound is a selective, ATP-competitive inhibitor of PIP5K1C with a reported IC50 of approximately 41 nM and a Kd of 51 nM.[1] While highly potent against its primary target, comprehensive screening has revealed inhibitory activity against a small number of other kinases.

A key off-target activity of this compound is the inhibition of Phosphatidylinositol-5-Phosphate 4-Kinase Type II Gamma (PIP4K2C).[2][3] Both PIP5K1C and PIP4K2C are involved in the production of phosphatidylinositol 4,5-bisphosphate (PIP2), albeit through different substrate phosphorylation.[2]

Screening of this compound at a concentration of 10 µM against a broad panel of 148 kinases revealed that only five other kinases were significantly inhibited.[2] Notably, this compound does not inhibit other lipid kinases involved in phosphoinositide regulation, such as PI3Ks.[1][2]

For comparison, UNC2828, a structurally similar analog of this compound, also inhibits PIP5K1C, albeit with a lower potency (IC50 of 130 nM).[4]

Table 1: Summary of this compound Inhibitory Activity

Target KinaseIC50 (nM)Kd (nM)Notes
PIP5K1C ~41[1]51[1]Primary target; ATP-competitive inhibition.
PIP4K2C -<200[2]Significant off-target activity.
Other Kinases --At 10 µM, only 5 of 148 tested kinases showed significant inhibition.[2] The complete list is available in the supplementary materials of Wright et al., Neuron, 2014.[2]

Alternative Compound:

InhibitorTargetIC50 (nM)Notes
UNC2828 PIP5K1C130[4]Structurally similar to this compound.

Experimental Protocols

The cross-reactivity profile of this compound was primarily determined using two distinct high-throughput screening methodologies: the ProfilerPro Kinase Selectivity Assay (a microfluidic mobility shift assay) and the DiscoveRx KINOMEscan® (a competitive binding assay).

Microfluidic Mobility Shift Assay (e.g., ProfilerPro)

This assay directly measures the enzymatic activity of a kinase by detecting the conversion of a substrate to a product.

Principle: A fluorescently labeled substrate and the corresponding phosphorylated product are separated in a microfluidic chip based on their different electrophoretic mobilities. The extent of the reaction, and thus the kinase activity, is quantified by measuring the fluorescence of the substrate and product peaks.

General Protocol:

  • Reaction Setup: In a multi-well plate, the kinase, a fluorescently labeled peptide substrate, ATP, and the test compound (this compound) are incubated in an appropriate reaction buffer.

  • Microfluidic Separation: A small volume of the reaction mixture is aspirated into the microfluidic chip. An electric field is applied, causing the substrate and product to migrate at different velocities through a separation channel.

  • Detection: As the separated substrate and product pass a detection window, they are excited by a laser, and the emitted fluorescence is detected.

  • Data Analysis: The peak areas of the substrate and product are used to calculate the percentage of substrate conversion. The inhibitory effect of the compound is determined by comparing the substrate conversion in the presence of the inhibitor to that of a control reaction (e.g., DMSO vehicle).

G cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis A Kinase F Incubation A->F B Fluorescent Substrate B->F C ATP C->F D This compound D->F E Reaction Buffer E->F G Microfluidic Separation F->G H Fluorescence Detection G->H I Data Analysis (% Inhibition) H->I

Workflow for Microfluidic Mobility Shift Kinase Assay.
Competitive Binding Assay (e.g., DiscoveRx KINOMEscan®)

This assay measures the ability of a test compound to compete with an immobilized ligand for binding to the active site of a kinase.

Principle: A DNA-tagged kinase is incubated with the test compound and an immobilized ligand that binds to the kinase's active site. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is competing for the active site.

General Protocol:

  • Assay Components: The three main components are a DNA-tagged kinase, an immobilized active-site directed ligand (on a solid support like magnetic beads), and the test compound (this compound).

  • Competition: These components are incubated together in a multi-well plate. If this compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.

  • Wash and Elution: The solid support is washed to remove any unbound kinase. The bound kinase is then eluted.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.

  • Data Analysis: The signal from the qPCR is proportional to the amount of kinase that was bound to the immobilized ligand. The percentage of binding relative to a control (e.g., DMSO vehicle) is calculated to determine the inhibitory effect of the compound. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.[5]

G cluster_prep Assay Preparation cluster_binding Competitive Binding cluster_quant Quantification A DNA-tagged Kinase D Incubation A->D B Immobilized Ligand B->D C This compound C->D E Wash & Elute Bound Kinase D->E F qPCR of DNA tag E->F G Data Analysis (% Binding) F->G

Workflow for Competitive Binding Kinase Assay.

Signaling Pathway Context

This compound exerts its effects by inhibiting the synthesis of PIP2. This phospholipid is a critical component of numerous signaling pathways, acting as a substrate for phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), and directly modulating the activity of various ion channels. By reducing PIP2 levels, this compound can impact these downstream signaling events.

G cluster_pathway PIP2 Signaling Pathway cluster_downstream Downstream Effectors PI4P PI(4)P PIP5K1C PIP5K1C PI4P->PIP5K1C PIP2 PIP2 PIP5K1C->PIP2 This compound This compound This compound->PIP5K1C PLC PLC PIP2->PLC PI3K PI3K PIP2->PI3K IonChannels Ion Channels PIP2->IonChannels

This compound inhibits PIP5K1C, reducing PIP2 synthesis.

References

A Comparative Guide to UNC3230 and Other Small Molecules in Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of pain research is continually evolving, with a pressing need for novel, non-opioid analgesics. This guide provides a comparative analysis of UNC3230, a selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C), against other small molecules targeting different pathways in preclinical pain research. We present a synthesis of their mechanisms of action, key experimental data, and detailed protocols to aid researchers in selecting the appropriate tools for their studies.

Introduction to this compound: A Novel Target in Nociceptive Signaling

This compound is a potent and selective, ATP-competitive small molecule inhibitor of PIP5K1C, an enzyme crucial for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2).[1] PIP2 is a key membrane phospholipid that modulates the activity of numerous ion channels and receptors involved in pain signaling, including transient receptor potential (TRP) channels and G-protein coupled receptors (GPCRs). By reducing PIP2 levels in dorsal root ganglia (DRG) neurons, this compound effectively dampens nociceptive signaling and attenuates pain in preclinical models of inflammatory and neuropathic pain.[1]

Comparative Analysis of Small Molecule Pain Therapeutics

This guide compares this compound with other small molecules targeting distinct, validated pathways in pain research: alternative PIP5K1C inhibitors, NaV1.7 channel blockers, TRPV1 antagonists, and CGRP receptor antagonists.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for this compound and its comparators.

Table 1: In Vitro Potency and Selectivity

CompoundTargetMechanism of ActionIC50 / KdSelectivity Notes
This compound PIP5K1CATP-competitive inhibitorIC50: ~41 nMAlso inhibits PIP4K2C. Does not inhibit other lipid kinases like PI3Ks.
Kyorin Compound [I] PIP5K1CNot specifiedIC50: 0.80 nMHighly selective against a panel of other kinases.
AstraZeneca Compound 25 PIP5KNot specifiedIC50: <10 nM (PIP5K1A/B/C)>100-fold selectivity over PI3Kα.
PF-05089771 NaV1.7Voltage-gated sodium channel blockerIC50: 11 nM (human NaV1.7)>900-fold selectivity over other NaV subtypes.
Compound 194 Indirect NaV1.7Inhibits CRMP2-Ubc9 interaction, reducing NaV1.7 traffickingNot directly applicableSelectively reduces NaV1.7 currents in DRG neurons.
AMG9810 TRPV1Competitive antagonistIC50: 24.5 nM (human TRPV1)Selective against a panel of GPCRs and ion channels.
SB-705498 TRPV1Potent, selective antagonistNot specifiedOrally bioavailable.
Ubrogepant CGRP ReceptorAntagonistKi: 0.07 nM (human CGRP receptor)Small molecule "gepant".
Rimegepant CGRP ReceptorAntagonistNot specifiedOrally dissolving tablet formulation available.

Table 2: Preclinical In Vivo Efficacy in Pain Models

CompoundPain ModelAdministration RouteKey Efficacy Result
This compound Inflammatory & Neuropathic PainIntrathecal, Intra-hindpawAttenuated thermal and mechanical hypersensitivity.
Kyorin Compound [I] Not reportedNot reportedLow total clearance in mice, suggesting potential for in vivo studies.
AstraZeneca Compound 25 Not reportedNot reportedHigh quality in vitro tool compound.
PF-05089771 Painful Diabetic NeuropathyOralNo statistically significant improvement in pain scores in a clinical trial.
Compound 194 Neuropathic Pain (SNI, CCI, Oxaliplatin-induced)OralReversed mechanical allodynia.
AMG9810 Inflammatory Pain (CFA)Not specifiedReversed thermal and mechanical hyperalgesia.
SB-705498 Inflammatory Hyperalgesia (UVB)OralIncreased heat pain tolerance in humans.
Ubrogepant Medication Overuse Headache ModelOralDose-dependently blocked stress- and nitric oxide donor-induced allodynia.
Rimegepant MigraineOralEffective for acute treatment of migraine. Preclinical data in other pain models is limited.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanisms and evaluation of these small molecules.

Signaling Pathways

PIP5K1C_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Pain_Stimuli Pain Stimuli (e.g., Bradykinin, NGF) GPCR GPCR Pain_Stimuli->GPCR Ca_release Ca²⁺ Release Nociceptive_Signaling Nociceptive Signaling & Sensitization Ca_release->Nociceptive_Signaling PKC_activation PKC Activation PKC_activation->Nociceptive_Signaling This compound This compound PIP5K1C PIP5K1C This compound->PIP5K1C Inhibits PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP4P PIP4P PIP4P->PIP5K1C PIP2 PIP2 PIP5K1C->PIP2 ATP -> ADP PIP2->PLC Hydrolysis TRPV1 TRPV1 PIP2->TRPV1 Modulates IP3->Ca_release DAG->PKC_activation TRPV1->Nociceptive_Signaling

Figure 1. this compound mechanism of action in the PIP5K1C signaling pathway.

NaV17_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Na_ion_out Na⁺ NaV17 NaV17 Na_ion_out->NaV17 Na_ion_in Na⁺ Depolarization Depolarization Na_ion_in->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential CRMP2 CRMP2 Ubc9 Ubc9 CRMP2->Ubc9 Interaction CRMP2_trafficking NaV1.7 Trafficking Ubc9->CRMP2_trafficking Promotes CRMP2_trafficking->NaV17 To membrane PF05089771 PF-05089771 PF05089771->NaV17 Blocks Compound194 Compound 194 Compound194->Ubc9 Inhibits Interaction NaV17->Na_ion_in Influx

Figure 2. Mechanisms of NaV1.7 inhibition by small molecules.

TRPV1_CGRP_Pathway cluster_postsynaptic Postsynaptic Neuron CGRP_Receptor CGRP Receptor Pain_Signal_Transmission Pain_Signal_Transmission CGRP_Receptor->Pain_Signal_Transmission Noxious_Stimuli Noxious Stimuli (Heat, Capsaicin (B1668287), Protons) TRPV1 TRPV1 Noxious_Stimuli->TRPV1 Activates AMG9810_SB705498 AMG9810, SB-705498 AMG9810_SB705498->TRPV1 Antagonizes Ubrogepant_Rimegepant Ubrogepant, Rimegepant Ubrogepant_Rimegepant->CGRP_Receptor Antagonizes CGRP_release CGRP_release TRPV1->CGRP_release CGRP_release->CGRP_Receptor Binds

Figure 3. Targeting TRPV1 and CGRP pathways for analgesia.

Experimental Workflows

Preclinical_Pain_Workflow

Figure 4. Generalized workflow for preclinical pain studies.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

In Vivo Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
  • Animals: Adult male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g) are used. Animals are acclimatized for at least 3-5 days before the experiment.

  • Induction of Inflammation: A single intraplantar injection of 100 µl (rats) or 20 µl (mice) of CFA (1 mg/ml Mycobacterium tuberculosis in oil/saline emulsion) is administered into the plantar surface of the right hind paw.

  • Behavioral Testing:

    • Mechanical Allodynia: Paw withdrawal thresholds are measured using von Frey filaments. The filaments are applied to the plantar surface of the inflamed paw with increasing force until a withdrawal response is elicited.

    • Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured using a plantar test apparatus (Hargreaves method). A cut-off time is set to prevent tissue damage.

  • Experimental Timeline: Baseline behavioral measurements are taken before CFA injection. Post-CFA measurements are typically taken at 24, 48, and 72 hours to confirm the development of hypersensitivity.

  • Compound Administration: The test compound (e.g., this compound) or vehicle is administered at a specific time point after CFA injection (e.g., 24 hours). The route of administration can be oral, intraperitoneal, or intrathecal, depending on the study design.

  • Post-Treatment Assessment: Behavioral testing is repeated at various time points after compound administration (e.g., 1, 2, 4, 6 hours) to evaluate its analgesic efficacy.

In Vivo Neuropathic Pain Model: Spared Nerve Injury (SNI)
  • Animals: Adult male Sprague-Dawley rats (200-250 g) are commonly used.

  • Surgical Procedure: Under isoflurane (B1672236) anesthesia, the sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed in the left thigh. The tibial and common peroneal nerves are tightly ligated with silk suture and then sectioned, removing a small distal segment. The sural nerve is left intact.

  • Behavioral Testing: Mechanical allodynia is the primary behavioral endpoint and is assessed using von Frey filaments applied to the lateral plantar surface of the injured paw (the territory of the intact sural nerve).

  • Experimental Timeline: Baseline measurements are taken before surgery. The development of mechanical allodynia is typically assessed for 7-14 days post-surgery.

  • Compound Administration: Once stable mechanical allodynia is established, the test compound or vehicle is administered.

  • Post-Treatment Assessment: Paw withdrawal thresholds are measured at multiple time points after drug administration to determine the magnitude and duration of the analgesic effect.

Calcium Imaging in Cultured DRG Neurons
  • Cell Culture: Dorsal root ganglia are dissected from neonatal or adult rodents and dissociated into single cells using enzymatic digestion (e.g., collagenase and dispase). Neurons are plated on coated coverslips and cultured for 24-48 hours.

  • Dye Loading: Cultured neurons are loaded with a calcium indicator dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.

  • Compound Incubation: Cells are pre-incubated with the test compound (e.g., 100 nM this compound) or vehicle for a defined period (e.g., 15-30 minutes).

  • Imaging: Coverslips are mounted on a perfusion chamber on an inverted fluorescence microscope. Baseline fluorescence is recorded.

  • Stimulation: A stimulating agent (e.g., capsaicin for TRPV1 activation, or a GPCR agonist) is applied via the perfusion system.

  • Data Acquisition and Analysis: Changes in intracellular calcium concentration are measured by recording the ratio of fluorescence emission at two different excitation wavelengths. The peak response to the stimulus is quantified and compared between compound-treated and vehicle-treated cells.

Conclusion

This compound represents a promising and novel approach to pain management by targeting the PIP5K1C-PIP2 signaling nexus. Its ability to modulate downstream signaling of multiple pronociceptive receptors provides a potential advantage over antagonists of single receptors. However, the field of pain research is rich with diverse molecular targets, each with its own set of advantages and challenges. The direct comparison with inhibitors of other key pain targets such as NaV1.7, TRPV1, and the CGRP receptor highlights the varied strategies being employed to develop effective and safe analgesics. The data and protocols presented in this guide are intended to provide researchers with a valuable resource for navigating this complex landscape and advancing the development of next-generation pain therapeutics.

References

Unveiling the Potency of UNC3230: A Comparative Guide to its Biochemical Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UNC3230's inhibitory activity against its target, Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C), and other known inhibitors. We delve into the supporting experimental data and detailed methodologies to offer a comprehensive overview of its biochemical validation.

This compound has emerged as a potent and selective small-molecule inhibitor of PIP5K1C, a lipid kinase crucial for cellular signaling through the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2).[1] Identified through a high-throughput screen, this compound functions as an ATP-competitive inhibitor, effectively blocking the kinase activity of PIP5K1C and consequently reducing cellular PIP2 levels.[1][2] This inhibitory action has significant implications for various physiological and pathological processes, including pain signaling, making PIP5K1C a promising therapeutic target.[1][3]

Comparative Analysis of Inhibitory Activity

The inhibitory potency of this compound has been extensively characterized and compared with other compounds targeting PIP5K1C. The following table summarizes key quantitative data from various biochemical assays.

InhibitorTarget(s)IC50 (nM)Ki (nM)Kd (nM)Mode of InhibitionAssay Method(s)
This compound PIP5K1C, PIP4K2C ~41 [2][3][4][5][6][7]23 [2][7][8]< 200 [2][3]ATP-competitive [1][2]Microfluidic mobility shift assay, Competitive binding assay[2][3][6][8]
UNC2828PIP5K1C130[1]Not ReportedNot ReportedNot ReportedNot specified[1]
Inactive AnalogPIP5K1CInactive[1]Not ReportedNot ReportedNot ReportedNot specified[1]

Biochemical Assays for Confirming Inhibitory Activity

Several key biochemical assays have been instrumental in validating the inhibitory activity and selectivity of this compound.

Microfluidic Mobility Shift Assay

This high-throughput assay was central to the initial screening and determination of this compound's IC50 value.[1][6][8]

  • Objective: To measure the enzymatic activity of PIP5K1C by quantifying the conversion of the substrate, phosphatidylinositol 4-phosphate (PI(4)P), to the product, PIP2.[1]

  • Principle: The assay relies on the difference in charge between the substrate and the product, which allows for their separation in a microfluidic chip. A fluorescently labeled substrate is used for detection. In the presence of an inhibitor, the rate of product formation is reduced.

  • Protocol:

    • A reaction mixture is prepared containing a kinase buffer, fluorescently labeled PI(4)P, and ATP.[7]

    • This compound is added at various concentrations to the reaction mixture.[7]

    • The kinase reaction is initiated by adding recombinant PIP5K1C.[7]

    • The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).[7]

    • The reaction is stopped, and the products are analyzed using a microfluidic chip-based instrument which separates and quantifies the fluorescent substrate and product.[7]

    • The percent inhibition of PIP5K1C activity is calculated for each inhibitor concentration to determine the IC50 value.[7]

Competitive Binding Assays

To assess the selectivity of this compound, competition binding assays such as the DiscoveRx KINOMEscan® were employed.[1]

  • Objective: To determine the binding affinity (Kd) of this compound to a large panel of kinases.

  • Principle: This assay measures the ability of a test compound (this compound) to compete with a known, immobilized ligand for binding to the kinase active site. A reduction in the amount of bound kinase in the presence of the test compound indicates competition.[1]

  • Protocol:

    • Kinases are immobilized on a solid support.

    • This compound is incubated with the kinases at a fixed concentration (e.g., 10 µM).[1]

    • The amount of kinase remaining bound to the support is quantified.

    • Results are reported as the percentage of kinase remaining bound relative to a control, or as dissociation constants (Kd).[1]

This compound demonstrated high selectivity, inhibiting or competitively interacting with only a few other kinases at a high screening concentration.[6] Notably, it did not interact with PIP5K1A, a closely related family member.[3][6]

Visualizing the Mechanism and Workflow

To visually represent the context of this compound's action and the methodology for its characterization, the following diagrams are provided.

PIP5K1C_Pathway cluster_membrane Plasma Membrane PIP PI(4)P PIP5K1C PIP5K1C PIP->PIP5K1C Substrate PIP2 PIP2 Downstream Downstream Signaling (e.g., GPCRs, Ion Channels) PIP2->Downstream PIP5K1C->PIP2 Catalyzes ADP ADP PIP5K1C->ADP ATP ATP ATP->PIP5K1C This compound This compound This compound->PIP5K1C Inhibits

Caption: PIP5K1C signaling pathway and the inhibitory action of this compound.

Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis A Prepare reaction mix: Kinase buffer, Fluorescent PI(4)P, ATP B Add this compound at various concentrations A->B C Initiate reaction with recombinant PIP5K1C B->C D Incubate at room temperature C->D E Stop reaction and analyze products via microfluidic separation D->E F Quantify substrate and product E->F G Calculate % inhibition and determine IC50 F->G

Caption: Workflow for the microfluidic mobility shift assay to determine this compound's IC50.

A Note on MLL1/WDR5 Interaction Inhibitors

While this compound targets PIP5K1C, the field of drug discovery also includes inhibitors targeting other critical protein-protein interactions, such as that between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5). This interaction is essential for the enzymatic activity of the MLL1 complex, a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase implicated in certain types of leukemia.[9][10] Small-molecule inhibitors that disrupt the MLL1/WDR5 interaction represent a promising therapeutic strategy for these cancers.[9][10] Examples of such inhibitors include peptidomimetics like MM-102 and small molecules like OICR-9429.[10][11] Biochemical assays used to confirm the activity of these inhibitors include fluorescence polarization (FP)-based competitive binding assays and in vitro histone methyltransferase (HMT) assays.[9][12][13][14]

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling UNC3230

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling, Use, and Disposal of UNC3230.

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the selective PIP5K1C inhibitor, this compound. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining experimental integrity.

Immediate Safety Information

According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, as a standard practice for handling any chemical compound in a laboratory setting, it is prudent to follow established safety protocols to minimize any potential risks.

General Precautions:

  • Avoid ingestion, inhalation, and contact with eyes and skin.[2][3]

  • Wash hands thoroughly after handling.[2][3]

  • This product is intended for research use only and is not for human or veterinary use.[2][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

PPE CategoryRecommendationRationale
Eye Protection Safety glasses with side shields or goggles.Protects eyes from accidental splashes of this compound solutions.
Hand Protection Nitrile gloves.While the SDS for this compound does not specify a particular glove material due to a lack of testing, nitrile gloves offer good resistance to a variety of chemicals and are a common choice for laboratory settings.[1][4][5] They provide protection against oils, greases, some acids, and certain organic solvents.[4][6] For prolonged or high-exposure tasks, consider thicker gloves. Always inspect gloves for any signs of degradation or punctures before use and replace them immediately if they come into contact with the chemical.[7]
Body Protection A standard laboratory coat.A 100% cotton lab coat is recommended as it is less flammable than polyester (B1180765) blends.[8][9][10] For procedures with a significant splash risk, a chemical-resistant apron over the lab coat can provide additional protection.[8]
Respiratory Protection Not generally required.The SDS for this compound states that breathing equipment is not required.[1] Work should be conducted in a well-ventilated area. If there is a potential for aerosolization of the compound, consider working in a fume hood.

Operational Plan: Handling and Storage

Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₇H₂₀N₄O₂S[11]
Molecular Weight 344.4 g/mol [11]
Appearance Crystalline solid[2]
Storage Temperature -20°C[2]
Stability ≥ 4 years at -20°C[2]
Solubility
SolventSolubility
DMSO ~30 mg/mL[11]
DMF ~30 mg/mL[11]
Ethanol ~0.2 mg/mL[11]
Stock Solution Preparation
  • Preparation : this compound is supplied as a crystalline solid.[2] To prepare a stock solution, dissolve the compound in a suitable organic solvent such as DMSO or DMF.[2]

  • Inert Gas : It is recommended to purge the solvent with an inert gas before dissolving the compound to prevent degradation.[2]

  • Aqueous Solutions : this compound is sparingly soluble in aqueous solutions. To prepare an aqueous solution for biological experiments, first dissolve the compound in an organic solvent and then dilute it with the aqueous buffer or isotonic saline.[2]

  • Storage of Aqueous Solutions : It is not recommended to store aqueous solutions for more than one day.[2]

Disposal Plan

As this compound is not classified as a hazardous chemical, disposal should follow standard laboratory procedures for non-hazardous waste.[1]

Step-by-Step Disposal Procedure
  • Solid Waste :

    • Collect un-contaminated solid this compound waste in a designated, sealed container.

    • Dispose of the container in the regular laboratory trash, in accordance with your institution's policies for non-hazardous chemical waste.[1][12]

  • Liquid Waste (Solutions) :

    • Small Quantities : For small quantities of dilute, non-hazardous solutions, disposal down the sanitary sewer with copious amounts of water may be permissible, depending on local regulations.[12][13] Always check with your institution's Environmental Health and Safety (EHS) department for specific guidelines.

    • Organic Solvents : Solutions of this compound in organic solvents (e.g., DMSO, DMF, ethanol) should be collected in a designated solvent waste container. This waste should be disposed of through your institution's hazardous waste management program, as the solvent itself is typically regulated.

  • Contaminated Materials :

    • Personal protective equipment (gloves, etc.) and other materials (e.g., pipette tips, paper towels) that are lightly contaminated with this compound can typically be disposed of in the regular laboratory trash.[14]

    • For materials with significant contamination, it is best practice to double-bag them before disposal.

Experimental Context: Signaling Pathway of PIP5K1C

This compound is a potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C).[15] This enzyme plays a crucial role in cellular signaling by catalyzing the synthesis of phosphatidylinositol-4,5-bisphosphate (PIP2), a key second messenger.[16] PIP2 is involved in various cellular processes, including signal transduction, vesicle trafficking, and actin cytoskeleton dynamics.[17] In the context of pain signaling, various pronociceptive G-protein coupled receptors (GPCRs) are modulated by PIP2 levels.[2] By inhibiting PIP5K1C, this compound reduces the cellular levels of PIP2, thereby attenuating the signaling downstream of these receptors.[2][17]

PIP5K1C_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling PIP4 PI(4)P PIP2 PI(4,5)P2 PIP4->PIP2 PIP5K1C PIP5K1C PIP5K1C->PIP2 Catalyzes This compound This compound This compound->PIP5K1C Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PLC PLC PLC->PIP2 Hydrolyzes GPCR Pronociceptive GPCR GPCR->PLC Activates Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Pain_signaling Pain Signaling Sensitization Ca_release->Pain_signaling PKC_activation->Pain_signaling

Caption: this compound inhibits PIP5K1C, reducing PIP2 levels and downstream pain signaling.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.